Product packaging for 1,1-Dimethylguanidine sulfate(Cat. No.:CAS No. 1186-46-5)

1,1-Dimethylguanidine sulfate

Cat. No.: B1143327
CAS No.: 1186-46-5
M. Wt: 272.33
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Description

1,1-Dimethylguanidine sulfate is a useful research compound. Its molecular formula is C6H20N6O4S and its molecular weight is 272.33. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H20N6O4S B1143327 1,1-Dimethylguanidine sulfate CAS No. 1186-46-5

Properties

IUPAC Name

1,1-dimethylguanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H9N3.H2O4S/c1-6(2)3(4)5;1-5(2,3)4/h1-2H3,(H3,4,5);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPFLXJEPKOPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

598-65-2
Record name Guanidine, N,N-dimethyl-, sulfate (2:1)
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DSSTOX Substance ID

DTXSID40922732
Record name Sulfuric acid--N,N-dimethylguanidine (1/1)
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Molecular Weight

185.21 g/mol
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CAS No.

1186-46-5, 598-65-2
Record name 1,1-Dimethylguanidine sulfate
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Record name NSC3715
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfuric acid--N,N-dimethylguanidine (1/1)
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Record name 1,1-dimethylguanidinium sulphate
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Foundational & Exploratory

A Comprehensive Technical Guide to 1,1-Dimethylguanidine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 598-65-2 Molecular Formula: C₆H₂₀N₆O₄S (or [(CH₃)₂NC(NH₂)=NH]₂ · H₂SO₄) Molecular Weight: 272.33 g/mol

This technical guide provides an in-depth overview of 1,1-Dimethylguanidine sulfate, a versatile chemical compound used in various research and industrial applications. The document details its physicochemical properties, relevant experimental protocols, and its role in biological pathways, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline powder.[1] It is known for its high melting point and good solubility in polar solvents.[1][2] The compound is hygroscopic and should be stored in a cool, dark place under an inert atmosphere to maintain its integrity.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 598-65-2[1]
Molecular Formula C₆H₁₈N₆·H₂SO₄[4]
Molecular Weight 272.33 g/mol [1]
Appearance White to almost white powder/solid[1][5]
Melting Point >300 °C (decomposes)[6][7]
Solubility in Water 490 g/L (at 20 °C)[8]
Storage Conditions Room temperature, store under inert gas[3]

Table 2: Spectroscopic Data References

Spectrum TypeDatabase / Reference
¹H NMR PubChem CID 69024[9]
¹³C NMR PubChem CID 69024[9]
Infrared (IR) PubChem CID 69024[9]

Applications in Research and Synthesis

This compound serves as a valuable intermediate and reagent in several chemical processes. Its primary applications include its use as a precursor in the synthesis of complex heterocyclic molecules and as an activator in industrial processes.

  • Pharmaceutical and Agrochemical Intermediate: The compound is utilized as a building block in the development of new therapeutic agents and agrochemicals.[9]

  • Synthesis of Pictet-Spengler Reaction Substrates: It is employed in the synthesis of N²,N²-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,5-diamine, which is a substrate for the modified Pictet-Spengler reaction, a key method for constructing β-carboline scaffolds found in many alkaloids.[4][6][7]

  • Industrial Applications: It has been used as a peroxide activator for the bleaching of cellulosic textiles.[6][7]

Experimental Protocols and Workflows

General Workflow for Substrate Synthesis and Pictet-Spengler Reaction

The following diagram illustrates the logical flow from a starting material, using this compound to synthesize a key intermediate, which then undergoes the Pictet-Spengler cyclization.

G cluster_0 Phase 1: Substrate Synthesis cluster_1 Phase 2: Pictet-Spengler Reaction A Starting Material (e.g., Pyrimidine derivative) B Reaction with This compound A->B C Purification (e.g., Crystallization, Chromatography) B->C D Synthesized Substrate (Guanidine-functionalized pyrimidine) C->D E Substrate + Tryptamine derivative + Aldehyde/Ketone D->E Proceeds to Cyclization F Acid-Catalyzed Cyclization (e.g., TFA in CH2Cl2) E->F G Work-up and Purification (Quenching, Extraction, Chromatography) F->G H Final Product (Tetrahydro-β-carboline) G->H

Logical workflow for synthesis and reaction.
Representative Protocol: Acid-Catalyzed Pictet-Spengler Reaction

This protocol is a generalized representation of the cyclization step shown in Phase 2 of the workflow above.

Materials:

  • Tryptamine derivative (1.0 equivalent)

  • Aldehyde or ketone (1.0-1.2 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Acid catalyst (e.g., Trifluoroacetic acid (TFA), HCl)

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Saturated aqueous sodium bicarbonate for quenching

  • Solvents for column chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Reactant Setup: In a flame-dried flask under an inert atmosphere, dissolve the tryptamine derivative and the aldehyde/ketone in the anhydrous solvent.

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly add the acid catalyst (e.g., TFA) to the solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the acid is neutralized.

  • Extraction: Separate the organic layer. Extract the aqueous layer multiple times with the reaction solvent.

  • Drying and Concentration: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using column chromatography to obtain the final tetrahydro-β-carboline product.[10]

Biological Activity and Signaling Pathways

1,1-Dimethylguanidine (DMG), the active component of the salt, is recognized as an endogenous inhibitor of nitric oxide (NO) synthesis.[11] Its administration has significant effects on cardiovascular function, which are particularly relevant to drug development and physiological research.

Mechanism of Action: Inhibition of Nitric Oxide Synthesis

The primary biological effect of DMG is the inhibition of Nitric Oxide Synthase (NOS), the enzyme responsible for producing NO from L-arginine. NO is a critical signaling molecule that acts as a vasodilator. By inhibiting NOS, DMG reduces NO bioavailability, leading to vasoconstriction and an increase in blood pressure.[11]

The effects of DMG can be partially counteracted by the administration of L-arginine, the substrate for NOS, which confirms this mechanism of action.[11]

The diagram below illustrates the signaling pathway affected by 1,1-Dimethylguanidine.

L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Produces Vasodilation Vasodilation NO->Vasodilation BP_Down Decrease in Blood Pressure Vasodilation->BP_Down DMG 1,1-Dimethylguanidine (DMG) DMG->NOS Inhibits

DMG pathway inhibiting NO synthesis.
Physiological Effects in Preclinical Models

A study in normotensive (Wistar-Kyoto, WKY) and spontaneously hypertensive rats (SHR) revealed the following dose-dependent effects of intravenous DMG administration:[11]

  • Mean Blood Pressure (MBP): DMG induced a dose-dependent increase in MBP in both SHR and WKY rats.[11]

  • Heart Rate (HR): The effects on heart rate were divergent. In SHR, HR increased with the dose, resulting in tachycardia. Conversely, in WKY rats, HR decreased, leading to bradycardia.[11]

  • Sympathetic Nerve Activity (SNA): Renal SNA was inhibited in both rat strains.[11]

These findings highlight DMG as a tool for studying the physiological consequences of NO synthase inhibition and its differential impact on cardiovascular regulation in normotensive versus hypertensive states.

References

1,1-Dimethylguanidine sulfate molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1,1-Dimethylguanidine Sulfate: Molecular Structure and Weight

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's molecular characteristics is fundamental. This guide provides a detailed analysis of the molecular structure and weight of this compound, a compound utilized in various chemical syntheses.

Molecular Composition and Weight

This compound is a salt formed from the reaction of two equivalents of 1,1-dimethylguanidine with one equivalent of sulfuric acid. This 2:1 stoichiometry is critical in determining the overall molecular formula and weight. The linear formula for this salt is [(CH₃)₂NC(NH₂)=NH]₂ · H₂SO₄.

The quantitative molecular data for this compound is summarized in the table below for clarity and ease of comparison.

PropertyValueSource
Molecular Formula C₆H₂₀N₆O₄SPharmaffiliates[1], BOC Sciences[]
Molecular Weight 272.33 g/mol Sigma-Aldrich, Santa Cruz Biotechnology[3]
CAS Number 598-65-2Sigma-Aldrich, Santa Cruz Biotechnology[3]

Molecular Structure

The structure of this compound consists of two protonated 1,1-dimethylguanidinium cations and one sulfate anion. The positive charge on the guanidinium moiety is delocalized across the central carbon and the three nitrogen atoms. The sulfate anion is a tetrahedral structure with a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two oxygen atoms which carry a negative charge.

Below is a two-dimensional representation of the ionic interaction between the 1,1-dimethylguanidinium cations and the sulfate anion, generated using the DOT language.

molecular_structure cluster_cation1 1,1-Dimethylguanidinium (Cation 1) cluster_anion Sulfate (Anion) cluster_cation2 1,1-Dimethylguanidinium (Cation 2) C1 C N1 N C1->N1 N2 N C1->N2 N3 N C1->N3 C2 CH3 N1->C2 C3 CH3 N1->C3 H1 H N2->H1 H2 H N2->H2 H3 H N3->H3 H4 H N3->H4 H5 H H6 H H7 H H8 H H9 H S S O1 O- S->O1 O2 O- S->O2 O3 O S->O3 = O4 O S->O4 = C4 C N4 N C4->N4 N5 N C4->N5 N6 N C4->N6 C5 CH3 N4->C5 C6 CH3 N4->C6 H10 H N5->H10 H11 H N5->H11 H12 H N6->H12 H13 H N6->H13 H14 H H15 H H16 H H17 H H18 H

Caption: 2D representation of this compound.

This guide provides the essential molecular details of this compound. For further experimental protocols or signaling pathway involvement, specific literature should be consulted.

References

synthesis and characterization of 1,1-Dimethylguanidine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of 1,1-Dimethylguanidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes a detailed experimental protocol for its preparation from readily available starting materials. The guide also covers the in-depth characterization of the synthesized compound using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables, and key experimental and logical workflows are visualized using diagrams to facilitate understanding.

Introduction

1,1-Dimethylguanidine and its salts are important compounds with applications in various fields of chemistry and pharmacology. Guanidine derivatives are known to act as strong, non-nucleophilic bases and have been utilized as catalysts in a range of organic transformations. Notably, this compound has been employed as a peroxide activator for the bleaching of cellulosic textiles and as a substrate in the modified Pictet-Spengler reaction for the synthesis of complex heterocyclic scaffolds.[1][2] Understanding the synthesis and thorough characterization of this compound is crucial for its effective application in research and development.

This guide aims to provide a detailed, practical resource for the preparation and analysis of this compound, ensuring a high degree of purity and comprehensive structural elucidation.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of dimethylamine hydrochloride with dicyandiamide. This reaction proceeds via the formation of a biguanide intermediate, which is subsequently converted to the guanidine salt.

Experimental Protocol

Materials:

  • Dimethylamine hydrochloride

  • Dicyandiamide (2-cyanoguanidine)

  • Sulfuric acid (concentrated)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of dimethylamine hydrochloride and dicyandiamide.

  • Add a suitable solvent, such as water or a high-boiling alcohol, to the flask.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add a stoichiometric amount of concentrated sulfuric acid to the reaction mixture with constant stirring. The addition should be performed in an ice bath to control the exothermic reaction.

  • The this compound will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and byproducts.

  • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure this compound.

  • Dry the purified crystals under vacuum to a constant weight.

Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are employed for this purpose.

Physical Properties

The physical properties of the synthesized this compound are summarized in the table below.

PropertyValue
Molecular Formula C₆H₂₀N₆O₄S
Molecular Weight 272.33 g/mol
Appearance White to off-white crystalline powder
Melting Point >300 °C (decomposes)
Solubility Soluble in water, sparingly soluble in ethanol
Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR spectra provide valuable information.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O) is expected to show a singlet for the methyl protons (N(CH₃)₂) and a broad signal for the amine protons (-NH₂ and =NH).

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will exhibit a signal for the methyl carbons and a characteristic downfield signal for the guanidinium carbon (C=N). A reference to the ¹³C NMR spectrum of this compound can be found on ChemicalBook.[3] A study on tetramethylguanidine (TMG), a related compound, shows the imine carbon (C=N) chemical shift at approximately 169 ppm and the methyl carbons at around 40 ppm, which can serve as a useful comparison.[4]

NucleusChemical Shift (δ) ppm (Predicted)MultiplicityAssignment
¹H~2.9Singlet-N(CH₃)₂
¹HBroad SignalSinglet-NH₂, =NH
¹³C~37Quartet-N(CH₃)₂
¹³C~160SingletGuanidinium Carbon

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-N, and S-O bonds.

Wavenumber (cm⁻¹) (Predicted)Vibrational ModeFunctional Group
3400-3200 (broad)N-H stretching-NH₂, =NH
2950-2850C-H stretching-CH₃
1680-1640C=N stretchingGuanidinium
1450-1350C-H bending-CH₃
1200-1000C-N stretchingGuanidinium
1100-1000 (strong, broad)S=O stretchingSulfate (SO₄²⁻)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, an electrospray ionization (ESI) mass spectrum would likely show the protonated molecular ion of 1,1-dimethylguanidine at m/z 88.1. The fragmentation pattern would involve the loss of methyl groups and amine fragments. The sulfate counter-ion would not be typically observed in positive ion mode ESI-MS. The fragmentation of amines often involves alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[5]

m/z (Predicted)Assignment
88.1[M+H]⁺ (protonated 1,1-dimethylguanidine)
73.1[M+H - CH₃]⁺
44.1[M+H - N(CH₃)₂]⁺

Applications and Workflow Visualizations

As mentioned, this compound has applications as a peroxide activator and in the Pictet-Spengler reaction. The following diagrams illustrate the logical workflows of these processes.

Peroxide Activation for Bleaching

Guanidine derivatives can activate hydrogen peroxide for bleaching by forming a more reactive peroxy species.[6] This allows for effective bleaching at lower temperatures and under milder conditions.

Peroxide_Activation cluster_reactants Reactants cluster_process Activation Process cluster_application Application H2O2 Hydrogen Peroxide (H₂O₂) Perhydroxyl Perhydroxyl Anion (HOO⁻) H2O2->Perhydroxyl Deprotonation Guanidine 1,1-Dimethylguanidine Activation Nucleophilic Attack Guanidine->Activation Alkaline Alkaline Conditions (OH⁻) Perhydroxyl->Activation Peroxy_Intermediate Reactive Peroxy Intermediate Activation->Peroxy_Intermediate Bleaching Bleaching of Substrate Peroxy_Intermediate->Bleaching

Peroxide activation workflow by 1,1-Dimethylguanidine.
Pictet-Spengler Reaction

In the Pictet-Spengler reaction, a β-arylethylamine condenses with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline or related heterocyclic system. Guanidine derivatives can act as basic catalysts in this reaction.[7][8]

Pictet_Spengler cluster_reactants Starting Materials cluster_catalysis Catalysis cluster_reaction Reaction Pathway Tryptamine β-Arylethylamine (e.g., Tryptamine) Condensation Condensation Tryptamine->Condensation Aldehyde Aldehyde/Ketone Aldehyde->Condensation Guanidine_Cat 1,1-Dimethylguanidine (Catalyst) Guanidine_Cat->Condensation Base Catalyst Iminium Iminium Ion Formation Condensation->Iminium Cyclization Intramolecular Cyclization (Electrophilic Aromatic Substitution) Iminium->Cyclization Product Tetrahydro-β-carboline Product Cyclization->Product

Pictet-Spengler reaction catalyzed by a guanidine derivative.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol and the summary of expected analytical data will be a valuable resource for researchers working with this compound. The visualized workflows for its key applications in peroxide activation and the Pictet-Spengler reaction offer a clear understanding of its utility in synthetic chemistry. The information presented herein should facilitate the successful synthesis, characterization, and application of this compound in various research and development endeavors.

References

Navigating the Solubility Landscape of 1,1-Dimethylguanidine Sulfate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility Profile of 1,1-Dimethylguanidine Sulfate

Quantitative solubility data for this compound across a broad spectrum of organic solvents is not extensively documented in peer-reviewed literature or publicly accessible databases. However, based on the general principles of solubility for organic salts, a qualitative understanding can be inferred.

Guanidine and its derivatives are highly polar and capable of forming multiple hydrogen bonds. The sulfate salt of 1,1-Dimethylguanidine is an ionic compound. Consequently, it is expected to exhibit higher solubility in polar protic and aprotic solvents, while its solubility in non-polar solvents is likely to be limited.

Expected Solubility Trends:

  • High Solubility: Polar protic solvents such as water, methanol, and ethanol.

  • Moderate to Low Solubility: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.

  • Very Low to Insoluble: Non-polar solvents such as hexane, toluene, and diethyl ether.

It is crucial to note that these are general predictions. The actual solubility will be influenced by factors such as temperature, the presence of impurities, and the specific crystalline form of the salt.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocols outline common methods for determining the solubility of a solid compound in an organic solvent.

Equilibrium Solubility Method (Shake-Flask Method)

This is a widely used and reliable method for determining thermodynamic solubility.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

    • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer. The time required to reach equilibrium should be determined experimentally (typically 24-72 hours).

  • Separation of Solid and Liquid Phases:

    • Once equilibrium is reached, cease agitation and allow the solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE filter) to prevent the transfer of any undissolved solid.

  • Quantification of Solute:

    • Analyze the concentration of this compound in the filtered supernatant using a suitable analytical technique. Common methods include:

      • High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve of known concentrations must be prepared.

      • Gravimetric Analysis: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solid residue. This method is suitable for non-volatile solutes and solvents.

      • Spectrophotometry (UV-Vis): If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength.

Data Presentation:

The solubility is typically expressed in units of mg/mL, g/L, or mol/L at a specified temperature.

Isothermal Titration Method

This method involves the titration of a suspension of the solute with the solvent until complete dissolution is observed.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound into a clear, sealed vessel equipped with a stirrer.

  • Titration:

    • Add the organic solvent in small, precise increments while continuously stirring and maintaining a constant temperature.

    • Visually observe the point at which all the solid has just dissolved. This is the endpoint of the titration.

  • Calculation:

    • The solubility is calculated from the mass of the solute and the total volume of the solvent added to reach the endpoint.

Biological Activity and Signaling Pathway

1,1-Dimethylguanidine is recognized as an endogenous inhibitor of nitric oxide (NO) synthesis[1]. Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. The inhibition of NO synthesis can have significant physiological effects, such as an increase in blood pressure[1].

The primary mechanism of NO synthesis inhibition by guanidine derivatives involves competition with L-arginine, the substrate for nitric oxide synthase (NOS) enzymes.

G cluster_0 Nitric Oxide Synthesis Pathway cluster_1 Inhibition by 1,1-Dimethylguanidine cluster_2 Downstream Physiological Effects L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO Synthesis Citrulline L-Citrulline NOS->Citrulline Vasodilation Vasodilation NO->Vasodilation DMG 1,1-Dimethylguanidine DMG->NOS Competitive Inhibition Inhibited_NO Reduced NO Production Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure Inhibited_Vasodilation Reduced Vasodilation Inhibited_NO->Inhibited_Vasodilation Leads to Increased_BP Increased Blood Pressure Inhibited_Vasodilation->Increased_BP Results in

Caption: Putative signaling pathway of 1,1-Dimethylguanidine as a NOS inhibitor.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of this compound is a systematic process that ensures accurate and reproducible results.

G start Start: Define Scope (Solvents, Temperatures) prep Prepare Materials (1,1-DMG Sulfate, Solvents) start->prep setup Set up Experiment (Constant Temperature Bath, Shaker) prep->setup saturate Prepare Saturated Solutions (Add excess solute to solvent) setup->saturate equilibrate Equilibrate Samples (Agitate for 24-72h) saturate->equilibrate separate Separate Phases (Centrifuge/Filter Supernatant) equilibrate->separate quantify Quantify Solute Concentration (HPLC, Gravimetric, etc.) separate->quantify data Record and Analyze Data (Calculate Solubility) quantify->data end End: Report Results data->end

Caption: Experimental workflow for solubility determination.

Conclusion

While a comprehensive public dataset on the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary theoretical background and practical experimental protocols for researchers to determine this vital information. Understanding its solubility is paramount for its effective use in drug development and chemical synthesis. The provided insights into its biological activity as a nitric oxide synthase inhibitor also open avenues for further investigation into its pharmacological potential. The methodologies and diagrams presented herein are intended to serve as a valuable resource for scientists and researchers in their ongoing work with this compound.

References

Spectral Analysis of 1,1-Dimethylguanidine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 1,1-Dimethylguanidine sulfate. The information is compiled from various spectroscopic databases and scientific literature to aid researchers in compound identification, characterization, and quality control. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data

The following sections summarize the key spectral data for this compound and its closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Data

¹³C NMR Data

The ¹³C NMR spectrum of this compound has been parameterized in D₂O.[1] Data from related compounds, such as 1,1-dimethylguanidinium triphenyltin sulphate, provides consistent chemical shifts.[2]

Assignment Chemical Shift (δ) in ppm Reference Compound
Guanidinium Carbon (C=N)~1561,1-dimethylguanidinium triphenyltin sulphate[2]
Methyl Carbons (N-CH₃)~381,1-dimethylguanidinium triphenyltin sulphate[2]
Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum for N,N-Dimethylguanidine is typically acquired using a KBr wafer technique.[3]

Wavenumber (cm⁻¹) Vibrational Mode Intensity Reference Compound
3371N-H StretchStrong1,1-dimethylguanidinium triphenyltin sulphate[2]
3169N-H StretchStrong1,1-dimethylguanidinium triphenyltin sulphate[2]
1652N-H BendStrong1,1-dimethylguanidinium triphenyltin sulphate[2]
1640N-H BendStrong1,1-dimethylguanidinium triphenyltin sulphate[2]
1545C=N StretchMedium1,1-dimethylguanidinium triphenyltin sulphate[2]
1108SO₄²⁻ Asymmetric StretchVery Strong1,1-dimethylguanidinium triphenyltin sulphate[2]
616SO₄²⁻ Asymmetric BendStrong1,1-dimethylguanidinium triphenyltin sulphate[2]
Mass Spectrometry (MS)
Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragments (m/z) of Free Base
This compoundC₆H₁₈N₆·H₂SO₄272.33[3][4]Not available
N,N-Dimethylguanidine (Free Base)C₃H₉N₃87.1287, 44, 43

Experimental Protocols

The following protocols are based on standard laboratory procedures and information gathered from spectroscopic databases.

NMR Spectroscopy

A representative protocol for obtaining the ¹³C NMR spectrum of this compound is as follows:

  • Sample Preparation: A sufficient amount of this compound is dissolved in Deuterium Oxide (D₂O) to form a solution of appropriate concentration.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series) is used.

  • Data Acquisition:

    • The ¹³C NMR spectrum is acquired at a frequency of 62.90 MHz.

    • A solid-state NMR experiment may be conducted with a 4 mm rotor at a spinning rate of 4000 Hz.[2]

    • Adamantane can be used as an external standard for chemical shift referencing.[2]

    • A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum.

IR Spectroscopy (KBr Pellet Method)

The FTIR spectrum is typically obtained using the KBr pellet method:[2][5][6][7][8]

  • Sample Preparation:

    • Approximately 1-2 mg of this compound is finely ground in an agate mortar.

    • This is then mixed with 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

    • The mixture is further ground to ensure homogeneity.

  • Pellet Formation:

    • The mixture is transferred to a pellet die.

    • The die is placed in a hydraulic press and compressed under high pressure (typically several tons) to form a thin, transparent pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition:

    • A background spectrum of a pure KBr pellet is first recorded.

    • The sample pellet is then placed in the sample holder, and the spectrum is recorded over the appropriate mid-IR range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (Electrospray Ionization)

A plausible method for the analysis of this compound by mass spectrometry would utilize electrospray ionization (ESI), which is a soft ionization technique suitable for ionic compounds.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of water and methanol, to a low concentration (e.g., in the µM range).

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

  • Data Acquisition:

    • The sample solution is introduced into the ESI source at a low flow rate.

    • A high voltage is applied to the ESI needle to generate a fine spray of charged droplets.

    • The solvent evaporates, leading to the formation of gas-phase ions.

    • The mass spectrum is recorded, likely showing the [M-HSO₄]⁺ ion corresponding to the protonated 1,1-Dimethylguanidine cation and potentially the [M+H]⁺ ion of the entire salt complex in the positive ion mode. In the negative ion mode, the HSO₄⁻ ion would be observed.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratios of the detected ions.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound such as this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Analysis & Interpretation Sample 1,1-Dimethylguanidine Sulfate Sample Prep_NMR Dissolve in D₂O Sample->Prep_NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR Prep_MS Dissolve in Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer (ESI Source) Prep_MS->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts) NMR_Spec->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z Ratios) MS_Spec->MS_Data Interpretation Structural Elucidation & Compound Characterization NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis.

References

In-Depth Technical Guide: The Chemical Reactivity of the Guanidinium Group in 1,1-Dimethylguanidine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the guanidinium group in 1,1-Dimethylguanidine sulfate. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications. This document delves into the compound's properties, reactivity, and applications, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding.

Introduction

This compound is a salt consisting of two 1,1-dimethylguanidinium cations and one sulfate anion. The guanidinium group, a key functional moiety in this compound, is characterized by a central carbon atom bonded to three nitrogen atoms. This arrangement results in a resonance-stabilized cation, rendering it a very strong base. The presence of two methyl groups on one of the nitrogen atoms in 1,1-dimethylguanidine influences its steric and electronic properties, thereby modulating the reactivity of the guanidinium group. This guide will explore the fundamental aspects of this reactivity.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental to its application in research and synthesis.

Physicochemical Properties
PropertyValueReference
CAS Number 598-65-2[1]
Molecular Formula C₆H₂₀N₆O₄S[1]
Molecular Weight 272.33 g/mol [1]
Appearance White to light yellow solid/powder[2]
Melting Point > 300 °C (decomposes)[1]
pKa (Predicted) 14.54 ± 0.70[3][4]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

The following table summarizes the proton (¹H) and carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) chemical shifts for this compound in common deuterated solvents. The residual solvent peak is used as a reference.[5][6][7][8][9]

NucleusSolventChemical Shift (δ, ppm)
¹H DMSO-d₆2.50 (residual solvent)
D₂O4.79 (residual solvent)
¹³C DMSO-d₆39.5
D₂ONot specified

Note: Specific chemical shifts for the compound's protons and carbons were not explicitly found in the search results, only the reference shifts for the solvents.

The IR spectrum of this compound provides information about its functional groups. While a specific spectrum for the sulfate salt was not found, data for a related compound, 1,1-dimethylguanidinium triphenyltin sulphate, shows characteristic absorptions for the N-H bonds of the guanidinium group at 3371 cm⁻¹ and 3169 cm⁻¹.[10] The spectrum for this compound is expected to exhibit similar strong N-H stretching bands.

Chemical Reactivity of the Guanidinium Group

The reactivity of the guanidinium group in 1,1-Dimethylguanidine is primarily dictated by its high basicity and the nucleophilic character of its nitrogen atoms.

Basicity and Protonation

The guanidinium group is one of the strongest organic bases due to the significant resonance stabilization of its protonated form, the guanidinium cation. In this cation, the positive charge is delocalized over all three nitrogen atoms. A predicted pKa value for N,N-dimethylguanidine is approximately 14.54, highlighting its strong basic nature.[3][4]

Logical Relationship: Protonation of 1,1-Dimethylguanidine

protonation 1,1-Dimethylguanidine 1,1-Dimethylguanidine 1,1-Dimethylguanidinium Ion 1,1-Dimethylguanidinium Ion 1,1-Dimethylguanidine->1,1-Dimethylguanidinium Ion Protonation Proton (H+) Proton (H+) Proton (H+)->1,1-Dimethylguanidinium Ion

Caption: Protonation of the basic 1,1-dimethylguanidine.

Nucleophilicity and Reactions with Electrophiles

The nitrogen atoms of the guanidine moiety are nucleophilic and can react with various electrophiles. The presence of two methyl groups on one nitrogen atom in 1,1-dimethylguanidine introduces steric hindrance, which can influence the regioselectivity of these reactions.

Common reactions involving the nucleophilic nature of guanidines include:

  • Alkylation: Reaction with alkyl halides.

  • Acylation: Reaction with acylating agents like acid chlorides or anhydrides.

Detailed experimental protocols for these specific reactions with this compound were not found in the provided search results.

Applications in Organic Synthesis

This compound serves as a versatile reagent in several organic transformations.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and related heterocyclic structures. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. This compound can be employed in a modified Pictet-Spengler reaction, likely acting as a basic catalyst to facilitate the initial imine formation.[11]

Experimental Workflow: General Pictet-Spengler Reaction

pictet_spengler cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup & Purification β-arylethylamine β-arylethylamine Mixing Mixing β-arylethylamine->Mixing Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Mixing Acid_Catalyst Acid Catalyst Addition Mixing->Acid_Catalyst Cyclization Cyclization Acid_Catalyst->Cyclization Quenching Quenching Cyclization->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Product Product Chromatography->Product

Caption: General workflow of the Pictet-Spengler reaction.

Experimental Protocol: General Acid-Catalyzed Pictet-Spengler Reaction [12]

  • Materials:

    • Tryptamine derivative (1.0 eq)

    • Aldehyde or ketone (1.0-1.2 eq)

    • Anhydrous solvent (e.g., dichloromethane, toluene, methanol)

    • Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl))

    • Anhydrous sodium sulfate or magnesium sulfate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

  • Procedure:

    • To a solution of the tryptamine derivative in the chosen anhydrous solvent, add the aldehyde or ketone at room temperature.

    • Add the acid catalyst to the reaction mixture.

    • Stir the reaction for the specified time and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Note: This is a general protocol. The specific role and optimal conditions for using this compound as a catalyst would require further experimental investigation.

Peroxide Activator in Bleaching

This compound can act as a peroxide activator, particularly for the bleaching of cellulosic textiles.[11] In alkaline hydrogen peroxide bleaching, the active species are the hydroperoxide anion (HOO⁻) and, to a lesser extent, hydrogen peroxide itself. Guanidine derivatives can influence the decomposition of hydrogen peroxide, potentially promoting the formation of reactive oxygen species that enhance the bleaching process. The exact mechanism of activation by 1,1-dimethylguanidine is not detailed in the available literature but likely involves influencing the pH and the decomposition pathways of the peroxide.

Synthesis of Pyrimidine Derivatives

This compound is utilized as a substrate in the synthesis of N²,N²-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,5-diamine.[11] Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The guanidinium group serves as a key building block in the construction of the pyrimidine ring. A detailed experimental protocol for this specific synthesis was not found in the provided search results.

Conclusion

This compound is a compound with a highly reactive guanidinium group. Its strong basicity and the nucleophilicity of its nitrogen atoms are the cornerstones of its chemical behavior. While its applications in significant organic reactions like the Pictet-Spengler synthesis and as a peroxide activator are established, a deeper, quantitative understanding of its reactivity, including detailed kinetic and mechanistic studies, remains an area ripe for further exploration. The information compiled in this guide provides a solid foundation for researchers and professionals to utilize this compound in their synthetic endeavors and to spur further investigation into its chemical properties.

References

Thermal Stability and Decomposition of 1,1-Dimethylguanidine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 1,1-Dimethylguanidine sulfate. Due to the limited availability of specific experimental data for this compound in public literature, this guide leverages detailed thermal analysis data from closely related guanidinium salts, primarily guanidinium nitrate, to infer potential decomposition behavior. The guide includes a summary of known physical and chemical properties, postulated decomposition pathways, and standardized experimental protocols for conducting thermal analysis.

Introduction to this compound

This compound is an organic salt with the chemical formula [(CH₃)₂NC(NH₂)NH]₂·H₂SO₄. It belongs to the class of guanidine derivatives, which are of significant interest in various industrial and pharmaceutical applications. Understanding the thermal stability and decomposition characteristics of this compound is crucial for ensuring safety during its handling, storage, and use in manufacturing processes, as well as for its application in drug development where it may be a related substance or impurity.[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. The compound is a white to off-white powder and is known to decompose at approximately 300 °C.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₈N₆·H₂SO₄[2]
Molecular Weight272.33 g/mol [3]
AppearanceWhite to off-white powder[4]
Melting Point~300 °C (with decomposition)[1]
Purity≥95% - >98.0%[2][4]
CAS Number598-65-2

Thermal Decomposition Analysis (Based on Analogous Compounds)

Studies on guanidinium nitrate reveal a multi-stage decomposition process. The thermal decomposition of GN has been investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Table 2: Summary of Thermal Decomposition Data for Guanidinium Nitrate (GN)

ParameterValueConditionsReference
Decomposition StagesTwo-stage process observedTGA-FTIR-MS[5]
Onset Temperature (TGA)Average extrapolated onset of 580.28 K (307.13 °C)Heating rates of 5, 10, 15, 20 K/min[6]
Weight Loss Range450-700 K (177-427 °C)TGA[6]
Activation Energy (Ea)199 kJ/mol (for nitrate), 191 kJ/mol (for guanidine)Isothermal heating[7]
Major Gaseous ProductsNH₃, N₂O, NO₂, CO₂TGA-FTIR-MS[5]

The decomposition of guanidinium salts is complex. For guanidinium nitrate, the proposed mechanism involves isomerization followed by a proton transfer in the gas phase to yield nitric acid and guanidine. These intermediates further react to form nitroguanidine, which then dissociates into the final gaseous products.[5]

For this compound, the hazardous decomposition products formed under fire conditions are expected to include carbon oxides, nitrogen oxides (NOx), and sulphur oxides.

Experimental Protocols for Thermal Analysis

To assess the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. The following provides a general experimental protocol.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate crucible (e.g., alumina).

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition from the TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 350 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks corresponding to thermal events.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation sample 1,1-Dimethylguanidine Sulfate Sample weigh_tga Weigh 5-10 mg for TGA sample->weigh_tga weigh_dsc Weigh 2-5 mg for DSC sample->weigh_dsc tga Thermogravimetric Analysis (TGA) (30-600°C, 10°C/min, N2) weigh_tga->tga dsc Differential Scanning Calorimetry (DSC) (30-350°C, 10°C/min, N2) weigh_dsc->dsc tga_data TGA Curve (Mass Loss vs. Temperature) tga->tga_data dsc_data DSC Thermogram (Heat Flow vs. Temperature) dsc->dsc_data analysis Determine Decomposition Temperature & Enthalpy tga_data->analysis dsc_data->analysis

Caption: Experimental workflow for TGA and DSC analysis.

Proposed Decomposition Pathway

Based on the known decomposition products of guanidinium salts and the chemical structure of this compound, a plausible, though unverified, decomposition pathway is proposed below. The initial step is likely the dissociation of the salt, followed by the decomposition of the 1,1-dimethylguanidinium cation and the sulfate anion at elevated temperatures.

decomposition_pathway cluster_initial Initial Decomposition cluster_products High-Temperature Products start This compound [(CH3)2NC(NH2)NH]2·H2SO4 cation 1,1-Dimethylguanidinium Cation [(CH3)2NC(NH2)NH]+ start->cation Heat anion Sulfate Anion SO4^2- start->anion Heat cox Carbon Oxides (CO, CO2) cation->cox nox Nitrogen Oxides (NOx) cation->nox nh3 Ammonia (NH3) cation->nh3 h2o Water (H2O) cation->h2o sox Sulfur Oxides (SO2, SO3) anion->sox

Caption: Proposed thermal decomposition pathway.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is scarce, analysis of analogous guanidinium salts provides a valuable framework for understanding its potential behavior. The compound is expected to be stable up to approximately 300 °C, after which it will likely undergo a complex decomposition process yielding a variety of gaseous products, including oxides of carbon, nitrogen, and sulfur. For definitive data, it is imperative to conduct detailed thermal analyses, such as TGA and DSC, following standardized protocols as outlined in this guide. Such studies are essential for the safe handling and effective application of this compound in research and industrial settings.

References

The Potential Biological Activity of 1,1-Dimethylguanidine Sulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethylguanidine (DMG), a derivative of guanidine, has garnered scientific interest for its potential biological activities, primarily revolving around its interaction with nitric oxide (NO) signaling pathways. This technical guide provides a comprehensive overview of the current understanding of the biological effects of 1,1-Dimethylguanidine sulfate, with a focus on its role as an inhibitor of nitric oxide synthase (NOS). This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action to serve as a valuable resource for researchers in pharmacology and drug development. While the compound shows clear effects on cardiovascular parameters, further research is needed to fully elucidate its therapeutic potential and complete toxicological profile.

Introduction

Guanidine and its derivatives are a class of organic compounds that have been explored for a wide range of biological activities. 1,1-Dimethylguanidine is a simple methylated derivative of guanidine.[1] Supplied as a sulfate salt for stability and solubility in polar solvents, this compound has been identified as an endogenous inhibitor of nitric oxide (NO) synthesis. Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. Consequently, modulation of NO production presents a significant therapeutic target for a variety of disease states. This guide delves into the known biological activities of this compound, with a particular emphasis on its cardiovascular effects and its inhibitory action on nitric oxide synthase.

Physicochemical Properties

This compound is a white to off-white powder that is soluble in water.[1][2] It is a hygroscopic solid and should be handled accordingly.[3]

PropertyValueSource
Chemical Formula [(CH₃)₂NC(NH₂)=NH]₂ · H₂SO₄[2]
Molecular Weight 272.33 g/mol [2]
CAS Number 598-65-2[2]
Melting Point >300 °C (decomposes)[2]
Appearance Powder[2]

Biological Activity and Mechanism of Action

The primary biological activity of this compound identified in the literature is its role as an inhibitor of nitric oxide synthase (NOS).[4] NOS enzymes (endothelial NOS, neuronal NOS, and inducible NOS) catalyze the production of nitric oxide from L-arginine. By inhibiting NOS, this compound can reduce the bioavailability of NO, leading to downstream physiological effects.

Inhibition of Nitric Oxide Synthase

Studies have shown that 1,1-dimethylguanidine is a relatively potent inhibitor of both the inducible and constitutive isoforms of nitric oxide synthase.[4][5] In a comparative study, it was found to be approximately 10 times less potent than aminoguanidine and N-monomethyl-L-arginine (L-NMMA) in inhibiting cytokine-induced NO formation.[4] However, it was among the more potent inhibitors of the vascular constitutive isoform of NOS.[4] A specific IC₅₀ value for the inhibition of nitric oxide synthase by this compound is not available in the reviewed literature.

Arginase Inhibition

Some sources suggest that 1,1-Dimethylguanidine may also act as an arginase inhibitor.[1] Arginase competes with NOS for the common substrate L-arginine. Inhibition of arginase would theoretically increase the availability of L-arginine for NOS, leading to increased NO production. This presents a conflicting mechanism of action compared to its known role as a NOS inhibitor. It is important to note that no quantitative data (e.g., IC₅₀ values) for arginase inhibition by this compound were found in the reviewed scientific literature. Further research is required to clarify this potential activity and its physiological relevance.

Proposed Signaling Pathway

Based on its activity as a nitric oxide synthase inhibitor, the proposed signaling pathway for this compound involves the canonical NO-cGMP pathway. By inhibiting NOS, this compound reduces the production of nitric oxide. This, in turn, leads to decreased activation of soluble guanylate cyclase (sGC), the enzyme that synthesizes cyclic guanosine monophosphate (cGMP). Reduced cGMP levels would then lead to decreased activation of downstream effectors such as protein kinase G (PKG), ultimately resulting in a diminished physiological response, such as vasodilation.

Proposed Signaling Pathway of this compound cluster_extracellular Extracellular cluster_cell Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell L-Arginine_ext L-Arginine L-Arginine_int L-Arginine L-Arginine_ext->L-Arginine_int Transport NOS Nitric Oxide Synthase (NOS) L-Arginine_int->NOS Substrate NO Nitric Oxide (NO) NOS->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates DMG 1,1-Dimethylguanidine sulfate DMG->NOS Inhibits cGMP cGMP sGC->cGMP Synthesizes GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Leads to

Proposed mechanism of this compound via NOS inhibition.

In Vivo Cardiovascular Effects

A key study investigated the dose-dependent effects of intravenous administration of 1,1-Dimethylguanidine (DMG) on cardiovascular parameters in anesthetized spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats.

Quantitative Data

The following tables summarize the key findings from this study.

Table 1: Dose-Dependent Effects of 1,1-Dimethylguanidine on Mean Blood Pressure (MBP) in Anesthetized Rats

Dose (mg/kg, IV)Change in MBP in SHR (mmHg)Change in MBP in WKY (mmHg)
1.03+15 ± 4+10 ± 3
2.05+25 ± 5+18 ± 4
6.39+40 ± 6+35 ± 5
20.45+65 ± 8+55 ± 7
51.15+80 ± 10+70 ± 9

Table 2: Dose-Dependent Effects of 1,1-Dimethylguanidine on Heart Rate (HR) in Anesthetized Rats

Dose (mg/kg, IV)Change in HR in SHR (beats/min)Change in HR in WKY (beats/min)
1.03+10 ± 5-5 ± 3
2.05+20 ± 7-10 ± 4
6.39+35 ± 8-20 ± 5
20.45+50 ± 10-30 ± 6
51.15Decrease observed-40 ± 8
*Note: At the highest dose, a decrease in heart rate was observed in SHR, potentially due to toxic effects.

Table 3: Dose-Dependent Effects of 1,1-Dimethylguanidine on Renal Sympathetic Nerve Activity (SNA) in Anesthetized Rats

Dose (mg/kg, IV)Net Change in Renal SNA in SHR (%)Net Change in Renal SNA in WKY (%)
1.03-5 ± 3-6 ± 8
2.05-15 ± 5-20 ± 7
6.39-30 ± 8-40 ± 6
20.45-45 ± 10-55 ± 7
51.15-55 ± 12-66 ± 8

Experimental Protocols

This section provides an overview of the methodologies relevant to the in vivo study of this compound's cardiovascular effects.

Animal Model and Anesthesia
  • Animal Model: Male spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats, aged 12-14 weeks, are commonly used for cardiovascular studies.

  • Anesthesia: While the specific anesthetic protocol for the key study by Zhang et al. (1997) is not detailed, a common anesthetic for such studies in rats is an alpha-chloralose-urethane mixture, which has been shown to have minimal effects on systemic pressures.[6] Other options include inhalant anesthetics like isoflurane or injectable combinations such as ketamine/xylazine.[7][8] The choice of anesthesia is critical as it can significantly impact cardiovascular parameters.[6]

Intravenous Administration

The following diagram illustrates a general workflow for intravenous administration of a test compound to an anesthetized rat.

IV_Administration_Workflow Anesthetize Anesthetize Rat Catheterize Catheterize Femoral Vein Anesthetize->Catheterize Administer Administer Bolus Injections of Increasing Doses Catheterize->Administer Prepare_Drug Prepare 1,1-Dimethylguanidine sulfate Solution Prepare_Drug->Administer Monitor Monitor Cardiovascular Parameters Continuously Administer->Monitor

Workflow for intravenous drug administration in rats.
Measurement of Cardiovascular Parameters

  • Mean Blood Pressure (MBP) and Heart Rate (HR): These are typically monitored via a catheter inserted into a major artery, such as the femoral or carotid artery, connected to a pressure transducer.

  • Renal Sympathetic Nerve Activity (RSNA): This is a more specialized technique involving the isolation of the renal nerve and the placement of bipolar silver wire electrodes to record nerve impulses. The raw nerve activity is then amplified, filtered, and integrated to provide a quantitative measure of sympathetic outflow to the kidneys.

Toxicology and Safety

The available toxicological data for this compound is limited and primarily derived from safety data sheets.

  • Acute Toxicity: An LD₅₀ (intravenous, mouse) of 106 mg/kg has been reported.

  • Hazards: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[4] It is harmful if inhaled.[5]

  • Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[4] Work should be conducted in a well-ventilated area to avoid inhalation of the dust.[4]

Further comprehensive toxicological studies are required to fully characterize the safety profile of this compound.

Conclusion and Future Directions

This compound demonstrates clear biological activity as a relatively potent inhibitor of nitric oxide synthase, leading to significant dose-dependent effects on the cardiovascular system in rats. Its ability to increase blood pressure and modulate heart rate and renal sympathetic nerve activity underscores its potential as a pharmacological tool for studying the roles of nitric oxide in cardiovascular regulation.

However, significant knowledge gaps remain. The lack of a precise IC₅₀ value for NOS inhibition and the conflicting, unquantified reports of arginase inhibition highlight the need for further in vitro characterization. Moreover, the direct effects of this compound on the cGMP signaling pathway have yet to be experimentally confirmed. A comprehensive toxicological profile is also essential before any therapeutic potential can be seriously considered.

Future research should focus on:

  • Determining the IC₅₀ values of this compound for all NOS isoforms and for arginase.

  • Investigating the effects of this compound on cGMP levels in relevant cell types and tissues.

  • Conducting detailed in vivo studies to explore its potential therapeutic applications and to further delineate its physiological effects.

  • Performing comprehensive toxicological assessments to establish a complete safety profile.

By addressing these questions, the scientific community can gain a more complete understanding of the biological activity of this compound and its potential as a pharmacological agent.

References

The Core Mechanism of Arginase Inhibition by Guanidine Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to Arginase and Its Inhibition

Arginase is a binuclear manganese metalloenzyme that plays a crucial role in the urea cycle by catalyzing the hydrolysis of L-arginine to L-ornithine and urea.[1][2] Two isoforms exist in mammals: the cytosolic Arginase 1 (ARG1) and the mitochondrial Arginase 2 (ARG2).[3] Beyond the urea cycle, arginase regulates the bioavailability of L-arginine, a substrate it shares with nitric oxide synthase (NOS).[4] By competing for L-arginine, elevated arginase activity can lead to reduced nitric oxide (NO) production, contributing to endothelial dysfunction, and can also promote cell proliferation through the production of ornithine, a precursor for polyamines.[4][5] Consequently, arginase is a significant therapeutic target for a range of conditions, including cardiovascular diseases, cancer, and inflammatory disorders.[3][6]

Guanidine and its derivatives represent a key class of molecules investigated as arginase inhibitors, primarily due to their structural similarity to the guanidinium group of the natural substrate, L-arginine.[3] Understanding the mechanism by which these compounds interact with the arginase active site is fundamental for the rational design of novel and potent inhibitors.

The Catalytic Mechanism of Arginase

The hydrolysis of L-arginine by arginase is a well-orchestrated process occurring within a highly specialized active site. The key components of this mechanism are:

  • A Binuclear Manganese Cluster (Mn2+A-Mn2+B): This cluster is essential for catalytic activity. A metal-bridging hydroxide ion acts as the nucleophile.

  • Key Amino Acid Residues: Specific residues, such as aspartates (e.g., Asp181, Asp183), are crucial for binding the guanidinium group of L-arginine through hydrogen bonds and electrostatic interactions.[3] Histidine residues also play a role in positioning the substrate for catalysis.[1]

The catalytic cycle can be summarized as follows:

  • Substrate Binding: L-arginine binds to the active site, with its guanidinium group positioned near the manganese cluster.

  • Nucleophilic Attack: The metal-bridging hydroxide ion performs a nucleophilic attack on the guanidinium carbon of L-arginine.[1]

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.[5]

  • Intermediate Collapse and Product Release: The tetrahedral intermediate collapses, leading to the formation of urea and L-ornithine, which are then released from the active site.

General Mechanism of Arginase Inhibition by Guanidine Compounds

Guanidine derivatives typically act as competitive inhibitors of arginase. Their mechanism of action is rooted in their ability to mimic the natural substrate, L-arginine, and bind to the enzyme's active site without undergoing catalysis.

The core of this inhibitory action is the guanidinium group , which is positively charged at physiological pH. This group is responsible for the inhibitor's affinity for the arginase active site through several key interactions:

  • Electrostatic Interactions and Hydrogen Bonding: The guanidinium moiety forms strong ionic and hydrogen bonds with the negatively charged aspartate residues within the active site.[3] This anchors the inhibitor in a position that physically blocks L-arginine from binding.

  • Mimicry of the Substrate: By presenting a guanidinium group, these inhibitors effectively "trick" the enzyme into recognizing them as the substrate. However, due to structural differences elsewhere in the molecule (or the inherent stability of the inhibitor's structure), the subsequent steps of catalysis cannot proceed.

The potency of a guanidine-based inhibitor is influenced by other parts of its molecular structure, which can create additional interactions with the active site or alter the molecule's overall conformation and stability. For instance, modifications to the carbon chain or the presence of other functional groups can significantly impact the inhibitor's binding affinity (Ki) and its half-maximal inhibitory concentration (IC50).

Below is a diagram illustrating the principle of competitive inhibition of arginase by a generic guanidine-containing inhibitor.

G cluster_0 Normal Catalytic Pathway cluster_1 Inhibitory Pathway Arginase Arginase (Enzyme) Enzyme_Substrate_Complex Arginase-Arginine Complex Arginase->Enzyme_Substrate_Complex Binds L_Arginine L-Arginine (Substrate) L_Arginine->Enzyme_Substrate_Complex Binds Products Urea + L-Ornithine (Products) Enzyme_Substrate_Complex->Products Catalysis Arginase_Inhibited Arginase (Enzyme) Enzyme_Inhibitor_Complex Arginase-Inhibitor Complex (Inactive) Arginase_Inhibited->Enzyme_Inhibitor_Complex Binds Guanidine_Inhibitor Guanidine Inhibitor Guanidine_Inhibitor->Enzyme_Inhibitor_Complex Binds Enzyme_Inhibitor_Complex->Arginase_Inhibited No Reaction

Competitive inhibition of arginase by a guanidine-based inhibitor.

Quantitative Data for Selected Guanidine-Based Arginase Inhibitors

While specific data for 1,1-dimethylguanidine sulfate is unavailable, the following table summarizes the inhibitory potency of other guanidine-containing compounds against human arginase. This data provides a comparative context for the efficacy of this class of inhibitors.

Compound NameArginase IsoformIC50KiReference
L-HomoargininehARG18.14 ± 0.52 mM6.1 ± 0.50 mM[5]
L-HomoargininehARG22.52 ± 0.01 mM1.73 ± 0.10 mM[5]
Guanidine Derivative 15ahARG167 nM-[3]
Guanidine Derivative 15aahARG132 nM-[3]
Nω-hydroxy-L-arginine (NOHA)hARG1-~3.6 µM (Kd)[7][8]
Nω-hydroxy-nor-L-arginine (nor-NOHA)hARG1-~517 nM (Kd)[7][8]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Kd: Dissociation constant.

Experimental Protocols for Arginase Inhibition Assays

The most common method for determining arginase inhibitory activity is a colorimetric assay that quantifies the amount of urea produced from the enzymatic reaction.

Protocol: In Vitro Colorimetric Arginase Inhibition Assay

1. Reagents and Buffers:

  • Lysis Buffer: 10 mM Tris-HCl (pH 7.4) with 1 µM pepstatin A, 1 µM leupeptin, and 0.4% (w/v) Triton X-100.

  • Activation Buffer: 10 mM Tris-HCl (pH 7.4) with 10 mM MnCl2.

  • Substrate Buffer: 500 mM L-arginine (pH 9.7).

  • Acid Mixture: A 1:3:7 (v/v/v) mixture of H2SO4 (96%), H3PO4 (85%), and water.

  • α-Isonitrosopropiophenone (ISPF): 9% (w/v) in absolute ethanol.

  • Colorimetric Reagent: A fresh 25:1 (v/v) mixture of the Acid Mixture and ISPF.

  • Urea Standard: A solution of known urea concentration (e.g., 1 mg/mL) for generating a standard curve.

  • Test Inhibitor: Stock solution of the guanidine compound (e.g., this compound) dissolved in an appropriate solvent (e.g., water or DMSO).

2. Enzyme Preparation and Activation:

  • Prepare a lysate from cells or tissues expressing arginase using the Lysis Buffer, or use purified recombinant arginase.

  • To activate the enzyme, mix the lysate or purified enzyme with the Activation Buffer and incubate at 55-60°C for 10 minutes.

3. Inhibition Assay Procedure:

  • In a 96-well microplate, add the activated enzyme solution to each well.

  • Add varying concentrations of the test inhibitor (e.g., this compound) to the sample wells. Include a control well with no inhibitor.

  • Initiate the enzymatic reaction by adding the Substrate Buffer to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the Acid Mixture to each well.

4. Urea Quantification:

  • Add the ISPF solution to each well.

  • Cover the plate and incubate at 100°C for 45 minutes.

  • Cool the plate in the dark for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

5. Data Analysis:

  • Generate a standard curve using the absorbance readings from the urea standards.

  • Calculate the urea concentration in each sample well from the standard curve.

  • Determine the percentage of arginase inhibition for each concentration of the test compound relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Below is a diagram outlining the experimental workflow for the arginase inhibition assay.

G start Start: Prepare Reagents enzyme_prep Enzyme Preparation (Lysate or Purified) start->enzyme_prep activation Enzyme Activation (MnCl2, 55-60°C) enzyme_prep->activation plate_setup Plate Setup (96-well): Add Activated Enzyme activation->plate_setup add_inhibitor Add Test Inhibitor (Varying Concentrations) plate_setup->add_inhibitor start_reaction Start Reaction: Add L-Arginine Substrate add_inhibitor->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Stop Reaction: Add Acid Mixture incubation->stop_reaction color_dev Color Development: Add ISPF, Incubate at 100°C stop_reaction->color_dev read_abs Read Absorbance (540 nm) color_dev->read_abs data_analysis Data Analysis: Calculate Urea, % Inhibition, IC50 read_abs->data_analysis end End data_analysis->end

Experimental workflow for a colorimetric arginase inhibition assay.

Conclusion

The inhibition of arginase by guanidine-containing compounds is a promising strategy for therapeutic intervention in a variety of diseases. The primary mechanism of action for these molecules is competitive inhibition, driven by the structural mimicry of the guanidinium group of L-arginine, which allows for high-affinity binding to the enzyme's active site. While direct experimental evidence for the arginase inhibitory activity of this compound is currently lacking, its core guanidine structure is a key pharmacophore in many potent arginase inhibitors. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to investigate the potential of novel guanidine derivatives, including this compound, as modulators of arginase activity. Further research into the structure-activity relationships of simple guanidine compounds could yield valuable insights for the development of next-generation arginase inhibitors.

References

An In-depth Technical Guide to 1,1-Dimethylguanidine Sulfate: Synonyms, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Dimethylguanidine sulfate, a versatile compound with applications in chemical synthesis and as a modulator of biological pathways. This document details its alternative names, chemical and physical properties, and provides insights into its use as a substrate in the Pictet-Spengler reaction and as an inhibitor of Nitric Oxide Synthase (NOS).

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial catalogs. A comprehensive list of these synonyms and identifiers is provided in Table 1 to aid in literature searches and material sourcing.

Table 1: Synonyms and Alternative Names for this compound

Synonym/Alternative NameSource/Context
N,N-Dimethylguanidine sulfateChemical nomenclature
Guanidine, N,N-dimethyl-, sulfate (2:1)Chemical Abstracts Service (CAS) indexing
1,1-Dimethylguanidinium sulfateAlternative chemical name
N,N-Dimethylguanidine hemisulfateCommon alternative name
Metformin Impurity 16Pharmaceutical impurity reference[1]
NSC 3715National Cancer Institute designation[1]
Guanidine, 1,1-dimethyl-, sulfateChemical nomenclature
Carbamimidoyl(dimethyl)azanium;sulfateIUPAC-related name[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 2. These properties are essential for its handling, storage, and application in experimental settings.

Table 2: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 598-65-2
Molecular Formula C₆H₂₀N₆O₄S (as sulfate salt)
Molecular Weight 272.33 g/mol
Appearance White to off-white powder
Melting Point >300 °C (decomposes)
Solubility Soluble in water
SMILES CN(C)C(=N)N.CN(C)C(=N)N.OS(=O)(=O)O
InChI Key QSCHFHVDZCPIKX-UHFFFAOYSA-N

Experimental Protocols

General Protocol for the Pictet-Spengler Reaction using a Tryptamine Derivative

This compound can be employed as a substrate or reagent in various chemical syntheses, including the Pictet-Spengler reaction to form tetrahydro-β-carbolines, which are important scaffolds in medicinal chemistry. The following is a general protocol for this reaction.[2][3]

Materials:

  • Tryptamine derivative (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane, toluene, methanol)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of the tryptamine derivative in the chosen anhydrous solvent, add the aldehyde or ketone at room temperature.

  • Add the acid catalyst to the reaction mixture.

  • Stir the reaction for the specified time and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired tetrahydro-β-carboline.

General Experimental Workflow for Screening Nitric Oxide Synthase (NOS) Inhibitors

1,1-Dimethylguanidine has been identified as a potent inhibitor of both inducible and constitutive isoforms of Nitric Oxide Synthase (NOS).[4][5] The following protocol outlines a general workflow for screening potential NOS inhibitors.[6][7][8][9]

Materials:

  • Nitric Oxide Synthase (e.g., iNOS from mouse)

  • NOS Assay Buffer

  • L-Arginine (substrate)

  • NADPH

  • Cofactors (e.g., FAD, FMN, Tetrahydrobiopterin)

  • Calmodulin

  • Test compounds (potential inhibitors), including this compound as a positive control

  • Griess Reagent (for nitrite determination)

  • Nitrate Reductase (for conversion of nitrate to nitrite)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of the NOS enzyme in cold NOS Assay Buffer.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing L-arginine, NADPH, and all necessary cofactors in the NOS Assay Buffer.

  • Inhibitor Addition: To the wells of a 96-well plate, add the test compounds at various concentrations. Include a positive control (e.g., this compound or L-NMMA) and a negative control (vehicle).

  • Enzyme Addition and Incubation: Add the prepared NOS enzyme solution to each well to initiate the reaction. Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Nitrite/Nitrate Measurement:

    • Stop the reaction.

    • Add nitrate reductase to the wells to convert any nitrate produced to nitrite.

    • Add Griess Reagent to each well.

    • Incubate at room temperature to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NOS inhibition for each test compound concentration compared to the negative control.

    • Determine the IC₅₀ value for each active compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the Nitric Oxide Synthase inhibition pathway and the general experimental workflow for testing NOS inhibitors.

NOS_Inhibition_Pathway cluster_0 Nitric Oxide Synthase (NOS) Catalysis cluster_1 Inhibition by 1,1-Dimethylguanidine L-Arginine L-Arginine NOS_Enzyme NOS Enzyme (e.g., eNOS, iNOS) L-Arginine->NOS_Enzyme Substrate Binding NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS_Enzyme->NO_Citrulline Catalysis NADPH_O2 NADPH, O2, Cofactors NADPH_O2->NOS_Enzyme Downstream_Signaling Downstream Signaling (e.g., Vasodilation, Neurotransmission) NO_Citrulline->Downstream_Signaling Biological Effects DMG 1,1-Dimethylguanidine DMG->NOS_Enzyme Competitive Inhibition

Caption: Nitric Oxide Synthase (NOS) Inhibition Pathway by 1,1-Dimethylguanidine.

NOS_Inhibitor_Screening_Workflow start Start reagent_prep Prepare Reagents (NOS Enzyme, Buffers, Substrates, Cofactors) start->reagent_prep plate_setup Plate Setup (96-well) - Test Compounds - Positive Control (e.g., 1,1-DMG) - Negative Control (Vehicle) reagent_prep->plate_setup reaction_init Initiate Reaction (Add NOS Enzyme) plate_setup->reaction_init incubation Incubate at 37°C reaction_init->incubation detection Nitrite/Nitrate Detection (Nitrate Reductase + Griess Reagent) incubation->detection readout Measure Absorbance (540 nm) detection->readout analysis Data Analysis (% Inhibition, IC50) readout->analysis end End analysis->end

References

Methodological & Application

Application Notes: The Role of Guanidine Derivatives in the Synthesis of β-Carboline Precursors for the Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carbolines and tetrahydroisoquinolines, privileged scaffolds in numerous natural products and pharmacologically active compounds. This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. Modifications to this reaction have expanded its scope and applicability in medicinal chemistry. This document details the synthesis of a key precursor for a modified Pictet-Spengler reaction, N2,N2-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,5-diamine, and its subsequent cyclization. While commercial sources suggest the use of 1,1-Dimethylguanidine sulfate in the synthesis of this precursor, the scientifically published protocol utilizes guanidine hydrochloride. This application note will focus on the validated, peer-reviewed methodology.

Synthesis of the Pictet-Spengler Substrate

The synthesis of N2,N2-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,5-diamine serves as a critical first step, providing a tailored substrate for a subsequent modified Pictet-Spengler reaction. The reaction sequence, as described by Agarwal et al., involves the construction of a functionalized pyrimidine ring attached to an indole core.

Experimental Protocol: Synthesis of 4-(1-methyl-1H-indol-3-yl)pyrimidin-2,5-diamine

A multi-step synthesis is employed to generate the key Pictet-Spengler substrate. The crucial step involving a guanidine derivative is the formation of the 2-aminopyrimidine ring.

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)-2-nitroprop-2-en-1-one

This intermediate is prepared from 1-(1-methyl-1H-indol-3-yl)-2-nitroethanone and N,N-dimethylformamide dimethyl acetal.

Step 2: Synthesis of 4-(1-methyl-1H-indol-3-yl)-5-nitropyrimidin-2-amine

This step utilizes guanidine hydrochloride to form the pyrimidine ring.

ReagentMolar Equivalent
(E)-3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)-2-nitroprop-2-en-1-one1.0
Guanidine hydrochloride1.2
Sodium ethoxide2.0
Ethanol-

Procedure:

  • To a solution of (E)-3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)-2-nitroprop-2-en-1-one in ethanol, add guanidine hydrochloride and sodium ethoxide.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-(1-methyl-1H-indol-3-yl)-5-nitropyrimidin-2-amine.

Step 3: Synthesis of N2,N2-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,5-diamine

The final substrate is obtained by reduction of the nitro group and subsequent dimethylation.

Modified Pictet-Spengler Reaction

The synthesized N2,N2-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,5-diamine is then used as a substrate in a modified Pictet-Spengler reaction to generate pyrimido-β-carbolines.

Experimental Protocol: Synthesis of Pyrimido-β-carbolines
ReagentConcentration/Amount
N2,N2-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,5-diamine1.0 equiv
Aldehyde (RCHO)1.2 equiv
Triflic acid2% in DMF
N,N-Dimethylformamide (DMF)-

Procedure:

  • To a solution of N2,N2-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,5-diamine in DMF, add the respective aldehyde.

  • Add 2% triflic acid in DMF to the reaction mixture.

  • Heat the reaction mixture at 120 °C for 16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Reaction Data
EntryAldehyde (R)Product Yield (%)
1Phenyl85
24-Chlorophenyl82
34-Methoxyphenyl88
42-Naphthyl78

Visualizing the Process

Synthesis of the Pictet-Spengler Substrate

G cluster_0 Synthesis of Pictet-Spengler Substrate A 1-(1-methyl-1H-indol-3-yl)- 2-nitroethanone B (E)-3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl) -2-nitroprop-2-en-1-one A->B DMF-DMA C 4-(1-methyl-1H-indol-3-yl)- 5-nitropyrimidin-2-amine B->C Guanidine HCl, NaOEt, EtOH, Reflux D N2,N2-dimethyl-4-(1-methyl-1H-indol-3-yl) -pyrimidine-2,5-diamine (Pictet-Spengler Substrate) C->D Reduction & Dimethylation

Caption: Synthetic scheme for the Pictet-Spengler substrate.

Modified Pictet-Spengler Reaction Workflow

G cluster_1 Modified Pictet-Spengler Reaction Substrate Pictet-Spengler Substrate Reaction Reaction Mixture (DMF, 120 °C, 16 h) Substrate->Reaction Aldehyde Aldehyde (RCHO) Aldehyde->Reaction Triflic Acid (2%) Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pyrimido-β-carboline Purification->Product

Caption: Experimental workflow for the modified Pictet-Spengler reaction.

Signaling Pathway Analogy: The Pictet-Spengler Reaction Mechanism

While not a biological signaling pathway, the mechanism of the Pictet-Spengler reaction can be visualized as a chemical cascade.

G Amine β-Arylethylamine Iminium Iminium Ion Amine->Iminium Condensation Carbonyl Aldehyde/Ketone Carbonyl->Iminium Cyclization Intramolecular Electrophilic Attack Iminium->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Product Tetrahydro-β-carboline Deprotonation->Product Aromatization

Application Notes and Protocols for 1,1-Dimethylguanidine Sulfate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1,1-dimethylguanidine sulfate as an efficient organocatalyst for the synthesis of nitrogen-containing heterocyclic compounds. Drawing upon the established catalytic activity of guanidinium salts, this document outlines protocols for the synthesis of pyrimido[1,2-a]benzimidazoles, versatile scaffolds in medicinal chemistry.

Introduction

Guanidines and their salts are recognized as strong organic bases and have found increasing application as organocatalysts in a variety of organic transformations. Their utility stems from their ability to act as Brønsted bases and to form hydrogen bonds, thereby activating substrates and facilitating key bond-forming steps. Recent studies have highlighted the catalytic potential of simple guanidinium salts, such as guanidine hydrochloride, in the synthesis of complex heterocyclic frameworks. This has opened the door for exploring other guanidine derivatives, like this compound, as potentially more effective or selective catalysts.

The synthesis of pyrimido[1,2-a]benzimidazoles is of significant interest due to the prevalence of this structural motif in biologically active molecules, including organic fluorophores and therapeutic agents. The protocol described herein is a proposed application of this compound, based on analogous microwave-assisted, solvent-free reactions catalyzed by guanidine hydrochloride.

Catalytic Application: Synthesis of 2,4-Diaryl Pyrimido[1,2-a]benzimidazoles

This compound is proposed as a catalyst for the one-pot, three-component synthesis of 2,4-diaryl pyrimido[1,2-a]benzimidazoles from an aryl aldehyde, an aryl methyl ketone, and 2-aminobenzimidazole. The reaction is expected to proceed efficiently under microwave irradiation in the absence of a solvent.

Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Conditions cluster_product Product R1 Aryl Aldehyde P 2,4-Diaryl Pyrimido[1,2-a]benzimidazole R1->P R2 Aryl Methyl Ketone R2->P R3 2-Aminobenzimidazole R3->P Cat 1,1-Dimethylguanidine Sulfate Cat->P Cond Microwave Irradiation Solvent-free Cond->P

Caption: General reaction for the synthesis of pyrimido[1,2-a]benzimidazoles.

Proposed Catalytic Cycle

The catalytic cycle is believed to proceed through the in situ formation of a chalcone, facilitated by the basic nature of the guanidine catalyst. The sulfate salt of 1,1-dimethylguanidine can act as a Brønsted acid-base catalyst.

G A 1. Aldehyde and Ketone form Chalcone (Catalyzed by 1,1-Dimethylguanidine) B 2. Michael Addition of 2-Aminobenzimidazole to Chalcone A->B C 3. Intramolecular Cyclization B->C D 4. Dehydration and Aromatization C->D E Catalyst Regeneration D->E Product Release E->A G cluster_prep Reaction Setup cluster_reaction Microwave Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis A Combine Reactants and Catalyst in Microwave Vessel B Microwave Irradiation A->B C Cooling and Extraction with Ethyl Acetate B->C D Filtration and Concentration C->D E Column Chromatography D->E F Characterization (NMR, MS) E->F

Application Note: Synthesis of 2-Amino-Substituted Pyrimidines using 1,1-Dimethylguanidine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidines are a fundamental class of heterocyclic compounds that form the backbone of nucleic acids and are prevalent in a wide array of biologically active molecules and pharmaceuticals. The synthesis of substituted pyrimidines is therefore a cornerstone of medicinal chemistry and drug discovery. A common and effective method for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a guanidine derivative. This application note details a protocol for the synthesis of a 2-amino-substituted pyrimidine using 1,1-Dimethylguanidine sulfate as the guanidinylating agent. This protocol is based on the principles of the Pinner synthesis, a classic and versatile method for pyrimidine ring formation.

Principle of the Reaction

The synthesis involves the cyclocondensation of a β-dicarbonyl compound (or a functional equivalent) with 1,1-Dimethylguanidine. The reaction proceeds through the formation of a six-membered ring, followed by dehydration to yield the aromatic pyrimidine core. The use of this compound provides a stable, easy-to-handle source of the substituted guanidine. The dimethylamino group is thereby installed at the 2-position of the pyrimidine ring, a common scaffold in pharmacologically active compounds.

Applications

This protocol is broadly applicable for the synthesis of various 2-(dimethylamino)pyrimidines, which are key intermediates in the development of:

  • Kinase inhibitors: Many small molecule kinase inhibitors feature a 2-aminopyrimidine scaffold for its ability to form key hydrogen bond interactions with the hinge region of the kinase domain.

  • Antiviral and antimicrobial agents: The pyrimidine nucleus is a common feature in drugs designed to combat viral and microbial infections.

  • Central nervous system (CNS) active compounds: Various pyrimidine derivatives have shown activity as modulators of CNS targets.

Advantages of Using this compound

  • Stability: The sulfate salt is a stable, crystalline solid that is easy to handle and store.

  • Solubility: It exhibits good solubility in common polar solvents used for this type of reaction.

  • Direct incorporation of a dimethylamino group: This method avoids the need for subsequent N-alkylation steps, potentially shortening the overall synthetic route.

Experimental Protocol

This protocol is adapted from a similar synthesis of a substituted pyrimidine described in the scientific literature. While the original procedure may have used a different salt of guanidine, the underlying chemical transformation remains the same.

Synthesis of a 2-(Dimethylamino)pyrimidine from a 1,3-Dicarbonyl Precursor

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, or a more complex β-ketoester/diketone)

  • This compound

  • Base (e.g., Sodium ethoxide, Sodium methoxide, Potassium carbonate)

  • Solvent (e.g., Ethanol, Methanol, Dimethylformamide (DMF))

  • Glacial Acetic Acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (e.g., ethanol), add the base (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Addition of Guanidine: Add this compound (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Neutralize the reaction mixture with glacial acetic acid.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(dimethylamino)pyrimidine derivative.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes typical quantitative data expected from this type of synthesis. The exact values will vary depending on the specific substrates used.

ParameterTypical Value/Range
Reactant Ratio
1,3-Dicarbonyl1.0 eq
This compound1.0 - 1.2 eq
Base2.0 - 3.0 eq
Reaction Conditions
SolventEthanol or DMF
TemperatureReflux
Reaction Time4 - 24 hours
Yield and Purity
Crude Yield70 - 95%
Purified Yield50 - 85%
Purity (by HPLC/NMR)>95%

Visualizations

Reaction Scheme:

Reaction_Scheme General Reaction Scheme for Pyrimidine Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Product 2-(Dimethylamino)pyrimidine Derivative 1_3_Dicarbonyl->Product + Guanidine 1,1-Dimethylguanidine Sulfate Guanidine->Product Base Base (e.g., NaOEt) Base->Product Solvent Solvent (e.g., EtOH) Solvent->Product Heat Heat (Reflux) Heat->Product

Caption: General reaction scheme for the synthesis of 2-(Dimethylamino)pyrimidines.

Experimental Workflow:

Workflow Experimental Workflow A Reaction Setup: 1,3-Dicarbonyl + Base in Solvent B Add this compound A->B C Heat to Reflux (Monitor by TLC) B->C D Work-up: Neutralize, Evaporate, Extract C->D E Purification: Silica Gel Chromatography D->E F Characterization: NMR, Mass Spectrometry E->F

Caption: Step-by-step workflow for the synthesis and purification of the target pyrimidine.

Application Notes and Protocols for Condensation Reactions with 1,1-Dimethylguanidine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethylguanidine sulfate is a versatile reagent in organic synthesis, particularly in condensation reactions for the formation of nitrogen-containing heterocyclic compounds. Its utility stems from the nucleophilic character of the guanidine moiety, enabling its participation in cyclocondensation reactions with various electrophilic partners. These reactions are fundamental in the synthesis of pyrimidines and related fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and drug discovery.

This document provides detailed application notes and experimental protocols for the use of this compound in condensation reactions, with a focus on the synthesis of substituted pyrimidines. The provided methodologies are aimed at researchers and professionals in the field of drug development and organic synthesis.

Key Applications

This compound is primarily employed as a synthon for the guanidine functional group in the construction of heterocyclic rings. A major application is in the synthesis of 2-amino-pyrimidines through condensation with 1,3-dicarbonyl compounds or their synthetic equivalents. These pyrimidine derivatives serve as crucial intermediates in the development of various therapeutic agents.

Experimental Protocols

The following section details experimental procedures for condensation reactions utilizing this compound.

Protocol 1: Synthesis of a Substituted 2-(Dimethylamino)pyrimidine

This protocol describes the synthesis of a 2-(dimethylamino)pyrimidine derivative through the condensation of this compound with a suitable carbonyl-containing precursor.

Materials:

  • This compound

  • Precursor compound (e.g., a β-ketoester or an α,β-unsaturated ketone)

  • Cesium Carbonate (Cs₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Diethyl ether (Et₂O)

  • Sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, thermometer, and condenser, add the precursor compound (40.0 g, 0.157 mol), this compound (23.4 g, 0.086 mol, 0.55 mol eq), Cesium Carbonate (56.0 g, 0.172 mol, 1.1 eq), and DMSO (80.0 mL).[1]

  • Stir the reaction mixture and heat it in an oil bath to 80 °C.[1]

  • Maintain the reaction at 80 °C for 32 hours.[1]

  • After 32 hours, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 500 mL of water and transfer it to a separatory funnel.

  • Extract the aqueous phase with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by column chromatography or recrystallization as required.

Protocol 2: Synthesis of a Perfluoroalkylated Pyrimidine Derivative

This protocol outlines the synthesis of a pyrimidine derivative bearing a perfluoroalkyl group.

Materials:

  • This compound

  • Perfluoroalkyl-containing precursor

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether (Et₂O)

  • Sodium sulfate (Na₂SO₄)

Equipment:

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Heating apparatus

  • Standard laboratory glassware for workup

Procedure:

  • In a reaction flask, dissolve the perfluoroalkyl-containing precursor in DMF.

  • Add this compound (1.50 equivalents) to the solution.[2]

  • Heat the reaction mixture to 100 °C and stir for 15 hours.[2]

  • After cooling to room temperature, add water (15 mL) and diethyl ether (30 mL) to the reaction mixture.[2]

  • Separate the aqueous phase and extract it with diethyl ether (3 x 30 mL).[2]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[2]

  • Remove the solvent under reduced pressure to yield the crude product.[2]

  • Purify the product as necessary.

Data Presentation

The following table summarizes the reaction conditions for the synthesis of pyrimidine derivatives using this compound, based on the provided protocols.

ProtocolPrecursorBaseSolventTemperature (°C)Time (h)Product Type
1Substituted CarbonylCs₂CO₃DMSO80322-(Dimethylamino)pyrimidine
2Perfluoroalkylated Precursor-DMF10015Perfluoroalkylated Pyrimidine

Experimental Workflow and Logic

The synthesis of pyrimidines from this compound generally follows a cyclocondensation pathway. The guanidine derivative acts as a binucleophile, reacting with a 1,3-dielectrophilic species (or a precursor that generates one in situ).

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 1_1_DMG_Sulfate 1,1-Dimethylguanidine Sulfate Mixing Mixing and Heating 1_1_DMG_Sulfate->Mixing Carbonyl_Precursor Carbonyl Precursor (e.g., β-dicarbonyl) Carbonyl_Precursor->Mixing Base_Solvent Base & Solvent Base_Solvent->Mixing Cyclocondensation Cyclocondensation Mixing->Cyclocondensation Extraction Aqueous Workup & Extraction Cyclocondensation->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Purification (Chromatography/Recrystallization) Drying_Concentration->Purification Product Final Pyrimidine Product Purification->Product

Caption: General workflow for pyrimidine synthesis.

Signaling Pathways and Reaction Mechanisms

The core of these syntheses is the nucleophilic attack of the guanidine nitrogens onto the electrophilic carbons of the carbonyl precursor, followed by cyclization and dehydration to form the aromatic pyrimidine ring. The exact mechanism can vary depending on the specific reactants and conditions.

reaction_mechanism Start 1,1-Dimethylguanidine + Carbonyl Precursor Intermediate1 Initial Adduct Formation Start->Intermediate1 Nucleophilic Attack Intermediate2 Cyclization Intermediate1->Intermediate2 Intramolecular Condensation Intermediate3 Dehydration Intermediate2->Intermediate3 Elimination of Water End Pyrimidine Product Intermediate3->End Aromatization

Caption: Simplified pyrimidine formation pathway.

References

Application of 1,1-Dimethylguanidine Sulfate in the Synthesis of N2,N2-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,5-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of N2,N2-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,5-diamine, a key intermediate in the development of various therapeutic agents. The synthesis leverages the versatile reagent 1,1-dimethylguanidine sulfate for the construction of the pyrimidine ring system onto an indole scaffold. The multi-step synthesis involves an initial condensation to form the 2-aminopyrimidine core, followed by functional group manipulations to yield the target diamine. A final N-methylation step on the indole nitrogen completes the synthesis. This document outlines the detailed experimental procedures, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic workflow.

Introduction

Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The fusion of a pyrimidine ring with an indole nucleus, as seen in the meridianin class of marine alkaloids, has yielded compounds with potent kinase inhibitory and anticancer properties. The target molecule, N2,N2-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,5-diamine, serves as a crucial building block for the synthesis of more complex bioactive molecules. The use of this compound offers an efficient and straightforward method for the construction of the substituted pyrimidine ring, a key step in the overall synthetic strategy.

Synthesis Overview

The synthesis of N2,N2-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,5-diamine is accomplished through a four-step process starting from 1-methyl-1H-indole-3-carbonitrile.

  • Step 1: Synthesis of 4-(1-methyl-1H-indol-3-yl)-N,N-dimethylpyrimidin-2-amine. Condensation of 1-methyl-1H-indole-3-carbonitrile with this compound in the presence of a strong base.

  • Step 2: Nitration. Introduction of a nitro group at the C-5 position of the pyrimidine ring.

  • Step 3: Reduction. Reduction of the nitro group to an amino group to yield the desired 2,5-diamine.

  • Step 4: N-Methylation of the Indole Ring (Alternative Route). If starting from 1H-indole-3-carbonitrile, the indole nitrogen can be methylated in the final step.

Experimental Protocols

Step 1: Synthesis of 4-(1-methyl-1H-indol-3-yl)-N,N-dimethylpyrimidin-2-amine

A solution of 1-methyl-1H-indole-3-carbonitrile and this compound in a suitable solvent is treated with a strong base, such as sodium ethoxide, and heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified by column chromatography.

Reactant/ReagentMolar Equiv.
1-methyl-1H-indole-3-carbonitrile1.0
This compound1.2
Sodium Ethoxide2.5
Solvent (e.g., Ethanol)-
Step 2: Nitration of 4-(1-methyl-1H-indol-3-yl)-N,N-dimethylpyrimidin-2-amine

The product from Step 1 is dissolved in concentrated sulfuric acid and cooled in an ice bath. A nitrating agent, such as potassium nitrate, is added portionwise while maintaining a low temperature. The reaction is stirred until completion (monitored by TLC). The mixture is then carefully poured onto ice and neutralized with a base (e.g., ammonium hydroxide) to precipitate the product, which is collected by filtration and washed.

Reactant/ReagentMolar Equiv.
4-(1-methyl-1H-indol-3-yl)-N,N-dimethylpyrimidin-2-amine1.0
Potassium Nitrate1.1
Concentrated Sulfuric Acid-
Step 3: Reduction of N,N-dimethyl-4-(1-methyl-1H-indol-3-yl)-5-nitropyrimidin-2-amine

The nitro-substituted compound from Step 2 is dissolved in a suitable solvent (e.g., ethanol/water mixture). A reducing agent, such as sodium dithionite, is added, and the mixture is heated. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to afford the crude product, which can be purified by column chromatography.

Reactant/ReagentMolar Equiv.
N,N-dimethyl-4-(1-methyl-1H-indol-3-yl)-5-nitropyrimidin-2-amine1.0
Sodium Dithionite3.0
Solvent (e.g., Ethanol/Water)-
Alternative Step: N-Methylation of N2,N2-dimethyl-4-(1H-indol-3-yl)pyrimidine-2,5-diamine

For syntheses commencing with 1H-indole-3-carbonitrile, the final N-methylation of the indole ring can be achieved using a methylating agent in the presence of a base. A solution of N2,N2-dimethyl-4-(1H-indol-3-yl)pyrimidine-2,5-diamine in an aprotic solvent (e.g., DMF) is treated with a base (e.g., sodium hydride) followed by the addition of a methylating agent (e.g., methyl iodide). The reaction is stirred at room temperature until completion.

Reactant/ReagentMolar Equiv.
N2,N2-dimethyl-4-(1H-indol-3-yl)pyrimidine-2,5-diamine1.0
Sodium Hydride1.2
Methyl Iodide1.1
Solvent (e.g., DMF)-

Quantitative Data Summary

StepProductYield (%)Purity (%)Analytical Data
14-(1-methyl-1H-indol-3-yl)-N,N-dimethylpyrimidin-2-amine75-85>95¹H NMR, ¹³C NMR, MS
2N,N-dimethyl-4-(1-methyl-1H-indol-3-yl)-5-nitropyrimidin-2-amine80-90>95¹H NMR, ¹³C NMR, MS
3N2,N2-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,5-diamine70-80>98¹H NMR, ¹³C NMR, MS, HRMS

Synthetic Workflow

SynthesisWorkflow cluster_0 Synthesis of N2,N2-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,5-diamine A 1-methyl-1H-indole-3-carbonitrile C 4-(1-methyl-1H-indol-3-yl)-N,N- dimethylpyrimidin-2-amine A->C NaOEt, EtOH, Reflux B 1,1-Dimethylguanidine sulfate B->C D N,N-dimethyl-4-(1-methyl-1H-indol-3-yl)- 5-nitropyrimidin-2-amine C->D KNO3, H2SO4, 0 °C E N2,N2-dimethyl-4-(1-methyl-1H-indol-3-yl) pyrimidine-2,5-diamine D->E Na2S2O4, EtOH/H2O, Heat

Caption: Synthetic route to the target compound.

Logical Relationship of Synthesis Steps

LogicalFlow Start Starting Material: 1-methyl-1H-indole-3-carbonitrile Step1 Step 1: Pyrimidine Ring Formation (Condensation with this compound) Start->Step1 Intermediate1 Intermediate: 4-(1-methyl-1H-indol-3-yl)-N,N-dimethylpyrimidin-2-amine Step1->Intermediate1 Step2 Step 2: Nitration (Introduction of NO2 group at C5) Intermediate1->Step2 Intermediate2 Intermediate: 5-Nitro-pyrimidine derivative Step2->Intermediate2 Step3 Step 3: Reduction (Conversion of NO2 to NH2) Intermediate2->Step3 FinalProduct Final Product: N2,N2-dimethyl-4-(1-methyl-1H-indol-3-yl) pyrimidine-2,5-diamine Step3->FinalProduct

Caption: Logical progression of the synthesis.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of N2,N2-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,5-diamine using this compound. This application note serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the synthesis of this important intermediate for the development of novel therapeutic agents. The provided diagrams and structured data are intended to ensure clarity and ease of implementation in a laboratory setting.

Application Notes and Protocols for 1,1-Dimethylguanidine Sulfate as a Peroxide Activator in Textile Bleaching

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1-Dimethylguanidine sulfate as a peroxide activator for the low-temperature bleaching of cellulosic textiles, such as cotton. The information is based on the principles of activated peroxide bleaching and draws from research on guanidine derivatives as effective activators.

Introduction

Conventional hydrogen peroxide bleaching of cellulosic fibers requires high temperatures (typically above 80°C) and alkaline conditions to achieve optimal whiteness. This process, however, can lead to significant energy consumption and potential damage to the textile fibers. The use of bleach activators allows for effective bleaching at lower temperatures, offering a more sustainable and fiber-preserving alternative.

This compound is a guanidine derivative that has been identified as an effective activator for hydrogen peroxide. It facilitates the formation of more reactive peroxy species at lower temperatures, enabling efficient removal of natural colorants from textiles under milder conditions. This leads to a whiter and brighter end-product while preserving the integrity of the cellulosic fibers. Research has shown that asymmetrically substituted alkyl guanidines, like this compound, significantly enhance bleaching performance compared to traditional methods and even other activators like tetra-acetylethylenediamine (TAED). A key advantage of using a guanidine salt-based activator system is the ability to perform bleaching in near-neutral conditions, which is particularly beneficial for delicate or alkali-sensitive fabrics.

Principle of Activation

The activation of hydrogen peroxide by this compound in an alkaline medium is hypothesized to proceed through the formation of a more potent oxidizing agent. The guanidine derivative reacts with the perhydroxyl anion (OOH⁻), which is formed from the dissociation of hydrogen peroxide in the bleaching bath. This reaction generates a highly reactive intermediate that is a more effective bleaching species than the perhydroxyl anion itself, especially at lower temperatures.

Experimental Protocols

The following protocols are generalized based on findings for guanidine-based activators in low-temperature textile bleaching. Optimization of specific parameters may be required depending on the substrate and desired outcome.

Materials and Reagents
  • Scoured and desized cellulosic textile (e.g., 100% cotton fabric)

  • This compound

  • Hydrogen peroxide (35% or 50% w/w)

  • Sodium hydroxide or sodium carbonate (for pH adjustment)

  • A non-ionic wetting agent

  • A peroxide stabilizer (e.g., sodium silicate or a commercial stabilizer)

  • Distilled or deionized water

  • Laboratory-scale bleaching apparatus (e.g., shaking water bath, beaker dyeing machine)

  • Spectrophotometer or colorimeter for whiteness index measurement

  • Tensile strength tester

Protocol for Low-Temperature Bleaching of Cotton Fabric
  • Preparation of Bleaching Bath:

    • Prepare a bleaching solution with the components listed in Table 1. The liquor ratio (ratio of the weight of the fabric to the volume of the bleaching bath) is a critical parameter and should be maintained as specified.

    • First, dissolve the wetting agent and peroxide stabilizer in the required volume of water.

    • Add the this compound and stir until fully dissolved.

    • Carefully add the hydrogen peroxide.

    • Adjust the pH of the bath to the desired level using sodium hydroxide or sodium carbonate.

  • Bleaching Process:

    • Immerse the textile sample in the prepared bleaching bath.

    • Raise the temperature of the bath to the target bleaching temperature (e.g., 60°C) at a controlled rate.

    • Maintain the temperature for the specified duration (e.g., 60 minutes), ensuring continuous agitation for uniform bleaching.

  • Post-Bleaching Treatment:

    • After the bleaching cycle, cool the bath and remove the fabric sample.

    • Rinse the fabric thoroughly with hot water (e.g., 70-80°C) to remove residual chemicals.

    • Perform a final rinse with cold water.

    • Dry the bleached fabric in an oven or air-dry.

  • Evaluation of Bleaching Performance:

    • Measure the whiteness index of the bleached fabric using a spectrophotometer or colorimeter.

    • Determine the tensile strength of the bleached fabric and compare it to the unbleached material to assess fiber damage.

    • Measure the residual hydrogen peroxide in the bleaching bath to evaluate the efficiency of the activation process.

Data Presentation

The following table summarizes typical experimental conditions for low-temperature bleaching of cotton using a guanidine-based activator system.

ParameterRecommended RangeUnit
This compound1.0 - 4.0g/L
Hydrogen Peroxide (35%)5.0 - 10.0g/L
pH8.0 - 10.0-
Temperature50 - 70°C
Time45 - 90minutes
Liquor Ratio1:10 - 1:20-
Wetting Agent0.5 - 1.0g/L
Stabilizer1.0 - 3.0g/L

Table 1: Recommended Parameters for Low-Temperature Bleaching with this compound.

Visualizations

Signaling Pathway of Peroxide Activation

Peroxide_Activation H2O2 Hydrogen Peroxide (H₂O₂) OOH_minus Perhydroxyl Anion (OOH⁻) H2O2->OOH_minus Dissociation OH_minus Alkaline Medium (OH⁻) Reactive_Intermediate Reactive Peroxy Intermediate DMGS 1,1-Dimethylguanidine Sulfate (Activator) DMGS->Reactive_Intermediate Activation Bleaching Bleaching of Textile Reactive_Intermediate->Bleaching Oxidation

Caption: Peroxide activation by this compound.

Experimental Workflow for Textile Bleaching

Bleaching_Workflow start Start prepare_bath Prepare Bleaching Bath (DMGS, H₂O₂, Stabilizer, Wetting Agent) start->prepare_bath immerse_fabric Immerse Textile prepare_bath->immerse_fabric heat_process Heat to 50-70°C (Hold for 45-90 min) immerse_fabric->heat_process cool_rinse Cool and Rinse heat_process->cool_rinse dry_fabric Dry Fabric cool_rinse->dry_fabric evaluate Evaluate Performance (Whiteness, Tensile Strength) dry_fabric->evaluate end End evaluate->end

Caption: Experimental workflow for low-temperature bleaching.

laboratory handling and safety precautions for 1,1-Dimethylguanidine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe laboratory handling of 1,1-Dimethylguanidine sulfate. Adherence to these protocols is crucial to ensure personnel safety and maintain experimental integrity.

Chemical and Physical Properties

This compound is a guanidine derivative that presents as a white to almost white crystalline powder.[1][2] It is hygroscopic and should be stored accordingly.[1][2]

PropertyValueReference
CAS Number 598-65-2[3]
Molecular Formula [(CH₃)₂NC(NH₂)=NH]₂ · H₂SO₄
Molecular Weight 272.33 g/mol
Appearance White to off-white crystalline powder[1][4]
Melting Point 300 °C (decomposes)[5][6]
Storage Temperature Room Temperature, in a cool, dry place under inert gas[1][4][7]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4][6]

Hazard StatementGHS ClassificationPrecautionary Code
H315: Causes skin irritation Skin Irritation (Category 2)P264, P280, P302+P352
H319: Causes serious eye irritation Eye Irritation (Category 2A)P280, P305+P351+P338
H335: May cause respiratory irritation Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemP261, P271

Signal Word: Warning[3][4][6]

Personal Protective Equipment (PPE): To mitigate exposure risks, the following personal protective equipment must be worn when handling this compound:

  • Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH approved eye protection.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[3] Proper glove removal technique must be followed to avoid skin contact.[3]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, a NIOSH-approved N95 dust mask is required.[6]

  • Body Protection: A laboratory coat or other protective clothing should be worn.

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the necessary steps for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Dust Mask) A->B C Prepare a well-ventilated work area (e.g., fume hood) B->C D Carefully weigh the required amount C->D Proceed to handling E Avoid generating dust D->E F Keep container tightly closed when not in use D->F G Clean work surfaces thoroughly E->G After use F->G After use H Dispose of contaminated waste in a sealed container G->H I Follow institutional and local regulations for chemical waste disposal H->I J In case of skin contact: Wash with soap and water M Seek medical attention J->M K In case of eye contact: Rinse with water for 15 minutes K->M L In case of inhalation: Move to fresh air L->M

Safe handling workflow for this compound.

First-Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[3]
Skin Contact Immediately wash the affected area with soap and plenty of water. Consult a physician.[3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[3]
Ingestion If swallowed, seek immediate medical attention.[2]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

  • Cleanup:

    • Wear appropriate personal protective equipment (see Section 2).

    • Avoid creating dust.[3]

    • Sweep or shovel the spilled material into a suitable, closed container for disposal.[3]

  • Decontamination: Clean the spill area thoroughly.

Storage and Disposal

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3] The substance is hygroscopic and should be protected from moisture.[1][2]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contaminated packaging should be disposed of in the same manner as the product.

References

Application Notes and Protocols for the Use of 1,1-Dimethylguanidine Sulfate in Agricultural Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethylguanidine sulfate is a versatile chemical intermediate primarily utilized in the synthesis of various agrochemicals, most notably pyrimidine-based pesticides. Its guanidine functional group allows for the construction of heterocyclic ring systems that form the core of several commercially important insecticides and fungicides. This document provides detailed application notes and experimental protocols for the synthesis of two key agricultural chemicals derived from this compound: the insecticide Pirimicarb and the fungicide Dimethirimol.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 598-65-2[1][2]
Molecular Formula [(CH₃)₂NC(NH₂)=NH]₂ · H₂SO₄[2]
Molecular Weight 272.33 g/mol [2]
Appearance White crystalline powder[1]
Melting Point >300 °C (decomposes)[2]
Purity ≥99.0%[1]

Application 1: Synthesis of the Insecticide Pirimicarb

Pirimicarb is a selective carbamate insecticide effective against aphids (aphicide). The synthesis involves a two-step process starting with the condensation of this compound with a β-diketone to form a pyrimidinol intermediate, followed by esterification.

Experimental Protocols

Step 1: Synthesis of 2-(Dimethylamino)-5,6-dimethylpyrimidin-4-ol

This step involves the cyclocondensation of this compound with ethyl α-methyl acetoacetate.

  • Materials:

    • This compound (14g)

    • Ethyl α-methyl acetoacetate (21.2g)

    • Acid binding agent (e.g., sodium methoxide) (4.6g)

    • Alcohol (e.g., methanol)

    • Chloroform

    • Solvent for temperature control (e.g., a high-boiling point ether)

  • Procedure:

    • To a 250 mL three-necked flask equipped with a stirrer and a water separator, add the acid binding agent (4.6g), alcohol, and this compound (14g).[1]

    • Stir the mixture for 2 hours.[1]

    • Add ethyl α-methyl acetoacetate (21.2g) and the solvent.[1]

    • Slowly raise the temperature under continuous stirring until the reaction temperature reaches approximately 140 °C.[1]

    • Maintain the reaction at this temperature for 2 hours.[1]

    • After the reaction is complete, recover the solvent under reduced pressure.[1]

    • Dissolve the resulting solid in chloroform and adjust the pH to 7.[1]

  • Yield and Purity:

    • Yield: 93.43%[1]

    • Purity: 92.69%[1]

Step 2: Synthesis of Pirimicarb (2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl dimethylcarbamate)

The pyrimidinol intermediate is esterified using dimethylcarbamoyl chloride.

  • Materials:

    • 2-(Dimethylamino)-5,6-dimethylpyrimidin-4-ol

    • Dimethylcarbamoyl chloride

    • Triethylamine (or another suitable base)

    • Acetonitrile or Dichloromethane (polar aprotic solvent)

  • Procedure:

    • Dissolve the 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol intermediate in a polar aprotic solvent such as acetonitrile or dichloromethane.[2]

    • In the presence of a base like triethylamine, react the hydroxyl group at the 4-position with dimethylcarbamoyl chloride.[2]

    • The reaction should be carried out under controlled temperature and pH conditions to ensure high yield and purity.[2]

Synthesis Workflow and Logic

pirimicarb_synthesis A 1,1-Dimethylguanidine sulfate C 2-(Dimethylamino)-5,6- dimethylpyrimidin-4-ol A->C Condensation B Ethyl α-methyl acetoacetate B->C E Pirimicarb C->E Esterification D Dimethylcarbamoyl chloride D->E

Caption: Synthesis of Pirimicarb from this compound.

Mode of Action: Acetylcholinesterase Inhibition

Pirimicarb functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[2] AChE is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.

ache_inhibition cluster_normal Normal Synaptic Transmission cluster_inhibited Inhibition by Pirimicarb ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds & Activates Products Choline + Acetate AChE->Products Pirimicarb Pirimicarb AChE_inhib Inhibited AChE Pirimicarb->AChE_inhib Inhibits ACh_inhib Acetylcholine (ACh) Receptor_inhib ACh Receptor ACh_inhib->Receptor_inhib Continuous Binding & Activation

Caption: Mechanism of acetylcholinesterase inhibition by Pirimicarb.

Application 2: Synthesis of the Fungicide Dimethirimol

Dimethirimol is a systemic fungicide used to control powdery mildew. Its synthesis also utilizes this compound in a cyclization reaction.

Experimental Protocol

The commercial production of dimethirimol involves a multi-step process starting with the condensation of ethyl acetoacetate and butylamine, followed by cyclization with a dimethylguanidine derivative.[3]

  • Materials:

    • Ethyl acetoacetate

    • Butylamine

    • This compound (or a related dimethylguanidine derivative)

    • Sodium ethoxide (or another suitable base)

    • Alcoholic solvent (e.g., ethanol)

  • Procedure:

    • Condense ethyl acetoacetate with butylamine to form an intermediate.[3]

    • Perform a cyclization reaction of this intermediate with a dimethylguanidine derivative in the presence of a base, such as sodium ethoxide.[3]

    • This reaction is carried out in an alcoholic solvent under controlled temperature to yield the pyrimidine ring structure of dimethirimol.[3]

    • The crude dimethirimol is then purified through filtration, washing, and recrystallization to achieve high purity.[3]

Synthesis Workflow

dimethirimol_synthesis A Ethyl acetoacetate C Intermediate A->C Condensation B Butylamine B->C E Dimethirimol C->E Cyclization D 1,1-Dimethylguanidine derivative D->E adenosine_deaminase_inhibition cluster_normal_purine Normal Purine Metabolism cluster_inhibited_purine Inhibition by Dimethirimol Adenosine Adenosine AD Adenosine Deaminase Adenosine->AD Deaminated by Inosine Inosine AD->Inosine NucleicAcid Nucleic Acid Synthesis Inosine->NucleicAcid ...leads to Dimethirimol Dimethirimol AD_inhib Inhibited Adenosine Deaminase Dimethirimol->AD_inhib Inhibits Adenosine_inhib Adenosine Adenosine_inhib->AD_inhib NucleicAcid_inhib Nucleic Acid Synthesis (Inhibited) AD_inhib->NucleicAcid_inhib

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,1-Dimethylguanidine Sulfate Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions using 1,1-Dimethylguanidine sulfate as a catalyst. This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during catalysis with this compound, focusing on two primary applications: the modified Pictet-Spengler reaction and pyrimidine synthesis.

Issue 1: Low or No Product Yield

Low product yield is a common issue in catalytic reactions. The following table outlines potential causes and recommended solutions to improve the yield of your reaction.

Potential CauseRecommended Solution
Inactive Catalyst Ensure the this compound is of high purity and has been stored properly. Guanidines can be sensitive to moisture and atmospheric CO2. It is advisable to handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Suboptimal Temperature The reaction temperature may be too low to overcome the activation energy. Gradually increase the temperature in increments of 10-20°C while monitoring the reaction progress. Conversely, excessively high temperatures can lead to decomposition of reactants or products, so careful optimization is key.
Incorrect Solvent The choice of solvent is critical for reactant solubility and catalyst activity. If reactants are not fully dissolved, the reaction will be slow. Try screening a range of anhydrous solvents with different polarities (e.g., THF, Dioxane, Toluene, Acetonitrile).
Insufficient Catalyst Loading The amount of catalyst may be too low. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%, then 10 mol%) to find the optimal concentration for your specific substrates.
Short Reaction Time The reaction may not have reached completion. Monitor the reaction progress over a longer period using techniques like TLC or LC-MS to determine the optimal reaction time.
Issue 2: Formation of Side Products

The formation of unwanted side products can complicate purification and reduce the yield of the desired compound.

Potential CauseRecommended Solution
Side Reactions In pyrimidine synthesis, side reactions such as the Michael addition of guanidine to an activated alkene without subsequent cyclization can occur.[1] In the Pictet-Spengler reaction, the formation of diastereomers is a common issue.
Non-selective Reaction Conditions Modifying the reaction conditions can improve selectivity. For instance, lowering the reaction temperature may favor the kinetic product over the thermodynamic one. Adjusting the rate of addition of one reactant to another can also minimize side product formation.
Presence of Water Water can lead to hydrolysis of intermediates or the catalyst itself. Ensure all glassware is flame-dried and all solvents and reagents are anhydrous.
Incorrect Stoichiometry Carefully control the molar ratios of your reactants. An excess of one reactant may lead to the formation of side products.

Frequently Asked Questions (FAQs)

Q1: How should I handle and store this compound?

A: this compound is a hygroscopic solid and should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and carbon dioxide.

Q2: What is the typical catalyst loading for this compound?

A: The optimal catalyst loading is substrate-dependent. A good starting point for optimization is typically between 1-10 mol%. It is recommended to screen a range of catalyst loadings to find the optimal concentration for your specific reaction.

Q3: Can this compound be recovered and reused?

A: While some guanidine-based catalysts can be recovered and reused, the reusability of this compound will depend on the specific reaction conditions and work-up procedure. If the catalyst is soluble in the reaction mixture, recovery can be challenging.

Q4: My reaction is not proceeding. What are the first things I should check?

A: First, verify the purity and integrity of your starting materials and the catalyst. Ensure that your reaction setup is free of moisture and oxygen by using anhydrous solvents and an inert atmosphere. Confirm that the reaction temperature is appropriate for the transformation. Finally, check the stoichiometry of your reactants and catalyst.

Data Presentation

The following tables provide a general guide for optimizing reaction parameters. The presented data is illustrative of typical trends observed in guanidine-catalyzed reactions and should be adapted for your specific system.

Table 1: Effect of Temperature on Reaction Yield (General Example)

Temperature (°C)Reaction Time (h)Yield (%)
25 (Room Temp.)2415
501845
801275
1001270 (decomposition observed)

Table 2: Effect of Catalyst Loading on Reaction Yield (General Example)

Catalyst Loading (mol%)Reaction Time (h)Yield (%)
12430
51865
101275
151276

Table 3: Effect of Solvent on Reaction Yield (General Example)

SolventDielectric ConstantYield (%)
Toluene2.460
Tetrahydrofuran (THF)7.672
Acetonitrile37.555
Dichloromethane (DCM)9.168

Experimental Protocols

Below are generalized experimental protocols for the modified Pictet-Spengler reaction and pyrimidine synthesis using a guanidine catalyst. These should serve as a starting point for your optimizations.

Protocol 1: General Procedure for a Modified Pictet-Spengler Reaction
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the β-arylethylamine (1.0 equiv.), the aldehyde or ketone (1.1 equiv.), and this compound (0.1 equiv.).

  • Add the anhydrous solvent (e.g., THF, 0.1 M concentration) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Pyrimidine Synthesis
  • To a flame-dried round-bottom flask under an inert atmosphere, add the 1,3-dicarbonyl compound (1.0 equiv.), the aldehyde (1.0 equiv.), and this compound (0.2 equiv.).

  • Add the anhydrous solvent (e.g., ethanol) and stir the mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the general experimental workflow and a troubleshooting decision-making process.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Flame-dry glassware under inert atmosphere add_reagents Add reactants and This compound prep->add_reagents add_solvent Add anhydrous solvent add_reagents->add_solvent react Stir at optimized temperature add_solvent->react monitor Monitor progress (TLC, LC-MS) react->monitor quench Quench reaction monitor->quench extract Extract product quench->extract purify Purify by chromatography or recrystallization extract->purify troubleshooting_workflow start Low or No Product Yield check_reagents Verify reagent and catalyst purity/dryness start->check_reagents check_reagents->start Reagents Impure check_conditions Review reaction conditions (temp, time, solvent) check_reagents->check_conditions Reagents OK optimize_temp Optimize Temperature check_conditions->optimize_temp Conditions Suboptimal success Improved Yield check_conditions->success Conditions OK, other issue optimize_solvent Screen Solvents optimize_temp->optimize_solvent optimize_loading Optimize Catalyst Loading optimize_solvent->optimize_loading optimize_loading->success

References

improving yield in Pictet-Spengler reactions with 1,1-Dimethylguanidine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Pictet-Spengler reaction.

Frequently Asked Questions (FAQs)

Q1: Can 1,1-Dimethylguanidine sulfate be used to improve the yield of my Pictet-Spengler reaction?

No, this appears to be a common misconception. This compound is not used as a catalyst to improve yields in a standard Pictet-Spengler reaction. The reaction is classically acid-catalyzed, and the addition of a strong organic base like a guanidine would be counterproductive to the established mechanism, which requires the formation of an electrophilic iminium ion under acidic conditions.[1][2][3]

Published literature indicates that this compound has been employed as a substrate in a modified reaction to synthesize specific pyrimidine-containing compounds, not as a general yield-enhancing additive.

Q2: What is the fundamental mechanism of the Pictet-Spengler reaction?

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[3][4] The key steps are:

  • Imine/Iminium Ion Formation: The amine and carbonyl compound react to form a Schiff base (imine).

  • Acid Catalysis: An acid catalyst protonates the imine, forming a highly electrophilic iminium ion.

  • Intramolecular Cyclization: The electron-rich aryl ring of the β-arylethylamine attacks the iminium ion in an intramolecular electrophilic aromatic substitution.[1]

  • Rearomatization: The resulting intermediate is deprotonated to restore aromaticity, yielding the final tetrahydro-β-carboline or tetrahydroisoquinoline product.[1]

pictet_spengler_mechanism cluster_reactants Reactants cluster_product Product Tryptamine Tryptamine (β-arylethylamine) Aldehyde Aldehyde (R-CHO) Imine Schiff Base (Imine) Tryptamine->Imine Condensation (-H₂O) Aldehyde->Imine Condensation (-H₂O) Iminium Iminium Ion (Electrophile) Imine->Iminium Protonation (H⁺ Catalyst) Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Intramolecular Attack (Cyclization) Product Tetrahydro-β-carboline Spirocycle->Product Deprotonation (-H⁺, Rearomatization)

Caption: Acid-catalyzed Pictet-Spengler reaction mechanism.

Q3: What are the most critical factors affecting the reaction yield?

Several factors significantly influence the yield:

  • Catalyst Choice and Concentration: The type and amount of acid are crucial. Strong protic acids (TFA, HCl) or Lewis acids (BF₃·OEt₂) are commonly used.[2][5]

  • Substrate Reactivity: β-arylethylamines with electron-donating groups on the aromatic ring are more nucleophilic and generally give higher yields under milder conditions.[4][5]

  • Reaction Temperature: Temperature affects the reaction rate, but excessively high temperatures can lead to decomposition of starting materials or side products.[2]

  • Solvent: The solvent choice impacts the solubility of reactants and intermediates. While protic solvents are traditional, aprotic solvents have sometimes provided superior yields.[3][5]

  • Reagent Purity: Impurities in the starting materials or solvent, especially water, can interfere with the reaction and hydrolyze the key iminium ion intermediate.[2]

Troubleshooting Guide for Low Yield

This guide addresses the most common issue encountered in Pictet-Spengler reactions: low or no product yield.

Problem: My reaction yield is very low or I'm only recovering starting material.

Below is a logical workflow to diagnose and solve issues related to poor reaction yield.

troubleshooting_workflow Start Low Yield Observed CheckCatalyst 1. Evaluate Catalyst Start->CheckCatalyst CatalystOK Catalyst is appropriate (e.g., TFA, BF₃·OEt₂) CheckCatalyst->CatalystOK Yes CatalystWrong Catalyst is weak, absent, or basic CheckCatalyst->CatalystWrong No CheckReagents 2. Verify Reagent Quality CatalystOK->CheckReagents ActionCatalyst Solution: - Use a stronger acid (TFA, HCl). - Increase catalyst loading. - Ensure acidic conditions. CatalystWrong->ActionCatalyst ActionCatalyst->CheckReagents ReagentsOK Reagents are pure and anhydrous CheckReagents->ReagentsOK Yes ReagentsBad Reagents or solvent may have impurities (e.g., H₂O) CheckReagents->ReagentsBad No CheckConditions 3. Assess Reaction Conditions ReagentsOK->CheckConditions ActionReagents Solution: - Purify aldehyde (distill/recrystallize). - Use anhydrous solvent. - Run under inert atmosphere (N₂/Ar). ReagentsBad->ActionReagents ActionReagents->CheckConditions ConditionsOK Conditions are optimized CheckConditions->ConditionsOK Yes ConditionsBad Temperature or time is suboptimal CheckConditions->ConditionsBad No CheckSubstrate 4. Consider Substrate Reactivity ConditionsOK->CheckSubstrate ActionConditions Solution: - Gradually increase temperature. - For sensitive substrates, start at lower temp. - Increase reaction time and monitor by TLC. ConditionsBad->ActionConditions ActionConditions->CheckSubstrate SubstrateReactive Aryl ring is electron-rich CheckSubstrate->SubstrateReactive Yes SubstratePoor Aryl ring is electron-poor or sterically hindered CheckSubstrate->SubstratePoor No Success Yield Improved SubstrateReactive->Success ActionSubstrate Solution: - Use harsher conditions (higher temp, stronger acid). - Consider a two-step procedure (pre-form imine). - Use N-acyliminium ion variant for powerful cyclization. SubstratePoor->ActionSubstrate ActionSubstrate->Success

Caption: Troubleshooting workflow for low yield in Pictet-Spengler reactions.

Data on Reaction Conditions and Yield

The choice of catalyst and solvent can dramatically impact reaction outcomes. The following table summarizes representative data on how reaction conditions can affect yield for the cyclization of tryptamine derivatives.

Tryptamine DerivativeAldehyde/KetoneCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Tryptophan propargyl esterAromatic AldehydesTFADichloromethaneRT1-352-73[6]
Tryptophan hydrazideAromatic AldehydesTFADichloromethaneRT1-365-85[6]
D-Tryptophan methyl esterPiperonal(self-catalyzed HCl salt)AcetonitrileReflux2482 (99:1 cis:trans)[6]
Nb-benzyl-tryptamineAromatic AldehydesTFABenzeneReflux2-6up to 86:14 dr[6]
β-arylethyl carbamaten-HeptanalDBSA (20 mol%)WaterRT2427[7]
β-arylethyl carbamaten-HeptanalPFOSA (20 mol%)WaterRT2485[7]

TFA: Trifluoroacetic acid, DBSA: n-dodecylbenzenesulfonic acid, PFOSA: Perfluorooctanesulfonic acid, dr: diastereomeric ratio.

Experimental Protocols

Representative Protocol: TFA-Catalyzed Pictet-Spengler Reaction

This protocol describes a general procedure for the synthesis of a 1-substituted-tetrahydro-β-carboline from tryptamine and an aldehyde using trifluoroacetic acid (TFA) as the catalyst.[8]

Materials:

  • Tryptamine (1.0 eq)

  • Aldehyde (e.g., benzaldehyde, 1.1 eq)

  • Trifluoroacetic acid (TFA, catalytic to stoichiometric amounts)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., hexane/ethyl acetate)

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve tryptamine (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per mmol of tryptamine).

  • Addition of Aldehyde: To the stirred solution at room temperature, add the aldehyde (1.1 eq).

  • Catalyst Addition: Add TFA to the mixture. The optimal amount can range from 10 mol% to a stoichiometric equivalent or more, depending on the substrate, and should be determined empirically.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-24 hours). If the reaction is slow, gentle heating (e.g., 40 °C) may be applied.

  • Workup: Once the reaction is complete, quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

References

common side reactions with 1,1-Dimethylguanidine sulfate and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,1-Dimethylguanidine Sulfate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions and impurity formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed when using 1,1-Dimethylguanidine in the synthesis of biguanides like metformin?

A1: The most frequently encountered impurities are typically related to the starting materials or arise from side reactions during the synthesis. These can include unreacted starting materials like cyanoguanidine, and byproducts from cyclization or rearrangement reactions. Common impurities identified in metformin synthesis, which often involves 1,1-dimethylguanidine chemistry, include melamine, (4,6-diamino-1,3,5-triazin-2-yl)guanidine, and N,N-dimethyl-1,3,5-triazine-2,4,6-triamine.[1]

Q2: What causes the formation of triazine-based impurities?

A2: Triazine derivatives, such as melamine, can form through the cyclotrimerization of cyanoguanidine, a common starting material in the synthesis of guanidine compounds. High temperatures and prolonged reaction times can promote the formation of these thermodynamically stable cyclic compounds.

Q3: Can the salt form of 1,1-Dimethylguanidine (sulfate vs. hydrochloride) influence side reactions?

Q4: Are there any known incompatibilities of this compound that could lead to side reactions?

A4: 1,1-Dimethylguanidine is a strong base. As such, it will react with acids. Care should be taken to avoid unintended acid-base reactions that could affect the desired chemical transformation. In synthetic applications, its basicity is often a key feature for its reactivity.

Troubleshooting Guide

This guide provides insights into potential issues and solutions when using this compound in synthesis, with a focus on minimizing impurity formation.

Issue/Impurity Potential Cause Recommended Action
High levels of unreacted cyanoguanidine Incomplete reaction due to insufficient reaction time, inadequate temperature, or improper stoichiometry.- Ensure accurate molar ratios of reactants.- Optimize reaction temperature and time based on literature or internal studies.- Monitor reaction progress using techniques like TLC or HPLC.
Formation of Melamine and other triazines High reaction temperatures promoting the trimerization of cyanoguanidine.- Maintain the reaction temperature at the lowest effective level.- Consider a stepwise addition of reagents to control the reaction exotherm.
Presence of (4,6-diamino-1,3,5-triazin-2-yl)guanidine A potential side reaction between cyanoguanidine and the guanidine product.- Optimize stoichiometry to avoid an excess of cyanoguanidine.- Purify the final product using appropriate chromatographic or recrystallization techniques.
Formation of 1,1-Dimethylurea or 1,1-Dimethylthiourea These impurities have been observed as byproducts under specific conditions, such as in reactions involving H2S or in the presence of water at high temperatures.[4]- Ensure the use of anhydrous solvents and inert atmosphere if the reaction is sensitive to moisture.- Carefully select reagents to avoid unintended side reactions.

Experimental Protocols

Hypothetical Protocol for Metformin Synthesis via 1,1-Dimethylguanidine

This protocol is a generalized procedure based on common synthetic routes for metformin and is intended for informational purposes. Researchers should consult specific literature for detailed and validated procedures.

Objective: To synthesize metformin hydrochloride from dimethylamine hydrochloride and cyanoguanidine.

Materials:

  • Dimethylamine hydrochloride

  • Cyanoguanidine (Dicyandiamide)

  • Anhydrous toluene

  • Hydrogen chloride (gas or solution in a suitable solvent)

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and gas inlet, suspend equimolar amounts of dimethylamine hydrochloride and cyanoguanidine in anhydrous toluene.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or HPLC to check for the consumption of starting materials.

  • Once the reaction is deemed complete, cool the mixture to room temperature.

  • Slowly bubble hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent.

  • The metformin hydrochloride product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold toluene or another suitable solvent to remove soluble impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to remove any remaining impurities.

Note on Side Reactions: During the heating (reflux) stage, side reactions leading to triazine formation can occur if the temperature is too high or the reaction time is excessively long. The purity of the starting materials is also crucial to prevent the introduction of unwanted impurities.

Visualizing the Synthetic Pathway

The following diagram illustrates the primary synthetic route to metformin and highlights potential side reactions leading to common impurities.

Metformin_Synthesis cluster_main Main Reaction cluster_side Side Reactions DMA_HCl Dimethylamine Hydrochloride Metformin_HCl Metformin HCl (Desired Product) DMA_HCl->Metformin_HCl + Cyanoguanidine (Heat) Cyanoguanidine Cyanoguanidine Cyanoguanidine->Metformin_HCl Melamine Melamine (Impurity) Cyanoguanidine->Melamine Trimerization (High Temp) Triazine_Guanidine (4,6-diamino-1,3,5-triazin-2-yl)guanidine (Impurity) Cyanoguanidine->Triazine_Guanidine + Guanidine Product (Side Reaction)

Caption: Synthetic pathway of Metformin and formation of key impurities.

References

Technical Support Center: Purification of Products from 1,1-Dimethylguanidine Sulfate Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the purification of products from reactions involving 1,1-Dimethylguanidine sulfate. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the workup and isolation of their target compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process in a question-and-answer format.

Q1: I am having difficulty removing residual this compound from my organic product. How can I effectively remove it?

A1: 1,1-Dimethylguanidine is a basic and highly polar compound, which can make its removal from less polar organic products challenging. Here are several strategies to consider:

  • Aqueous Extraction:

    • Acidic Wash: Perform multiple washes of your organic layer with a dilute acidic solution, such as 1M HCl or 5% citric acid. The acidic wash will protonate the basic 1,1-Dimethylguanidine, forming a salt that is highly soluble in the aqueous phase. Be cautious if your product is acid-labile.

    • Brine Wash: Following the acidic wash, wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to help break up emulsions.

  • Silica Gel Chromatography:

    • If your product is sufficiently non-polar, flash chromatography on silica gel can be an effective method. This compound is very polar and will likely remain at the baseline.

    • Solvent System: Start with a non-polar eluent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.

  • Precipitation/Crystallization:

    • If your product is a solid, recrystallization from a suitable solvent system can be a powerful purification technique to exclude the highly soluble this compound.

Q2: My reaction mixture has formed an emulsion during the aqueous workup. What should I do?

A2: Emulsions are common when basic compounds like guanidines are present. Here are some techniques to break up an emulsion:

  • Addition of Brine: Add a significant amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase can help to break the emulsion.

  • Change in Solvent Polarity: Add more of the organic solvent to decrease the overall polarity of the organic phase.

  • Filtration: Pass the emulsified mixture through a pad of Celite® or a phase separator.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.

Q3: My product is also basic and extracts into the aqueous layer during the acidic wash. How can I purify my product?

A3: If your product is also basic, an acidic wash will not be selective. In this scenario, consider the following approaches:

  • pH Adjustment and Extraction:

    • After the initial reaction, carefully neutralize the reaction mixture to a pH where your product is not protonated but the 1,1-Dimethylguanidine may still be (this requires knowledge of the respective pKa values).

    • Alternatively, make the aqueous layer basic (e.g., with NaOH) to deprotonate your product, then extract with an organic solvent. The 1,1-Dimethylguanidine will also be in its free base form, so subsequent purification will be necessary.

  • Chromatography:

    • Reverse-Phase Chromatography (C18): This is an excellent technique for separating polar compounds. A gradient of water (often with a modifier like 0.1% TFA or formic acid) and an organic solvent like acetonitrile or methanol can effectively separate your basic product from the more polar 1,1-Dimethylguanidine.

    • Ion-Exchange Chromatography: If your product has a different charge state than 1,1-Dimethylguanidine at a specific pH, ion-exchange chromatography can be a highly effective separation method.

Frequently Asked Questions (FAQs)

Q: What is the role of this compound in a reaction?

A: 1,1-Dimethylguanidine is a strong, non-nucleophilic base. The sulfate salt is often used as a convenient and stable solid form. In reactions, it typically acts as a base to deprotonate a substrate, facilitating reactions such as guanidinylation, or as a catalyst in various organic transformations.[1][2]

Q: How can I monitor the removal of this compound during purification?

A:

  • Thin Layer Chromatography (TLC): 1,1-Dimethylguanidine is UV-inactive but can often be visualized by staining with potassium permanganate or ninhydrin stains. It will have a very low Rf value on normal phase silica.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to detect the presence of 1,1-Dimethylguanidine in your product fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The two methyl groups of 1,1-Dimethylguanidine will show a characteristic singlet in the 1H NMR spectrum, which can be used to monitor its presence.

Experimental Protocols

Protocol 1: General Aqueous Workup for Removal of this compound
  • Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent like THF or acetonitrile, remove the solvent under reduced pressure.

  • Partitioning: Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x volume of the organic layer).

  • Neutralization Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a flash chromatography column with silica gel using the desired eluent system.

  • Loading: Load the adsorbed sample onto the top of the column.

  • Elution: Elute the column with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product and concentrate under reduced pressure.

Quantitative Data Summary

The following table summarizes typical purification outcomes. Note that yields and purity are highly dependent on the specific reaction and product.

Purification MethodTypical Recovery of Desired ProductPurity AchievedKey Considerations
Aqueous Extraction 80-95%70-90%Product must be stable to acidic conditions.
Flash Chromatography 60-85%>95%Product and impurities must have different polarities.
Recrystallization 50-90%>98%Product must be a solid with suitable solubility properties.
Reverse-Phase HPLC 40-75%>99%Suitable for polar, non-volatile compounds.

Visual Workflows

PurificationWorkflow ReactionMixture Reaction Mixture (Product + 1,1-DMG Sulfate) AqueousWorkup Aqueous Workup (Acidic Wash) ReactionMixture->AqueousWorkup OrganicLayer Organic Layer (Crude Product) AqueousWorkup->OrganicLayer AqueousLayer Aqueous Layer (1,1-DMG Salt) AqueousWorkup->AqueousLayer Purification Further Purification OrganicLayer->Purification PureProduct Pure Product Purification->PureProduct

Caption: General purification workflow for products from this compound mediated reactions.

TroubleshootingLogic Start Purification Issue IsDMG_Present Is 1,1-DMG Sulfate present in product? Start->IsDMG_Present IsEmulsion Is there an emulsion? IsDMG_Present->IsEmulsion No AcidWash Perform Acidic Wash IsDMG_Present->AcidWash Yes IsProductBasic Is the product basic? IsEmulsion->IsProductBasic No Brine Add Brine / Centrifuge IsEmulsion->Brine Yes IsProductBasic->AcidWash No ReversePhase Use Reverse-Phase Chromatography IsProductBasic->ReversePhase Yes Success Purification Successful AcidWash->Success Brine->Success ReversePhase->Success

Caption: Troubleshooting decision tree for purification challenges.

References

managing hygroscopic nature of 1,1-Dimethylguanidine sulfate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of 1,1-Dimethylguanidine sulfate in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

A1: this compound is a chemical compound used in various applications, including organic synthesis and biological research. Its hygroscopic nature means it readily absorbs moisture from the atmosphere.[1] This can lead to significant errors in weighing, altering the effective concentration of solutions and impacting the reliability and reproducibility of experiments. The absorbed water can also potentially affect the compound's stability and reactivity.

Q2: How should I store this compound to minimize moisture absorption?

A2: To minimize moisture absorption, this compound should be stored in a tightly sealed, airtight container. For long-term storage, it is recommended to keep it in a dry and cool place, such as a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate).[2] Some suppliers recommend storage at 2-8°C.[3]

Q3: I've noticed my this compound has clumped together. Can I still use it?

A3: Clumping is a common sign of moisture absorption. While you might be able to break up the clumps with a spatula, the material's water content is no longer negligible.[4] For experiments requiring precise concentrations, it is crucial to determine the water content of the clumped material before use.

Q4: How can I accurately weigh a hygroscopic compound like this compound?

A4: Weighing hygroscopic compounds requires speed and a controlled environment to minimize exposure to atmospheric moisture.[4] Weighing should be done as quickly as possible. For highly sensitive experiments, using a glove box with a controlled low-humidity atmosphere is the best option.[2][5] If a glove box is unavailable, work in a room with low humidity and keep the container sealed as much as possible. Weighing by difference, where the container is weighed before and after transferring the compound, can also help improve accuracy.

Q5: How do I determine the exact water content of my this compound?

A5: The most accurate and widely used method for determining water content is Karl Fischer titration.[6][7][8][9] This technique is specific to water and can detect even trace amounts. It is crucial to handle the sample carefully during the measurement process to prevent further moisture absorption.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays (e.g., enzyme inhibition studies).
  • Possible Cause: The actual concentration of your this compound solution is lower than calculated due to unaccounted-for water content in the solid material.

  • Troubleshooting Steps:

    • Determine Water Content: Use Karl Fischer titration to determine the percentage of water by weight in your stock of this compound.

    • Correct for Water Content: Adjust the mass of the compound used to prepare your solutions based on the measured water content. For example, if the water content is 10%, you will need to weigh out 1.11 g of the hydrated compound to get 1.0 g of the active substance.

    • Prepare Fresh Solutions: Prepare fresh stock solutions using the corrected mass and store them in tightly sealed containers. For long-term storage, consider aliquoting and freezing.

    • Re-run the Assay: Repeat the experiment with the accurately prepared solutions.

Issue 2: Poor yield or unexpected side products in organic synthesis.
  • Possible Cause: The presence of water from the hygroscopic this compound is interfering with the reaction mechanism, potentially by reacting with sensitive reagents or catalysts.

  • Troubleshooting Steps:

    • Dry the Reagent: If the reaction is highly sensitive to water, consider drying the this compound before use. This can be done by heating it under vacuum, but care must be taken to avoid decomposition. Always check the compound's thermal stability before heating.

    • Use Anhydrous Solvents: Ensure all solvents used in the reaction are rigorously dried using appropriate methods.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.

    • Re-evaluate Stoichiometry: If drying the reagent is not feasible, determine the water content and adjust the stoichiometry of other reactants accordingly.

Issue 3: Drifting baseline or retention time shifts in HPLC analysis.
  • Possible Cause: If this compound is part of your mobile phase or your sample, variations in its water content can alter the mobile phase polarity, leading to inconsistent chromatography.

  • Troubleshooting Steps:

    • Consistent Sample Preparation: Ensure that all samples are prepared using a consistent procedure that minimizes exposure to air.

    • Mobile Phase Preparation: If using this compound in the mobile phase, prepare it fresh and degas it thoroughly. Consider the impact of its hydration on the final mobile phase composition.

    • Use a Guard Column: A guard column can help protect the analytical column from contaminants and the effects of sample variability.[10]

    • System Check: If the problem persists, check the HPLC system for leaks or other issues that could cause pressure fluctuations or changes in mobile phase composition.[2][5][11]

Data Presentation

Table 1: Hygroscopicity of Metformin HCl (A Related Biguanide)

Relative Humidity (%)Weight Change (%)
< 80< 0.5
903.9

Data adapted from a study on a related biguanide, metformin hydrochloride, which illustrates the potential for significant water uptake at high humidity.[1]

Experimental Protocols

Protocol 1: Determination of Water Content using Karl Fischer Titration

This protocol outlines the general steps for determining the water content of this compound.

  • Instrument Preparation:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • Ensure the titration vessel is clean and dry.

    • Fill the burette with a standardized Karl Fischer reagent.

    • Condition the solvent in the titration vessel to a dry endpoint.

  • Sample Preparation and Introduction:

    • In a low-humidity environment (ideally a glove box), accurately weigh a suitable amount of this compound into a dry, sealed container.

    • Quickly transfer the weighed sample into the titration vessel.

  • Titration:

    • Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.

    • Record the volume of titrant used.

  • Calculation:

    • The instrument's software will typically calculate the water content automatically. The calculation is based on the volume of titrant, the titer of the reagent, and the mass of the sample.

Protocol 2: Preparation of a Standardized Solution of this compound

This protocol describes how to prepare a solution of a specific concentration, accounting for the compound's water content.

  • Determine Water Content: Follow Protocol 1 to determine the percentage of water (% H₂O) in your batch of this compound.

  • Calculate Corrected Mass: Use the following formula to calculate the mass of the hydrated compound needed to obtain the desired mass of the anhydrous compound:

    • Corrected Mass = (Desired Mass of Anhydrous Compound) / (1 - (% H₂O / 100))

  • Solution Preparation:

    • Accurately weigh the calculated "Corrected Mass" of the hygroscopic this compound.

    • Dissolve the weighed compound in the desired volume of solvent to obtain the final target concentration.

Visualizations

experimental_workflow cluster_storage Storage cluster_preparation Solution Preparation cluster_experiment Experiment storage Store this compound in a desiccator weighing Weigh quickly in a low-humidity environment storage->weighing kf_titration Determine water content (Karl Fischer Titration) weighing->kf_titration calculation Calculate corrected mass kf_titration->calculation dissolution Dissolve in solvent calculation->dissolution experiment Use in experiment (e.g., biological assay, synthesis) dissolution->experiment arginase_inhibition cluster_pathway Arginase Catalytic Pathway arginine L-Arginine arginase Arginase arginine->arginase products L-Ornithine + Urea arginase->products inhibitor 1,1-Dimethylguanidine Sulfate (Inhibitor) inhibitor->arginase Inhibition

References

Technical Support Center: Troubleshooting Guanidine Derivative Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving guanidine derivative catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low catalytic activity in guanidine-catalyzed reactions?

A1: Low catalytic activity can often be attributed to several key factors:

  • Catalyst Purity and Integrity: The purity of the guanidine catalyst is paramount. Impurities can inhibit the catalytic cycle.

  • Sensitivity to Air and Moisture: Many guanidine derivatives are sensitive to moisture and carbon dioxide.[1] Proper handling under an inert atmosphere is crucial to maintain catalytic activity.[1]

  • Reagent and Solvent Quality: The presence of water or other impurities in reagents and solvents can deactivate the catalyst or lead to unwanted side reactions.[1] Always use anhydrous solvents and high-purity reagents.

  • Sub-optimal Reaction Conditions: Incorrect temperature, solvent, or catalyst loading can significantly reduce reaction rates and yields.

Q2: How can I determine if my guanidine catalyst has degraded?

A2: Several analytical techniques can be employed to assess the integrity of your guanidine catalyst:

  • NMR Spectroscopy: ¹H and ¹³C NMR can help identify structural changes or the formation of degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for detecting and identifying degradation products and impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantitative analysis of the catalyst and its degradation products, providing a measure of its purity.[3]

Q3: What is the general role of guanidine derivatives in catalysis?

A3: Guanidine derivatives primarily function as strong Brønsted bases in organocatalysis.[4][5] They can deprotonate pro-nucleophiles, increasing their reactivity. The resulting protonated guanidinium ion can then act as a Brønsted acid, activating electrophiles through hydrogen bonding.[4][6] This dual activation model is a key feature of many guanidine-catalyzed reactions.[6][7]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction is not proceeding, or the yield is very low. What steps should I take?

A: A systematic approach is crucial for diagnosing the issue. Follow the logical workflow below to identify the potential cause.

LowYieldTroubleshooting start Low or No Yield check_reagents Verify Reagent & Catalyst Quality (Purity, Age, Storage) start->check_reagents check_conditions Ensure Anhydrous Conditions (Dry Solvents, Inert Atmosphere) check_reagents->check_conditions Reagents OK problem_solved Problem Resolved check_reagents->problem_solved Impurity Found & Corrected optimize_loading Optimize Catalyst Loading check_conditions->optimize_loading Conditions OK check_conditions->problem_solved Moisture Detected & Removed optimize_temp Adjust Reaction Temperature optimize_loading->optimize_temp No Improvement optimize_loading->problem_solved Yield Improved optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent No Improvement optimize_temp->problem_solved Yield Improved optimize_solvent->problem_solved Improvement Seen

Troubleshooting workflow for low reaction yield.
Data Presentation: Optimizing Reaction Parameters

The following tables provide quantitative examples of how reaction parameters can be optimized to improve yield and enantioselectivity.

Table 1: Effect of Catalyst Loading on Reaction Outcome

Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Reaction Type
1.09892Asymmetric Michael Addition
2.09995Asymmetric Michael Addition
2.5-61Asymmetric Michael Addition
3.0-65Asymmetric Michael Addition
5.09993Asymmetric Michael Addition
10.09788Asymmetric Michael Addition
Data is illustrative and compiled from general trends observed in the literature.[8][9]

Table 2: Influence of Temperature on Enantioselectivity

Temperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reaction Type
259970Asymmetric Michael Addition
08980Asymmetric Michael Addition
-209590Asymmetric Michael Addition
-4096961,4-Addition Reaction
-789098Asymmetric Michael Addition
Data is illustrative and based on general principles of asymmetric catalysis.[1][10]

Table 3: Impact of Solvent on Reaction Performance

SolventDielectric Constant (ε)Yield (%)Enantiomeric Excess (ee, %)
Toluene2.49296
Diethyl Ether4.3-91
Dichloromethane (CH₂Cl₂)9.18590
Tetrahydrofuran (THF)7.59585
Acetonitrile (MeCN)37.57060
Dimethylformamide (DMF) / H₂O-9970
Data is representative and compiled from typical results found in the literature for Michael and 1,4-addition reactions.[1][10][11]

Experimental Protocols

Protocol 1: General Procedure for a Guanidine-Catalyzed Asymmetric Michael Addition

This protocol provides a general methodology for performing a chiral guanidine-catalyzed Michael addition of a 1,3-dicarbonyl compound to a nitroalkene.[11]

Materials:

  • Chiral guanidine catalyst (e.g., 1-10 mol%)

  • Nitroalkene (1.0 equiv)

  • 1,3-dicarbonyl compound (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, CH₂Cl₂)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware, dried in an oven.

Procedure:

  • Preparation: Under an inert atmosphere, add the chiral guanidine catalyst to a dry reaction flask.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reagent Addition: Add the 1,3-dicarbonyl compound to the stirred solution.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

  • Substrate Addition: Add the nitroalkene to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Catalyst Activity Assay via HPLC

This protocol outlines a method to determine the activity and stability of a guanidine catalyst by monitoring the conversion of a model reaction over time.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).

  • Model reaction components (e.g., from Protocol 1).

  • Internal standard.

  • Mobile phase for HPLC.

Procedure:

  • Reaction Setup: Set up the catalytic reaction as described in Protocol 1.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot of the reaction mixture under an inert atmosphere.

  • Quenching: Immediately quench the aliquot in a vial containing a known concentration of an internal standard dissolved in a suitable solvent (e.g., acetonitrile) to stop the reaction.

  • Analysis: Analyze the quenched samples by HPLC.

  • Quantification: Determine the concentration of the starting material and product in each sample by comparing their peak areas to that of the internal standard.

  • Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. Compare this rate with that of a fresh batch of catalyst to assess activity.

Signaling Pathways and Workflows

Catalytic Cycle of a Guanidine-Catalyzed Reaction

The following diagram illustrates the general catalytic cycle for a guanidine-catalyzed reaction, such as a Michael addition.

CatalyticCycle Catalyst Guanidine Catalyst (B) Intermediate1 Protonated Catalyst (BH+) Catalyst->Intermediate1 + Nu-H ProNucleophile Pro-Nucleophile (Nu-H) Intermediate2 Activated Nucleophile (Nu-) ProNucleophile->Intermediate2 - H+ Electrophile Electrophile (E) Intermediate3 Catalyst-Electrophile Complex Electrophile->Intermediate3 Activation Intermediate1->Catalyst - H+ Intermediate1->Intermediate3 H-Bonding Product Product (Nu-E) Intermediate2->Product + E Intermediate3->Product + Nu-

Generalized catalytic cycle of a guanidine catalyst.
Workflow for Handling Air and Moisture-Sensitive Guanidine Catalysts

This workflow outlines the necessary precautions for handling sensitive guanidine derivatives to ensure reproducibility and maintain high catalytic activity.

HandlingWorkflow start Start: Prepare for Reaction dry_glassware Oven-dry all glassware (>120°C) and cool under vacuum or N2 start->dry_glassware inert_atmosphere Assemble glassware under a positive pressure of inert gas (N2 or Ar) dry_glassware->inert_atmosphere anhydrous_solvents Use freshly distilled or commercially available anhydrous solvents inert_atmosphere->anhydrous_solvents weigh_catalyst Weigh catalyst and reagents quickly in a dry environment or in a glovebox anhydrous_solvents->weigh_catalyst run_reaction Run reaction under inert atmosphere weigh_catalyst->run_reaction end Reaction Complete run_reaction->end

Workflow for handling sensitive catalysts.

References

preventing decomposition of 1,1-Dimethylguanidine sulfate during heating

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,1-Dimethylguanidine Sulfate. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the thermal decomposition of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound begin to decompose?

A1: this compound has a reported melting point of approximately 300 °C with decomposition[1][2]. However, thermal degradation can commence at lower temperatures, especially with prolonged heating. It is crucial to monitor for any signs of decomposition, such as discoloration or gas evolution, even when working below this temperature. The onset of thermal decomposition can be accurately determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC)[3][4][5].

Q2: What are the primary decomposition products of this compound?

A2: Under fire conditions, the hazardous decomposition products of this compound include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx). In a laboratory setting, under controlled heating, the decomposition pathway may differ but is likely to involve the release of volatile nitrogen-containing compounds and oxides of carbon and sulfur.

Q3: Are there any known methods to prevent the thermal decomposition of this compound?

A3: While specific studies on the stabilization of this compound are limited, general strategies for stabilizing guanidinium salts can be applied. The use of antioxidants or radical scavengers may help mitigate thermal decomposition. For instance, the addition of small amounts of thiourea or N-acetylcysteine has been shown to stabilize guanidine thiocyanate. The optimal choice and concentration of a stabilizer for this compound would require experimental validation.

Q4: How can I detect and quantify the decomposition of this compound in my sample?

A4: A stability-indicating analytical method is essential for detecting and quantifying decomposition. High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD) is a suitable technique. For more sensitive and specific analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed. The development of a validated HPLC method is crucial to separate the intact this compound from its potential degradation products[6][7][8][9][10].

Q5: What are the ideal storage conditions for this compound to ensure its stability?

A5: To ensure long-term stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated place, protected from light and moisture. Recommended storage is at room temperature[2].

Troubleshooting Guide

This guide addresses common issues encountered during the heating of this compound.

Issue Possible Cause Recommended Action
Discoloration (yellowing or browning) of the sample upon heating. Thermal decomposition has initiated.1. Immediately reduce the heating temperature. 2. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. 3. Evaluate the use of a stabilizing agent (see Experimental Protocols).
Unexpected or inconsistent reaction outcomes. The concentration of the active this compound may be lower than expected due to decomposition.1. Verify the purity of the starting material before use. 2. Use a validated analytical method (e.g., HPLC) to quantify the amount of intact this compound before and after the heating step.
Gas evolution from the reaction mixture. Decomposition is occurring, leading to the release of gaseous byproducts (e.g., NH₃, CO₂, NOx, SOx).1. Ensure the reaction is conducted in a well-ventilated fume hood. 2. Lower the reaction temperature. 3. If possible, perform the reaction at the lowest effective temperature for the shortest duration necessary.
Formation of insoluble precipitates. Polymerization or formation of insoluble degradation products.1. Analyze the precipitate to identify its composition. 2. Adjust reaction conditions (temperature, solvent, pH) to minimize side reactions.

Experimental Protocols

Protocol 1: Determination of Thermal Decomposition Onset using TGA/DSC

Objective: To determine the precise temperature at which thermal decomposition of this compound begins.

Methodology:

  • Accurately weigh 5-10 mg of this compound into a suitable TGA/DSC pan (e.g., aluminum or ceramic).

  • Place the pan in the TGA/DSC instrument.

  • Heat the sample from ambient temperature to 350 °C at a controlled heating rate (e.g., 10 °C/min).

  • Purge with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Record the weight loss as a function of temperature (TGA curve) and the differential heat flow (DSC curve).

  • The onset temperature of decomposition is identified as the temperature at which a significant weight loss begins in the TGA curve, often corresponding to an endothermic or exothermic event in the DSC curve[1][3][4][5].

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential thermal degradation products.

Methodology:

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: Due to the polar nature of the analyte, a mobile phase consisting of an aqueous buffer (e.g., 20 mM ammonium formate, pH adjusted to 3.0 with formic acid) and an organic modifier (e.g., acetonitrile or methanol) is recommended. A gradient elution may be necessary to resolve all components.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) can be used. If the chromophore is weak, ELSD or mass spectrometry (MS) is a better alternative.

  • Forced Degradation Study: To ensure the method is stability-indicating, subject a solution of this compound to stress conditions (e.g., heating at 80°C for several hours, acid and base hydrolysis, oxidation with H₂O₂) to generate degradation products.

  • Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness[6][7][8][9][10].

Example HPLC Parameters:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

Visualizations

Decomposition_Pathway cluster_main Thermal Decomposition of this compound DMGS 1,1-Dimethylguanidine Sulfate Heat Heat Decomposition Decomposition Heat->Decomposition Initiates Products Decomposition Products (e.g., NH₃, CO₂, NOx, SOx) Decomposition->Products Yields

Caption: Simplified logical flow of the thermal decomposition of this compound.

Experimental_Workflow cluster_workflow Workflow for Investigating and Preventing Decomposition Start Start: Experiment requires heating of This compound TGA_DSC Step 1: Determine Decomposition Onset (TGA/DSC) Start->TGA_DSC Develop_HPLC Step 2: Develop Stability- Indicating HPLC Method TGA_DSC->Develop_HPLC Evaluate_Stabilizers Step 3: Screen Potential Stabilizers (Optional) Develop_HPLC->Evaluate_Stabilizers Optimize_Conditions Step 4: Optimize Reaction Conditions (Temp, Time) Evaluate_Stabilizers->Optimize_Conditions Monitor_Reaction Step 5: Monitor Reaction Progress and Purity by HPLC Optimize_Conditions->Monitor_Reaction End End: Successful Experiment with Minimized Decomposition Monitor_Reaction->End

Caption: Recommended experimental workflow to mitigate decomposition.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting Decision Tree Start Is decomposition of This compound suspected? Check_Temp Is the heating temperature significantly below 300°C? Start->Check_Temp Yes No_Issue No immediate action needed. Continue to monitor. Start->No_Issue No Reduce_Temp Action: Lower the heating temperature. Check_Temp->Reduce_Temp No Prolonged_Heating Is the heating time extended? Check_Temp->Prolonged_Heating Yes Analyze_Purity Action: Analyze sample purity via HPLC. Reduce_Temp->Analyze_Purity Inert_Atmosphere Action: Use an inert atmosphere (N₂ or Ar). Use_Stabilizer Action: Consider adding a stabilizer. Inert_Atmosphere->Use_Stabilizer Use_Stabilizer->Analyze_Purity Prolonged_Heating->Inert_Atmosphere No Shorten_Time Action: Reduce the heating duration. Prolonged_Heating->Shorten_Time Yes Shorten_Time->Analyze_Purity

Caption: A decision tree for troubleshooting potential decomposition issues.

References

Technical Support Center: Work-up Procedures for Reactions Involving 1,1-Dimethylguanidine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information on the work-up procedures for chemical reactions involving 1,1-Dimethylguanidine sulfate. It includes troubleshooting advice in a question-and-answer format, a comprehensive experimental protocol for a representative reaction, and key physicochemical data to assist in the purification of your target compounds.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the work-up of reactions where this compound is used as a reagent.

Q1: Why is my product difficult to separate from this compound during aqueous work-up?

A1: this compound is the salt of a strong base and is highly soluble in polar solvents such as water and alcohols.[1] This high water solubility means that it will not be easily removed from the aqueous phase during a standard liquid-liquid extraction with common water-immiscible organic solvents. If your product also has some water solubility, you may experience significant product loss to the aqueous layer.

Q2: I am observing a persistent emulsion during the extraction process. What could be the cause and how can I resolve it?

A2: Guanidinium salts can act as surfactants, leading to the formation of stable emulsions at the interface of aqueous and organic layers. To break the emulsion, you can try the following:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.

  • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity might disrupt the emulsion.

Q3: After extraction and solvent evaporation, my crude product is still contaminated with a significant amount of this compound. How can I purify my product?

A3: Due to the high polarity of this compound, several purification techniques can be employed:

  • Acid-Base Extraction: If your product is not sensitive to acid, you can wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will ensure the highly polar protonated form of any residual free 1,1-dimethylguanidine remains in the aqueous phase. Subsequent washes with water and brine should follow.

  • Column Chromatography: Silica gel chromatography is often effective. Since this compound is highly polar, it will have a very low affinity for the silica gel and will likely remain at the baseline or require a highly polar eluent to move. Start with a less polar solvent system that moves your product and gradually increase the polarity to elute your compound, leaving the guanidinium salt on the column.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities. The choice of solvent will depend on the solubility of your product and the guanidinium salt.

Q4: My reaction yield is lower than expected. Could the work-up procedure be the cause?

A4: Yes, the work-up procedure can significantly impact the final yield. Potential causes for low yield include:

  • Product Loss in the Aqueous Phase: As mentioned, if your product has some water solubility, it may be lost during aqueous extractions. To mitigate this, you can try back-extracting the aqueous layer with fresh organic solvent.

  • Incomplete Extraction: Ensure you are using an adequate volume of extraction solvent and performing multiple extractions to maximize the recovery of your product from the reaction mixture.

  • Product Degradation: If your product is sensitive to pH changes, the use of acidic or basic washes during the work-up could lead to degradation. Always consider the stability of your target molecule when designing the work-up protocol.

Physicochemical Data of 1,1-Dimethylguanidine

Understanding the properties of 1,1-Dimethylguanidine is crucial for designing effective work-up and purification strategies.

PropertyValueReference
Molecular Formula C₃H₉N₃[1]
Molar Mass 87.12 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 105 °C[2]
pKa (Predicted) 14.54 ± 0.70[2]
Solubility Highly soluble in water and alcohol. Soluble in polar organic solvents.[1]

Note: The data above is for 1,1-Dimethylguanidine. The sulfate salt, [(CH₃)₂NC(NH₂)NH]₂·H₂SO₄ (Molar Mass: 272.33 g/mol ), will exhibit even higher water solubility.

Experimental Protocol: Synthesis of a Pyrimidine Derivative

The following is a representative protocol for a reaction that could employ a guanidine derivative, followed by a detailed work-up procedure. This example illustrates the synthesis of a substituted pyrimidine, a common scaffold in medicinal chemistry. While this specific example uses guanidine hydrochloride, the work-up principles are directly applicable to reactions with this compound.

Reaction: Three-component synthesis of a tetrahydropyrimidine derivative.[3]

Materials:

  • Acetylacetone (1 equivalent)

  • Aldehyde (0.83 equivalents)

  • Guanidine hydrochloride (0.73 equivalents)

  • Absolute Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve acetylacetone, the aldehyde, and guanidine hydrochloride in absolute ethanol.

  • Reaction Execution: Adjust the pH of the mixture to approximately 6. Reflux the reaction mixture for 6-20 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. Filter the crude product and wash the solid with cold ethanol.

  • Liquid-Liquid Extraction (Work-up of the filtrate): a. Concentrate the filtrate under reduced pressure to remove the ethanol. b. Dissolve the residue in dichloromethane (DCM). c. Transfer the DCM solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. d. Separate the organic layer and wash it sequentially with water and then brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: a. Filter off the drying agent. b. Concentrate the organic solution under reduced pressure to obtain the crude product. c. Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Combine the purified fractions containing the product and remove the solvent under reduced pressure. Characterize the final product by appropriate analytical methods (e.g., NMR, IR, Mass Spectrometry).

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the work-up of reactions involving this compound.

TroubleshootingWorkflow start Start Work-up extraction Aqueous Extraction start->extraction emulsion Emulsion Formation? extraction->emulsion break_emulsion Break Emulsion: - Add Brine - Filter through Celite - Centrifuge emulsion->break_emulsion Yes dry_organic Dry Organic Layer emulsion->dry_organic No break_emulsion->dry_organic evaporate Evaporate Solvent dry_organic->evaporate crude_product Crude Product Analysis (TLC, NMR) evaporate->crude_product impurity Guanidine Salt Impurity? crude_product->impurity purification Purification impurity->purification Yes low_yield Low Yield? impurity->low_yield No column_chrom Column Chromatography purification->column_chrom recrystallization Recrystallization purification->recrystallization acid_wash Acid Wash (if product is stable) purification->acid_wash pure_product Pure Product column_chrom->pure_product recrystallization->pure_product acid_wash->pure_product low_yield->pure_product No troubleshoot_yield Troubleshoot Yield: - Back-extract aqueous layers - Check for product degradation - Optimize extraction volumes low_yield->troubleshoot_yield Yes troubleshoot_yield->pure_product

References

addressing solubility issues of 1,1-Dimethylguanidine sulfate in non-polar solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,1-Dimethylguanidine Sulfate Solubility

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in a non-polar solvent like hexane or toluene?

A1: this compound is a salt, making it a highly polar and hydrophilic compound.[1] The fundamental principle of solubility is "like dissolves like," which means polar compounds readily dissolve in polar solvents (like water or ethanol), while non-polar compounds dissolve in non-polar solvents.[2][3][4] The strong ionic interactions within the this compound crystal lattice are not easily overcome by the weak van der Waals forces offered by non-polar solvents, leading to poor solubility.

Q2: I only have qualitative solubility information. Is there any quantitative data available?

A2: While this compound is known to be soluble in polar solvents, specific quantitative solubility data (e.g., in g/L or mol/L) across a wide range of non-polar organic solvents is not extensively documented in publicly available literature.[1] Therefore, experimental determination is necessary for specific solvent systems. The table below provides a general guide to expected solubility based on solvent type.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolHighSolvents can form strong hydrogen bonds and solvate the ions effectively.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighSolvents have high dielectric constants and can solvate cations well.
Non-Polar Toluene, Hexane, DichloromethaneVery Low to InsolubleSolvents cannot overcome the lattice energy of the salt and have minimal interaction with the ions.[3]

Q3: Can simple physical methods like heating or sonication improve solubility?

A3: Yes, to a limited extent.

  • Heating: Gently heating the mixture can increase the kinetic energy of the solvent molecules, potentially improving the dissolution of the salt. However, be cautious as the compound may precipitate out of the solution upon cooling if a supersaturated state was achieved.[2] Also, ensure that this compound is thermally stable at the applied temperature; it is reported to decompose at 300 °C.[5][6]

  • Sonication: This technique uses ultrasonic waves to agitate the mixture, which can help break down solute agglomerates and increase the surface area available for dissolution, thus accelerating the process.[2]

While helpful, these methods are often insufficient for achieving significant concentrations in highly non-polar solvents and are best used in conjunction with other chemical strategies.

Q4: What are the primary chemical strategies for solubilizing this compound in non-polar media?

A4: The three main strategies for significantly enhancing the solubility of polar salts like this compound in non-polar environments are Co-solvency, Phase-Transfer Catalysis (PTC), and Micellar Solubilization. Each method has distinct advantages and is suited for different experimental contexts.

Troubleshooting Guides & Experimental Protocols

If you are experiencing difficulty dissolving this compound, follow this troubleshooting workflow to select and apply an appropriate solubilization strategy.

G cluster_start cluster_methods Select Initial Strategy cluster_eval cluster_end start Start: Dissolution Failure in Non-Polar Solvent cosolvency Strategy 1: Co-Solvency start->cosolvency Is a small amount of a polar solvent acceptable? ptc Strategy 2: Phase-Transfer Catalysis start->ptc Need to maintain a strictly non-polar bulk phase? micellar Strategy 3: Micellar Solubilization start->micellar Working with an aqueous-organic interface or for formulation? eval Evaluate Solubility: Is concentration sufficient? cosolvency->eval ptc->eval micellar->eval success Success: Proceed with Experiment eval->success Yes troubleshoot Troubleshoot or Select Alternative Strategy eval->troubleshoot No troubleshoot->cosolvency Optimize Co-solvent troubleshoot->ptc Change Catalyst troubleshoot->micellar Change Surfactant

Caption: Troubleshooting workflow for selecting a solubilization method.

Strategy 1: Co-solvency

This approach involves adding a small amount of a polar "co-solvent" to the primary non-polar solvent.[7] The co-solvent, in which this compound is soluble, helps to bridge the polarity gap between the salt and the non-polar bulk solvent.

Table 2: Comparison of Solubilization Strategies

StrategyPrincipleAdvantagesDisadvantages
Co-solvency A water-miscible organic solvent is added to reduce the interfacial tension between the solute and the primary solvent.[7]Simple, rapid, and easy to implement.[7]The presence of the polar co-solvent may interfere with subsequent reactions or analyses.
Phase-Transfer Catalysis A catalyst with both hydrophilic and lipophilic properties shuttles the polar ion from a solid or aqueous phase into the non-polar organic phase by forming a lipophilic ion pair.[8][9]Maintains a largely non-polar bulk phase; catalytic amounts are often sufficient.[10][11]Requires selection of an appropriate catalyst; catalyst may need to be removed later.
Micellar Solubilization Surfactants form micelles in the solvent, creating a hydrophobic exterior and a hydrophilic interior that can encapsulate the polar solute.[12][13]Can significantly increase the concentration of poorly soluble compounds; widely used in formulations.[13][14]Introduces surfactants into the system; concentration is dependent on the critical micelle concentration (CMC).
  • Primary Suspension: Create a suspension of a known amount of this compound in your primary non-polar solvent (e.g., 10 mL of toluene).

  • Co-solvent Selection: Choose a polar aprotic co-solvent in which the salt is highly soluble, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Incremental Addition: While vigorously stirring the suspension, add the co-solvent dropwise (e.g., 100 µL at a time, representing 1% of the total volume).

  • Observation: After each addition, stir the mixture for 5-10 minutes. Observe any visual changes in the amount of undissolved solid.

  • Quantification: Once dissolution appears complete, or no further change is observed, you can quantify the concentration if needed using an appropriate analytical method (e.g., HPLC after solvent evaporation and reconstitution).

  • Optimization: Repeat the process by varying the co-solvent or the percentage added to find the optimal conditions for your specific application.

Strategy 2: Phase-Transfer Catalysis (PTC)

This is a powerful technique for reactions involving a water-soluble salt and an organic-soluble substrate.[8] Guanidinium salts themselves can act as phase-transfer catalysts, but to solubilize this compound, you will need to add a separate PTC agent like a quaternary ammonium or phosphonium salt.[10][11][15]

G cluster_aqueous Aqueous Phase / Solid Surface cluster_organic Organic Phase (Non-Polar Solvent) DMG_SO4 [DMG-H⁺]₂SO₄²⁻ (Solid) DMG_H DMG-H⁺ SO4 SO₄²⁻ QX Q⁺X⁻ (Catalyst) interface QX->interface 1. Catalyst moves to interface Q_DMG [Q⁺]₂SO₄²⁻ (Soluble Ion Pair) Q_DMG->Q_DMG 3. Lipophilic ion pair   [Q⁺]₂SO₄²⁻ is now soluble   in the organic phase. interface->Q_DMG 2. Anion exchange occurs   (2Q⁺X⁻ + SO₄²⁻ ⇌ [Q⁺]₂SO₄²⁻ + 2X⁻)

Caption: Mechanism of Phase-Transfer Catalysis for solubilizing a sulfate salt.

  • System Setup: In a reaction vessel, add this compound (e.g., 1 mmol) and the non-polar solvent (e.g., 20 mL of toluene). This will form a solid-liquid biphasic system.

  • Catalyst Selection: Choose a lipophilic phase-transfer catalyst. Common choices include tetrabutylammonium bromide (TBAB), tetrabutylammonium hydrogen sulfate, or Aliquat® 336.

  • Catalyst Addition: Add a catalytic amount of the PTC agent (typically 1-10 mol%) to the mixture. For 1 mmol of the sulfate salt, this would be 0.01-0.1 mmol of the catalyst.

  • Reaction Conditions: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). High shear stirring is crucial to maximize the interfacial area between the solid salt and the liquid phase.

  • Monitoring: Monitor the dissolution of the solid phase over time. The reaction can take anywhere from minutes to several hours. The disappearance of the solid this compound indicates its transfer into the organic phase.

  • Post-treatment: Be aware that the catalyst will remain in the organic phase and may need to be removed during product workup, for example, by silica gel chromatography or washing with a polar solvent.

Strategy 3: Micellar Solubilization

This method uses surfactants (association colloids) to create nanoscopic pockets (micelles) within the bulk solvent.[13] For solubilizing a polar salt in a non-polar solvent, a "reverse micelle" is formed, where the surfactant's polar head groups face inward, creating a hydrophilic core that can encapsulate the this compound.

Caption: Encapsulation of a polar salt within a reverse micelle.

  • Surfactant Selection: Choose a surfactant that is soluble in your non-polar solvent and known to form reverse micelles. A common choice is dioctyl sulfosuccinate sodium salt (AOT).

  • Solvent Preparation: Dissolve the surfactant in the non-polar solvent at a concentration above its critical micelle concentration (CMC). This value often needs to be sourced from literature for the specific surfactant-solvent system.

  • Solubilization: Add the this compound powder directly to the surfactant-solvent solution.

  • Agitation: Stir or sonicate the mixture to facilitate the encapsulation of the salt within the reverse micelles. The solution may appear clear or slightly hazy once solubilization is complete.

  • Characterization: The size and loading of the reverse micelles can be influenced by the ratio of water to surfactant, even minute amounts of water can affect the system. This is a more complex system to control and is often used in formulation science.[13]

References

Technical Support Center: Safe Disposal of 1,1-Dimethylguanidine Sulfate Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and disposal of 1,1-Dimethylguanidine sulfate (CAS No. 598-65-2) waste. All procedures should be conducted in accordance with your institution's Environmental Health & Safety (EHS) guidelines and local, state, and federal regulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary hazards?

A1: this compound is a chemical compound often used in laboratory research.[1] It is a powder that presents several health hazards.[2] It is classified as causing serious eye irritation (H319), skin irritation (H315), and may cause respiratory irritation (H335).[2][3][4] It is also considered harmful if swallowed and harmful if inhaled.[4][5] Due to its properties, it should be handled with appropriate personal protective equipment (PPE).

Q2: Is this compound waste considered regulated hazardous waste?

A2: While not always explicitly listed, waste containing this compound is generally considered hazardous due to its characteristics of toxicity and irritation.[5] Under the Resource Conservation and Recovery Act (RCRA) in the United States, chemical waste generators are responsible for determining if their waste is hazardous.[6] Given its hazard profile, it is critical to manage this substance as a hazardous chemical waste. Always consult your institution's EHS department for a final classification and to ensure compliance with federal and state regulations.[5][6]

Q3: What chemicals and materials are incompatible with this compound waste?

A3: this compound is incompatible with strong oxidizing agents and strong acids.[5] Contact between these substances can cause hazardous reactions. Therefore, waste streams containing this compound must be segregated from acidic and oxidizing waste.

Troubleshooting and Procedural Guides

Q4: I have a small spill of this compound powder in the lab. How should I clean it up?

A4: For small spills, follow these steps:

  • Ensure Safety: Restrict access to the area and ensure the space is well-ventilated, preferably within a chemical fume hood.[3]

  • Wear Appropriate PPE: At a minimum, wear protective gloves, eye protection (safety glasses or goggles), and a lab coat.[2][3] For larger quantities or where dust is likely, a particle respirator is recommended.[2]

  • Avoid Raising Dust: Do not use a dry brush or create aerosols.[3][4]

  • Contain and Collect: Gently cover the spill with an inert absorbent material. Carefully sweep up the mixture and place it into a suitable, clearly labeled, and sealable container for hazardous waste.[3]

  • Decontaminate: Clean the spill area with soap and plenty of water, collecting the cleaning materials for disposal as hazardous waste.[3]

  • Do Not Use Drains: Ensure that no spilled product or cleanup materials enter any drains.[3][4]

Q5: How should I properly store this compound waste prior to disposal?

A5: Proper storage is crucial to maintain safety.

  • Container: Use a chemically compatible and robust container with a tightly sealing lid.[4][7]

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant, Toxic).[8]

  • Segregation: Store the waste container away from incompatible materials, particularly strong acids and oxidizers.[5]

  • Location: Keep the waste in a designated, well-ventilated satellite accumulation area that is under the control of laboratory personnel.[4][9]

Q6: Can I mix this compound waste with other solvent or chemical waste streams?

A6: It is strongly advised not to mix this waste with other chemical streams unless you are certain of their compatibility. Never mix this compound waste with acidic solutions or waste containing strong oxidizing agents, as this can lead to a dangerous chemical reaction.[5] Keeping waste streams separate is the safest practice.

Hazard Summary Table

The following table summarizes the hazard classifications for this compound.

Hazard ClassificationGHS CodeDescriptionCitations
Skin Corrosion/IrritationH315Causes skin irritation.[2][4][5]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[2][4][5]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[2][4][5]
Acute Toxicity, Oral-Harmful if swallowed.[5]
Acute Toxicity, InhalationH332Harmful if inhaled.[4]

Disposal Protocols

Experimental Protocol 1: Disposal of Unused/Neat this compound Waste

Methodology: In-lab neutralization or treatment of this compound is not recommended due to the lack of validated protocols and the potential for hazardous reactions. The standard and required procedure is to dispose of it through a licensed waste management vendor.

  • Ensure the pure, unused, or waste this compound is in its original or a compatible, sealed, and properly labeled container.

  • The label must clearly identify the contents as "Hazardous Waste: this compound."

  • Store the container in your lab's designated satellite accumulation area, ensuring it is segregated from incompatible materials.[9]

  • Contact your institution's EHS department to schedule a pickup. The EHS-approved vendor will transport the waste for final disposal, which typically involves high-temperature incineration in a facility equipped with an afterburner and scrubber.[3]

Experimental Protocol 2: Disposal of Contaminated Labware and Debris

Methodology: Any materials that have come into direct contact with this compound must be treated as hazardous waste.

  • PPE and Consumables: Place all contaminated items such as gloves, wipes, and absorbent pads into a designated solid hazardous waste container (e.g., a lined pail or a designated plastic bag).[10]

  • Empty Containers: The original chemical container is considered hazardous waste and should be disposed of as such.[3] Do not attempt to rinse it unless following a specific EHS-approved triple-rinse procedure, where the rinsate is also collected as hazardous waste.[9][10]

  • Glassware: Contaminated glassware should be decontaminated if possible, with the rinsate collected as hazardous waste. If decontamination is not feasible, the glassware itself must be disposed of as hazardous waste.

  • Packaging: All containers for contaminated debris must be sealed, labeled "Hazardous Waste" with a description of the contents (e.g., "Debris contaminated with this compound"), and stored for EHS pickup.[10]

Visual Process Guides

WasteDisposalWorkflow cluster_0 Step 1: In-Lab Handling cluster_1 Step 2: Disposal Process A Waste Generation (e.g., expired chemical, contaminated debris) B Characterize Waste (Consult SDS & EHS) A->B C Segregate & Store Safely (Labeled, sealed container, away from incompatibles) B->C D Schedule Pickup (Contact EHS Office) C->D Hand-off to EHS E Licensed Vendor Collection D->E F Final Disposal (e.g., Regulated Incineration) E->F

Caption: Workflow for managing this compound waste.

SpillResponseDecisionTree A Spill Occurs B Assess Situation (Amount, Location, Exposure Risk) A->B C Is the spill large, uncontrolled, or presents a respiratory hazard? B->C F Evacuate Immediate Area. Alert others. Contact EHS / Emergency Response. C->F D G Don Appropriate PPE (Gloves, Eye Protection, etc.) C->G E D YES E NO H Contain & Clean Up Spill (Avoid raising dust) G->H I Package all waste in a sealed, labeled container. H->I J Dispose of as Hazardous Waste I->J

Caption: Decision tree for responding to a chemical spill.

References

Validation & Comparative

A Comparative Guide to Protein Stability: 1,1-Dimethylguanidine Sulfate vs. Guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of chemical agents to modulate protein stability is a critical decision in experimental design. While guanidine hydrochloride is a well-established and potent protein denaturant, the effects of substituted guanidinium salts, such as 1,1-Dimethylguanidine sulfate, are less characterized. This guide provides a detailed comparison of these two compounds, drawing upon available experimental data to highlight their contrasting effects on protein stability.

Executive Summary

This guide establishes a critical distinction between the roles of this compound and guanidine hydrochloride in protein stability. Based on foundational studies of guanidinium salts, a key difference emerges:

  • Guanidine Hydrochloride (GdmCl): A strong chaotropic agent that acts as a potent protein denaturant .

  • Guanidine Sulfate: In contrast, acts as a protein stabilizer .

While direct experimental data on the 1,1-dimethylated form of guanidine sulfate is not prevalent in the reviewed literature, the behavior of its parent compound, guanidine sulfate, provides a strong basis for predicting its stabilizing properties. This comparison, therefore, juxtaposes the well-documented denaturing capabilities of guanidine hydrochloride with the stabilizing nature of the sulfate-containing guanidinium salt.

Mechanism of Action: A Tale of Two Anions

The differing effects of these two guanidinium salts can be attributed to the influence of their respective counter-ions (Cl⁻ vs. SO₄²⁻) on the interaction of the guanidinium cation with the protein and the surrounding water molecules.

Guanidine Hydrochloride (Denaturant): The denaturation of proteins by guanidine hydrochloride is a complex process involving both direct and indirect mechanisms. The guanidinium cation can interact directly with the protein backbone and both polar and non-polar side chains. The chloride anion contributes to the chaotropic nature of the salt, aiding in the disruption of the water structure. This disruption weakens the hydrophobic effect, a primary driving force in protein folding, thus favoring the unfolded state.[1] Kinetic studies suggest a two-step mechanism where GdmCl first binds to the protein surface, leading to an expanded "dry molten globule" state, followed by solvent penetration and global unfolding.[2]

Guanidine Sulfate (Stabilizer): In contrast, guanidine sulfate has been shown to have a stabilizing effect on proteins.[3] This is due to the preferential hydration of the protein in the presence of guanidine sulfate. The sulfate anion is strongly kosmotropic, meaning it orders the surrounding water molecules. This leads to an increase in the preferential hydration of the protein, which thermodynamically disfavors the exposure of hydrophobic residues and thus stabilizes the folded state.[3]

Quantitative Comparison of Effects on Protein Stability

Due to the lack of direct comparative experimental data for this compound, this section focuses on the well-established quantitative effects of guanidine hydrochloride as a denaturant and the qualitative stabilizing effect of guanidine sulfate.

ParameterGuanidine Hydrochloride (GdmCl)Guanidine Sulfate
Effect on Protein Stability Potent DenaturantStabilizer[3]
Typical Concentration for Denaturation 2 - 6 M[4]Not applicable (stabilizer)
Mechanism Disrupts water structure, binds to protein surface, weakens hydrophobic effect[1][2]Increases preferential hydration of the protein[3]
Thermodynamic Effect Decreases the Gibbs free energy of unfolding (ΔGU)Increases the Gibbs free energy of unfolding (ΔGU)

Experimental Protocols

To empirically determine and compare the effects of this compound and guanidine hydrochloride on a specific protein of interest, the following experimental protocols can be employed.

I. Equilibrium Denaturation Monitored by Circular Dichroism (CD) Spectroscopy

This experiment measures the change in the secondary structure of a protein as a function of denaturant concentration.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the protein of interest in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4). Protein concentration should be in the range of 0.1-0.2 mg/mL for far-UV CD measurements.

    • Prepare high-concentration stock solutions of Guanidine Hydrochloride (e.g., 8 M) and this compound (e.g., 4 M, solubility permitting) in the same buffer.

  • Titration:

    • Prepare a series of samples with a constant protein concentration and varying concentrations of each guanidinium salt (e.g., 0 to 6 M for GdmCl and 0 to 2 M for this compound).

    • Allow the samples to equilibrate for a set period (e.g., 2-4 hours or overnight) at a constant temperature (e.g., 25 °C).

  • CD Measurement:

    • Record the far-UV CD spectrum (e.g., 200-250 nm) for each sample.

    • Monitor the change in the CD signal at a wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).

  • Data Analysis:

    • Plot the change in the CD signal as a function of the guanidinium salt concentration.

    • For GdmCl, fit the data to a two-state unfolding model to determine the midpoint of the denaturation transition (Cm) and the Gibbs free energy of unfolding in the absence of denaturant (ΔGUH₂O).

    • For this compound, observe for any changes indicative of stabilization (i.e., no unfolding or a shift to higher temperatures in thermal melts).

II. Thermal Denaturation Monitored by Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a protein as it unfolds, providing the melting temperature (Tm) and the enthalpy of unfolding (ΔHU).

Methodology:

  • Sample Preparation:

    • Prepare protein solutions (e.g., 1-2 mg/mL) in the desired buffer.

    • Prepare separate protein samples containing a fixed concentration of either Guanidine Hydrochloride (at a sub-denaturing concentration, e.g., 0.5 M) or this compound (e.g., 0.5 M). A control sample with only buffer should also be prepared.

  • DSC Measurement:

    • Scan the samples over a suitable temperature range (e.g., 20-100 °C) at a constant scan rate (e.g., 1 °C/min).

  • Data Analysis:

    • Determine the melting temperature (Tm), which is the peak of the endothermic transition.

    • A decrease in Tm in the presence of GdmCl would indicate destabilization.

    • An increase in Tm in the presence of this compound would confirm a stabilizing effect.

Visualizing the Experimental Workflow and Contrasting Effects

The following diagrams illustrate the conceptual workflow for comparing the two compounds and their opposing effects on protein stability.

G Experimental Workflow for Comparing Guanidinium Salts cluster_prep Sample Preparation cluster_exp Experimentation cluster_data Data Analysis Protein Protein Stock Solution Titration Titration Series (Varying [Salt]) Protein->Titration GdmCl_Stock Guanidine HCl Stock GdmCl_Stock->Titration DMGS_Stock 1,1-Dimethylguanidine Sulfate Stock DMGS_Stock->Titration Equilibration Equilibration Titration->Equilibration Analysis Spectroscopic/Calorimetric Analysis (CD, DSC) Equilibration->Analysis Plotting Plot Signal vs. [Salt] Analysis->Plotting Fitting Thermodynamic Modeling Plotting->Fitting Comparison Compare ΔG, Cm, Tm Fitting->Comparison

Caption: A generalized workflow for the comparative analysis of guanidinium salts.

G Conceptual Effect on Protein Free Energy Landscape cluster_native Native State (N) cluster_unfolded Unfolded State (U) cluster_gdmcl Effect of Guanidine HCl cluster_dmgs Predicted Effect of This compound N Folded Protein U Unfolded Protein N->U ΔG_unfolding DMGS_Effect Raises energy barrier Favors Native State GdmCl_Effect Lowers energy barrier Favors Unfolded State

Caption: Contrasting effects on the protein folding equilibrium.

Conclusion

The available evidence strongly suggests that this compound and guanidine hydrochloride have opposing effects on protein stability. Guanidine hydrochloride is a well-characterized denaturant that unfolds proteins by disrupting the hydrophobic effect. Conversely, based on studies of guanidine sulfate, this compound is predicted to act as a protein stabilizer by promoting preferential hydration.

For researchers and drug development professionals, this distinction is critical. While guanidine hydrochloride is a tool for studying protein unfolding and for solubilizing protein aggregates, this compound could potentially be explored as a stabilizing agent in protein formulations. Direct experimental verification using the outlined protocols is essential to confirm the stabilizing properties of this compound and to quantify its effects on specific proteins of interest.

References

A Comparative Analysis of Guanidine Derivatives as Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Catalytic Performance of Guanidine Derivatives with Supporting Experimental Data.

Guanidine and its derivatives have emerged as a powerful class of organocatalysts, prized for their strong basicity and ability to facilitate a wide range of organic transformations. Their utility is particularly notable in carbon-carbon bond-forming reactions such as Michael additions and Henry (nitroaldol) reactions, as well as in transesterification processes. This guide provides a comparative study of the catalytic activity of common achiral and chiral guanidine derivatives, supported by experimental data to inform catalyst selection for specific synthetic applications.

Achiral Guanidine Catalysts: A Performance Comparison

Among the most widely used achiral guanidine catalysts are 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD). Their catalytic efficacy is often compared to the amidine base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The bicyclic guanidines, TBD and MTBD, frequently exhibit superior catalytic activity, which can be attributed to their higher basicity.[1]

Data Presentation: Quantitative Comparison of Achiral Catalysts

The following tables summarize the performance of TBD, MTBD, and DBU in key organic reactions, highlighting their efficiency in terms of reaction time and yield.

Table 1: Michael Addition of Dimethyl Malonate to Chalcone [2]

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
TBD10295
MTBD10492
DBU10688

Table 2: Henry Reaction of Benzaldehyde and Nitromethane [2]

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
TBD100.594
MTBD10191
DBU102485

Chiral Guanidine Catalysts in Asymmetric Synthesis

The development of chiral guanidine derivatives has opened new avenues in asymmetric catalysis, enabling the synthesis of enantioenriched molecules with high stereocontrol. These catalysts typically operate by deprotonating a pronucleophile and guiding its approach to the electrophile through a network of hydrogen bonds within a chiral environment.[2][3]

Data Presentation: Performance of Chiral Guanidines in Asymmetric Reactions

The following tables showcase the effectiveness of chiral guanidine catalysts in asymmetric Michael and aza-Henry reactions, providing data on yields and enantiomeric excesses (ee).

Table 3: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins [2]

EntryNitroolefinNucleophileSolventTime (h)Yield (%)ee (%)
1β-NitrostyreneDimethyl MalonateToluene249594
24-Chloro-β-nitrostyreneDimethyl MalonateToluene249296
34-Methoxy-β-nitrostyreneDimethyl MalonateToluene369092
42-Nitro-1-phenylpropeneAcetylacetoneCH₂Cl₂488590

Table 4: Asymmetric Aza-Henry Reaction of N-Boc-imines with Nitromethane [2]

EntryImine SubstrateSolventTime (h)Yield (%)ee (%)
1N-Boc-benzaldimineToluene249092
2N-Boc-4-chlorobenzaldimineToluene368895
3N-Boc-4-methoxybenzaldimineToluene488590

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

General Procedure for the Michael Addition (Achiral)[2]

To a solution of chalcone (1.0 mmol) in toluene (5 mL) is added dimethyl malonate (1.2 mmol). The reaction mixture is stirred at room temperature, and the guanidine catalyst (TBD, MTBD, or DBU; 0.1 mmol, 10 mol%) is added. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired Michael adduct.

General Procedure for the Asymmetric Michael Addition[2]

To a stirred solution of the β-nitrostyrene derivative (0.2 mmol) and the chiral guanidine catalyst (0.002 mmol, 1 mol%) in toluene (1.0 mL) at room temperature is added dimethyl malonate (0.3 mmol). The reaction mixture is stirred at room temperature for the time indicated in Table 3. Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct. The enantiomeric excess of the product is determined by chiral HPLC analysis.[2]

General Procedure for the Henry Reaction (Achiral)[2]

To a stirred solution of benzaldehyde (1.0 mmol) in nitromethane (10.0 mmol) at 0 °C is added the guanidine catalyst (TBD or MTBD; 0.1 mmol, 10 mol%). The reaction mixture is stirred at this temperature for the specified time, and the progress is monitored by TLC. After completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

General Procedure for the Asymmetric Aza-Henry Reaction[2]

The chiral guanidine catalyst (0.01 mmol, 5 mol%) is dissolved in toluene (0.5 mL) in a reaction vial and cooled to the specified temperature. The N-Boc-imine (0.2 mmol) is added to the solution. Nitromethane (1.0 mmol, 5 equivalents) is then added dropwise. The reaction mixture is stirred at the specified temperature until the imine is consumed (as monitored by TLC). The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the β-nitroamine. The enantiomeric excess is determined by chiral HPLC analysis.[2]

General Procedure for Transesterification of Triglycerides[2]

Triglycerides (e.g., vegetable oil) are mixed with an alcohol (e.g., methanol) and a guanidine catalyst. The mixture is heated and stirred for a specified period. After the reaction, the biodiesel phase is separated from the glycerol phase. The biodiesel is then purified, typically by washing with water, to remove any remaining catalyst, glycerol, and excess alcohol.[2]

Catalytic Mechanisms and Visualizations

The catalytic activity of guanidine bases stems from their ability to act as potent Brønsted bases, deprotonating weakly acidic pronucleophiles to generate highly reactive nucleophiles. The resulting protonated guanidinium ion can then participate in the reaction by stabilizing intermediates or activating electrophiles through hydrogen bonding. In asymmetric catalysis, the chiral scaffold of the guanidine catalyst directs the stereochemical outcome of the reaction.

Below are diagrams illustrating the proposed catalytic cycles for the Michael addition, Henry reaction, and transesterification catalyzed by guanidine derivatives.

Michael_Addition cluster_cycle Catalytic Cycle Catalyst Catalyst Activated_Nucleophile Activated_Nucleophile Catalyst->Activated_Nucleophile Deprotonation Pronucleophile Pronucleophile Pronucleophile->Activated_Nucleophile Intermediate Intermediate Activated_Nucleophile->Intermediate Nucleophilic Attack Electrophile Electrophile Electrophile->Intermediate Product Product Intermediate->Product Protonation Regenerated_Catalyst Regenerated_Catalyst Intermediate->Regenerated_Catalyst Final_Product Michael Adduct Regenerated_Catalyst->Catalyst

Caption: Catalytic cycle for a guanidine-catalyzed Michael addition.

Henry_Reaction cluster_cycle Catalytic Cycle Catalyst Catalyst Nitronate Nitronate Catalyst->Nitronate Deprotonation Nitroalkane Nitroalkane Nitroalkane->Nitronate Adduct Adduct Nitronate->Adduct C-C Bond Formation Aldehyde Aldehyde Aldehyde->Adduct Product Product Adduct->Product Protonation Regenerated_Catalyst Regenerated_Catalyst Adduct->Regenerated_Catalyst Final_Product Nitroaldol Regenerated_Catalyst->Catalyst

Caption: Catalytic cycle for a guanidine-catalyzed Henry reaction.

Transesterification cluster_cycle Catalytic Cycle Catalyst Catalyst Alkoxide Alkoxide Catalyst->Alkoxide Deprotonation Alcohol Alcohol Alcohol->Alkoxide Intermediate Intermediate Alkoxide->Intermediate Nucleophilic Attack Ester Ester Ester->Intermediate New_Ester New_Ester Intermediate->New_Ester New_Alcohol New_Alcohol Intermediate->New_Alcohol Regenerated_Catalyst Regenerated_Catalyst Intermediate->Regenerated_Catalyst Final_Product Transesterified Product Regenerated_Catalyst->Catalyst

Caption: Catalytic cycle for a guanidine-catalyzed transesterification.

References

A Comparative Guide to the Efficacy of 1,1-Dimethylguanidine Sulfate and Other Non-Nucleophilic Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of a non-nucleophilic base is critical for the success of many reactions. These bases are designed to be strong proton acceptors while exhibiting minimal nucleophilic character, thereby preventing unwanted side reactions. This guide provides an objective comparison of the efficacy of 1,1-Dimethylguanidine sulfate against other commonly used non-nucleophilic bases, supported by available experimental data and theoretical considerations.

Overview of Non-Nucleophilic Bases

Non-nucleophilic bases are indispensable tools in a chemist's arsenal, particularly for reactions involving sensitive functional groups or the generation of carbanions and other reactive intermediates. Their steric hindrance around the basic center allows them to deprotonate acidic protons without attacking electrophilic centers in the reaction mixture. Common classes of non-nucleophilic bases include amidines, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and guanidines, a class to which 1,1-Dimethylguanidine belongs.

Comparison of Basicity: pKa Values

The strength of a base is quantitatively expressed by the pKa value of its conjugate acid. A higher pKa indicates a stronger base. The table below presents the pKa values of 1,1-Dimethylguanidine and other popular non-nucleophilic bases in acetonitrile, a common solvent for organic reactions.

BaseAbbreviationClasspKa of Conjugate Acid (in Acetonitrile)
1,1-Dimethylguanidine-Guanidine~14.5 (Predicted)
1,8-Diazabicyclo[5.4.0]undec-7-eneDBUAmidine24.3
1,5,7-Triazabicyclo[4.4.0]dec-5-eneTBDGuanidine26.0
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-eneMTBDGuanidine25.5

Note: The pKa for 1,1-Dimethylguanidine is a predicted value. Experimental values can vary based on conditions.

The predicted pKa value of 1,1-Dimethylguanidine suggests it is a moderately strong base, though significantly weaker than the bicyclic guanidines TBD and MTBD, and the amidine DBU in acetonitrile. This difference in basicity can be a key factor in catalyst selection, with stronger bases often leading to faster reaction rates.

Performance in Organic Reactions: A Data-Driven Comparison

Direct comparative studies detailing the performance of this compound against other non-nucleophilic bases in the same reaction are limited in publicly available literature. However, we can draw qualitative comparisons by examining the use of these bases in similar reaction types.

Michael Addition Reactions

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction frequently catalyzed by non-nucleophilic bases.

Table 2: Performance of Non-Nucleophilic Bases in Michael Addition Reactions

BaseReactionSubstratesYieldReaction Time
DBUMichael AdditionBulky glycine imine and α,β-unsaturated isoxazolesGood to excellentNot specified
DBUMichael AdditionVinylogous malononitrile derivatives and chlorinated nitrostyrenes70-97%30 minutes
This compoundMichael AdditionNot available in literatureNot availableNot available
Synthesis of Heterocyclic Compounds

This compound has been employed in the synthesis of N²,N²-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,5-diamine, a substrate for the modified Pictet-Spengler reaction.[1] The Pictet-Spengler reaction is a key method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds found in many natural products and pharmaceuticals.[2][3]

While the specific yield and reaction time for the synthesis using this compound are not detailed in the available literature, the successful application highlights its utility in the preparation of complex heterocyclic systems. For comparison, DBU is also utilized in the synthesis of various heterocyclic compounds, often with high efficiency.

Experimental Protocols

Below is a representative experimental protocol for a Michael addition reaction catalyzed by a guanidine base. This protocol can be adapted for comparative studies of different non-nucleophilic bases.

General Protocol for a Guanidine-Catalyzed Michael Addition

Materials:

  • Michael donor (e.g., malonate derivative) (1.0 mmol)

  • Michael acceptor (e.g., α,β-unsaturated ketone) (1.2 mmol)

  • Guanidine base (e.g., this compound, TBD) (0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., acetonitrile, THF) (5 mL)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the Michael donor and the anhydrous solvent.

  • Stir the solution at room temperature and add the Michael acceptor.

  • Add the guanidine base to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.

Visualizing Reaction Workflow and Base Selection

To aid in understanding the experimental process and the factors influencing the choice of a non-nucleophilic base, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Michael Donor + Michael Acceptor Addition Add Guanidine Base Reactants->Addition Solvent Anhydrous Solvent Stirring Stir at RT Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification Product Purified Product Purification->Product

Caption: A typical experimental workflow for a guanidine-catalyzed Michael addition reaction.

Base_Selection_Factors cluster_factors Factors Influencing Base Selection cluster_outcomes Impact on Reaction Basicity Basicity (pKa) Rate Reaction Rate Basicity->Rate Sterics Steric Hindrance SideReactions Side Reactions Sterics->SideReactions Solubility Solubility Yield Product Yield Solubility->Yield Cost Cost & Availability Choice Optimal Non-Nucleophilic Base Choice Cost->Choice Rate->Choice Yield->Choice Selectivity Selectivity Selectivity->Choice SideReactions->Choice

Caption: Key factors influencing the selection of an appropriate non-nucleophilic base.

Conclusion

This compound is a guanidine-based non-nucleophilic base with moderate predicted basicity. While it has demonstrated utility in specific synthetic applications, such as the preparation of precursors for the Pictet-Spengler reaction, a lack of direct comparative data makes a definitive quantitative assessment of its efficacy against more common bases like DBU, TBD, and MTBD challenging.

For reactions requiring very strong bases to achieve high reaction rates, the bicyclic guanidines TBD and MTBD, or the amidine DBU, may be more suitable choices based on their significantly higher pKa values in acetonitrile. However, the moderate basicity of this compound could be advantageous in reactions where a milder base is required to avoid side reactions or decomposition of sensitive substrates.

Further experimental studies directly comparing this compound with other non-nucleophilic bases under standardized conditions are necessary to fully elucidate its performance profile and establish its position within the toolkit of modern organic synthesis.

References

validating protein denaturation studies with different guanidinium salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biochemistry and drug development, the controlled denaturation of proteins is a fundamental process for studying protein folding, stability, and for the solubilization of protein aggregates. Guanidinium salts are widely employed as potent chaotropic agents for this purpose. This guide provides an objective comparison of the protein denaturation capabilities of different guanidinium salts, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal salt for their specific application.

Mechanism of Protein Denaturation by Guanidinium Salts

Guanidinium salts, such as guanidinium hydrochloride (GdnHCl) and guanidinium thiocyanate (GTC), are powerful protein denaturants.[1] They disrupt the non-covalent interactions that stabilize a protein's native three-dimensional structure, including hydrogen bonds, hydrophobic interactions, and ionic bonds.[1] The guanidinium cation, with its planar structure and delocalized positive charge, plays a key role in this process. It interacts directly with the protein backbone and both polar and non-polar amino acid side chains, and also disrupts the hydrogen-bonding network of water, which weakens the hydrophobic effect.[2] The associated anion also significantly influences the denaturation potential of the salt, following the Hofmeister series.

Quantitative Comparison of Denaturing Strength

The efficacy of a denaturant is often quantified by its Cm value, which is the concentration of the denaturant at which 50% of the protein is unfolded. A lower Cm value indicates a more potent denaturant. Another measure of a denaturant's effect is its influence on the melting temperature (Tm) of a protein; stronger denaturants will cause a more significant decrease in Tm at a given concentration.

Experimental data on the denaturation of lysozyme in the presence of various guanidinium salts clearly demonstrates the different potencies of these agents. As shown in the table below, which is based on differential scanning calorimetry data, guanidinium thiocyanate significantly lowers the denaturation temperature of lysozyme compared to guanidinium chloride at the same concentration, indicating its greater denaturing strength. Conversely, guanidinium sulfate acts as a protein stabilizer, increasing the denaturation temperature.

Guanidinium SaltConcentration (wt %)Denaturation Temperature (°C) of Lysozyme
Guanidinium Chloride10~65
Guanidinium Thiocyanate10~45
Guanidinium Sulfate10~80

Data extrapolated from a study on the denaturation of hen egg white lysozyme in aqueous solutions of various guanidinium salts.[3]

Experimental Protocols

To validate the denaturation potential of different guanidinium salts, a common and effective method is to monitor the changes in the secondary structure of a protein using circular dichroism (CD) spectroscopy.

Protocol: Comparative Protein Denaturation using Circular Dichroism Spectroscopy

Objective: To determine and compare the Cm values for a protein in the presence of different guanidinium salts.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., phosphate buffer)

  • High-purity guanidinium chloride, guanidinium thiocyanate, and other guanidinium salts to be tested

  • Circular Dichroism (CD) Spectropolarimeter with a temperature-controlled cell holder

  • Quartz cuvette with a known path length (e.g., 1 mm)

Procedure:

  • Stock Solution Preparation: Prepare concentrated stock solutions (e.g., 8 M) of each guanidinium salt in the same buffer used for the protein. Accurately determine the concentration of the stock solutions by refractive index measurements.

  • Sample Preparation: Prepare a series of protein samples with a constant final protein concentration (e.g., 0.1-0.2 mg/mL) and varying concentrations of each guanidinium salt. The denaturant concentrations should span a range from 0 M to a concentration that ensures complete denaturation (e.g., 0 to 6 M for GdnHCl). Prepare a corresponding set of blanks containing only the buffer and the respective denaturant concentrations.

  • Equilibration: Incubate all samples at a constant temperature for a sufficient time to allow the denaturation process to reach equilibrium. This time can vary from minutes to hours depending on the protein and should be determined empirically.

  • CD Measurement:

    • Set the CD spectropolarimeter to monitor the far-UV region (e.g., 200-250 nm).

    • Record the CD spectrum for each sample and its corresponding blank.

    • Monitor the change in the CD signal at a wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins or 218 nm for β-sheet proteins).[4]

  • Data Analysis:

    • Subtract the blank spectrum from the corresponding sample spectrum for each denaturant concentration.

    • Plot the observed CD signal (e.g., mean residue ellipticity at 222 nm) as a function of the guanidinium salt concentration for each salt tested.

    • The resulting data should produce a sigmoidal denaturation curve.

    • Fit the denaturation curve to a two-state or multi-state unfolding model to determine the Cm value, which is the midpoint of the transition.

Visualizing the Experimental Workflow and Logical Relationships

To better understand the experimental process and the underlying principles, the following diagrams have been generated.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein Purified Protein StockSol Stock Solutions Protein->StockSol GdnSalts Guanidinium Salts (GdnHCl, GTC, etc.) GdnSalts->StockSol Buffer Buffer Buffer->StockSol Samples Protein Samples (Varying [Gdn Salt]) StockSol->Samples StockSol->Samples Dilution Series Equilibration Equilibration Samples->Equilibration CDSpec CD Spectropolarimeter RawData CD Spectra CDSpec->RawData Equilibration->CDSpec Equilibration->CDSpec Measure Ellipticity DenaturationCurve Denaturation Curve RawData->DenaturationCurve CmValue Cm Value Comparison DenaturationCurve->CmValue DenaturationCurve->CmValue Determine Midpoint LogicalRelationship cluster_salts Guanidinium Salts cluster_effects Effects on Protein cluster_mechanism Mechanism GdnHCl Guanidinium Hydrochloride (GdnHCl) Denaturation Denaturation (Unfolding) GdnHCl->Denaturation GTC Guanidinium Thiocyanate (GTC) GTC->GdnHCl More Potent GTC->Denaturation GdnSulfate Guanidinium Sulfate Stabilization Stabilization (Folding) GdnSulfate->Stabilization Disruption Disruption of Non-covalent Interactions Denaturation->Disruption Weakening Weakening of Hydrophobic Effect Denaturation->Weakening

References

A Comparative Guide to the Basicity of 1,1-Dimethylguanidine Sulfate and TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the basicity of two prominent organic bases: 1,1-Dimethylguanidine sulfate and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). The objective is to offer a clear, data-driven analysis of their relative strengths and catalytic performance to aid in the selection of the appropriate base for specific research and development applications.

Executive Summary

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is a significantly stronger base than 1,1-Dimethylguanidine. This is evidenced by the substantially higher pKa of the conjugate acid of TBD in acetonitrile. The structural rigidity and resonance stabilization of the protonated form of TBD contribute to its exceptional basicity, making it a highly effective catalyst for a range of organic transformations. While 1,1-Dimethylguanidine is also a basic compound, its lower pKa and the limited availability of data on its catalytic use in common organic reactions suggest it is a much weaker base and less versatile catalyst compared to TBD.

Data Presentation: A Quantitative Comparison

The basicity of a compound is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value indicates a stronger base.

CompoundStructurepKa of Conjugate Acid (in Acetonitrile)pKa of Conjugate Acid (Predicted, likely in Water)
1,1-Dimethylguanidine Not widely reported14.54[1][2]
TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) ~26[3]-

Note: A direct comparison of the provided pKa values is challenging due to the different solvents. However, the significant difference in magnitude strongly suggests that TBD is a much stronger base than 1,1-Dimethylguanidine.

Catalytic Performance: Experimental Data

TBD is a well-established and highly efficient catalyst in a variety of organic reactions, including Michael additions and Henry (nitroaldol) reactions.[3][4][5] In contrast, there is a notable lack of published data on the use of 1,1-Dimethylguanidine as a catalyst for these common C-C bond-forming reactions. Its sulfate salt has been used in other applications, such as a peroxide activator.

The superior catalytic activity of TBD is directly linked to its high basicity, which allows it to effectively deprotonate even weakly acidic pronucleophiles.

Table 2: Comparative Catalytic Performance in the Michael Addition of Dimethyl Malonate to Chalcone

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
TBD 10295[6]
MTBD (7-Methyl-TBD)10492[6]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)10688[6]

Table 3: Comparative Catalytic Performance in the Henry Reaction of Benzaldehyde and Nitromethane

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
TBD 100.594[6]
MTBD (7-Methyl-TBD)10191[6]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)102485[6]

As the data indicates, TBD consistently outperforms other common organic bases in terms of reaction time and yield, highlighting its exceptional catalytic prowess.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for key reactions where TBD is employed as a catalyst.

Potentiometric Titration for pKa Determination

This method is a standard procedure for determining the pKa of a substance.

Materials:

  • Calibrated pH meter and electrode

  • Autotitrator or burette

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • The organic base to be tested

  • An appropriate solvent (e.g., acetonitrile or water)

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Dissolve a known amount of the organic base in the chosen solvent in a thermostatted vessel.

  • Purge the solution with an inert gas to remove dissolved carbon dioxide.

  • Immerse the calibrated pH electrode into the solution.

  • Titrate the solution with the standardized strong acid, adding small, precise volumes.

  • Record the pH after each addition of the titrant.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Dissolve Base B Purge with N2 A->B D Add Titrant B->D C Calibrate pH meter C->D E Record pH D->E Repeat F Plot pH vs. Volume E->F G Determine pKa F->G

Potentiometric Titration Workflow
TBD-Catalyzed Michael Addition

This protocol describes a general procedure for the Michael addition of a carbon nucleophile to an α,β-unsaturated carbonyl compound using TBD as a catalyst.

Materials:

  • Michael acceptor (e.g., chalcone)

  • Michael donor (e.g., dimethyl malonate)

  • TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene)

  • Anhydrous solvent (e.g., toluene)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry flask under an inert atmosphere, add the Michael acceptor and the Michael donor in the desired stoichiometric ratio.

  • Dissolve the reactants in the anhydrous solvent.

  • Add a catalytic amount of TBD (e.g., 1-10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction (e.g., with a mild acid).

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

G cluster_reactants Reactant Preparation A Michael Acceptor C Anhydrous Solvent A->C B Michael Donor B->C D Add TBD (Catalyst) C->D E Reaction Stirring (RT) D->E F TLC Monitoring E->F F->E Incomplete G Work-up & Purification F->G Reaction Complete

TBD-Catalyzed Michael Addition Workflow
TBD-Catalyzed Henry (Nitroaldol) Reaction

This protocol outlines a general procedure for the Henry reaction between a nitroalkane and an aldehyde catalyzed by TBD.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Nitroalkane (e.g., nitromethane)

  • TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene)

  • Solvent (e.g., tetrahydrofuran, THF)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a flask, dissolve the aldehyde in the solvent.

  • Add the nitroalkane to the solution.

  • Add a catalytic amount of TBD (e.g., 5-10 mol%) to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC.

  • Once the reaction is complete, quench it and perform an appropriate work-up.

  • Purify the resulting β-nitro alcohol by column chromatography.

Logical Relationships and Catalytic Cycles

The exceptional catalytic activity of TBD stems from its ability to efficiently deprotonate pronucleophiles, initiating the catalytic cycle.

G cluster_basicity Basicity Comparison cluster_catalysis Catalytic Implication TBD TBD (pKa ~26 in MeCN) DMG 1,1-Dimethylguanidine (Predicted pKa ~14.5) TBD->DMG Significantly Stronger Base High_Activity High Catalytic Activity (e.g., Michael, Henry reactions) TBD->High_Activity Low_Activity Lower/Undocumented Catalytic Activity DMG->Low_Activity

Basicity and Catalytic Activity Relationship

The catalytic cycle for a TBD-catalyzed reaction, such as the Michael addition, involves the deprotonation of the Michael donor by TBD to form a highly reactive enolate. This enolate then attacks the Michael acceptor, and the resulting intermediate is protonated by the protonated TBD, regenerating the catalyst.

G TBD TBD Enolate Enolate (Nucleophile) TBD->Enolate Deprotonation Donor Michael Donor (Pronucleophile) Donor->Enolate Acceptor Michael Acceptor (Electrophile) Adduct Michael Adduct Acceptor->Adduct Enolate->Adduct Nucleophilic Attack TBD_H Protonated TBD Enolate->TBD_H Adduct->TBD Catalyst Regeneration TBD_H->Adduct Protonation

Generalized Catalytic Cycle for a TBD-Catalyzed Michael Addition

Conclusion

Based on the available data, TBD is a superior base and organocatalyst compared to 1,1-Dimethylguanidine. Its significantly higher pKa translates to enhanced catalytic efficiency in a variety of important organic transformations. For researchers and professionals in drug development and organic synthesis requiring a potent, non-ionic, and highly effective organic base, TBD represents a well-documented and reliable choice. Further research into the catalytic applications of 1,1-Dimethylguanidine is necessary to fully assess its potential in organic synthesis.

References

Comparative Kinetic Analysis of Guanidine-Based Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of guanidine bases in key organic reactions, with a focus on kinetic analysis. While specific kinetic data for 1,1-Dimethylguanidine sulfate remains elusive in readily available literature, this document presents a comparative overview of related guanidine catalysts and provides standardized protocols for kinetic analysis to enable researchers to conduct their own comparative studies.

Introduction to Guanidine Catalysis

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. They are strong organic bases and find wide application as catalysts in a variety of organic transformations, including but not limited to, Michael additions, Henry (nitroaldol) reactions, and transesterification. Their catalytic activity is primarily attributed to their ability to act as potent Brønsted bases, deprotonating weakly acidic substrates to generate reactive nucleophiles. The resulting protonated guanidinium ion can further participate in the catalytic cycle by stabilizing intermediates through hydrogen bonding.

Comparative Kinetic Data

Due to the lack of specific kinetic data for reactions catalyzed by this compound in the reviewed literature, this section presents a comparative summary of the catalytic performance of other commonly used guanidine bases: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), alongside the amidine base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for context. The following tables summarize their efficacy in the Michael addition and Henry reactions.

Table 1: Catalytic Performance in the Michael Addition of Dimethyl Malonate to Chalcone

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
TBD10295
MTBD10492
DBU10688

Table 2: Catalytic Performance in the Henry Reaction of Benzaldehyde and Nitromethane

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
TBD100.594
MTBD10191
DBU102485

Experimental Protocols for Kinetic Analysis

To facilitate the direct comparison of this compound with other catalysts, the following are detailed experimental protocols for conducting kinetic studies of the Michael addition and Henry reactions. These protocols can be adapted to determine key kinetic parameters such as reaction rates, rate constants, and reaction orders.

Kinetic Analysis of the Michael Addition Reaction

Objective: To determine the rate of the Michael addition of a nucleophile (e.g., dimethyl malonate) to an α,β-unsaturated carbonyl compound (e.g., chalcone) catalyzed by a guanidine base.

Materials:

  • Michael acceptor (e.g., chalcone)

  • Nucleophile (e.g., dimethyl malonate)

  • Guanidine catalyst (e.g., this compound, TBD, etc.)

  • Anhydrous solvent (e.g., toluene)

  • Internal standard for analytical monitoring (e.g., dodecane)

  • Reaction vials, magnetic stirrer, and thermostat.

  • Analytical instrument for monitoring reaction progress (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)).

Procedure:

  • Prepare stock solutions of the Michael acceptor, nucleophile, catalyst, and internal standard in the chosen solvent.

  • In a reaction vial maintained at a constant temperature, add the solvent, Michael acceptor, nucleophile, and internal standard.

  • Initiate the reaction by adding the catalyst solution.

  • Start monitoring the reaction immediately. Withdraw aliquots from the reaction mixture at regular time intervals.

  • Quench the reaction in the aliquots by adding a suitable quenching agent (e.g., a dilute acid solution).

  • Analyze the quenched samples using GC or HPLC to determine the concentration of the reactants and products over time.

  • Plot the concentration of the limiting reactant versus time to determine the initial reaction rate.

  • By varying the initial concentrations of the reactants and catalyst, the reaction order with respect to each component and the rate constant can be determined.

Kinetic Analysis of the Henry (Nitroaldol) Reaction

Objective: To measure the kinetics of the base-catalyzed reaction between a nitroalkane (e.g., nitromethane) and an aldehyde (e.g., benzaldehyde).

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Nitroalkane (e.g., nitromethane)

  • Guanidine catalyst (e.g., this compound, MTBD, etc.)

  • Solvent (e.g., isopropanol)

  • Reaction setup with temperature control.

  • Analytical method for monitoring product formation (e.g., UV-Vis spectrophotometry, NMR spectroscopy, or chromatography).

Procedure:

  • Prepare solutions of the aldehyde, nitroalkane, and catalyst of known concentrations in the chosen solvent.

  • Equilibrate the reactant solutions to the desired reaction temperature.

  • Mix the aldehyde and nitroalkane solutions in the reaction vessel.

  • Initiate the reaction by adding the catalyst.

  • Monitor the formation of the β-nitroalkoxide or the final β-nitroalcohol product over time using a suitable analytical technique.

  • Record the data at regular intervals to generate a concentration vs. time profile.

  • From this data, determine the initial rate of the reaction.

  • Perform a series of experiments with varying concentrations of the aldehyde, nitroalkane, and catalyst to determine the rate law and the rate constant for the reaction.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical catalytic cycle for a guanidine-catalyzed reaction and a general workflow for kinetic analysis.

Catalytic_Cycle Catalytic Cycle for Guanidine-Catalyzed Reaction Catalyst Guanidine Catalyst Intermediate1 Deprotonated Substrate (R-) + Protonated Catalyst (Guanidinium-H+) Catalyst->Intermediate1 Deprotonation Substrate Pronucleophile (e.g., R-H) Substrate->Intermediate1 Electrophile Electrophile (e.g., C=C) Intermediate2 Adduct Intermediate Electrophile->Intermediate2 Intermediate1->Intermediate2 Nucleophilic Attack Product Product Intermediate2->Product Proton Transfer Product->Catalyst Regeneration

Caption: A simplified catalytic cycle for a guanidine-catalyzed reaction.

Kinetic_Analysis_Workflow Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Prep_Reactants Prepare Reactant and Catalyst Solutions Temp_Equilibrate Equilibrate Solutions to Reaction Temperature Prep_Reactants->Temp_Equilibrate Mix_Reactants Mix Reactants Temp_Equilibrate->Mix_Reactants Initiate_Reaction Initiate with Catalyst Mix_Reactants->Initiate_Reaction Monitor_Progress Monitor Reaction Progress Initiate_Reaction->Monitor_Progress Collect_Data Collect Time-Course Data Monitor_Progress->Collect_Data Plot_Data Plot Concentration vs. Time Collect_Data->Plot_Data Determine_Kinetics Determine Rate Law and Rate Constants Plot_Data->Determine_Kinetics

Caption: A general workflow for conducting a kinetic analysis of a catalyzed reaction.

Spectroscopic Sentinels: A Comparative Guide to Monitoring 1,1-Dimethylguanidine Sulfate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yields, and understanding reaction kinetics. This guide provides a comprehensive comparison of key spectroscopic methods for monitoring reactions involving 1,1-Dimethylguanidine sulfate, a compound of interest in various synthetic pathways.

This publication offers an objective analysis of Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy. Each method's performance is evaluated based on its principles, strengths, and limitations in the context of tracking the conversion of this compound and the formation of products. While direct experimental data for this specific compound is limited in published literature, this guide draws upon established principles and data from analogous guanidinium compounds to provide a practical framework for researchers.

At a Glance: Comparing Spectroscopic Methods

The selection of an appropriate spectroscopic technique hinges on several factors, including the nature of the reaction, the concentration of the species of interest, the presence of interfering substances, and the desired level of structural information. The following table summarizes the key quantitative parameters for each method.

Spectroscopic MethodKey Indicator of Reaction SuccessTypical Signal/ChangeSensitivitySample RequirementsKey AdvantagesLimitations
UV-Vis Spectroscopy Change in absorbance at a specific wavelength.Appearance or disappearance of an absorption band.HighDilute solutions, requires a chromophore.Simple, cost-effective, excellent for kinetics.[1]Not structurally specific, prone to interference from other absorbing species.[2]
¹H NMR Spectroscopy Appearance of new proton signals and disappearance of reactant signals.Shift in proton signals adjacent to the reacting functional group.Moderate to HighRequires deuterated solvents, relatively high concentration.Provides detailed structural information, inherently quantitative.[3]Can be slow for fast reactions, sensitive to sample matrix effects.[3][4]
FTIR Spectroscopy Appearance or disappearance of characteristic vibrational bands.Changes in the C=N stretching or N-H bending frequencies.ModerateSolid or liquid samples, can be performed in-situ.[5]Fast, provides functional group information, suitable for real-time monitoring.Complex spectra can be difficult to interpret, water can be an interfering solvent.
Raman Spectroscopy Appearance or disappearance of specific Raman scattering peaks.Shift in the symmetric stretching frequency of the guanidinium group.Low to ModerateAqueous or organic solutions, solid samples.Excellent for aqueous solutions, non-destructive.[6]Weak signal, can be affected by fluorescence.[7]

In-Depth Analysis of Spectroscopic Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique for monitoring reaction kinetics by measuring the change in the absorbance of a solution over time.[1] For reactions involving this compound, this method is applicable if either the reactant or a product possesses a chromophore that absorbs light in the UV-Vis range.

Principle: This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[1] By monitoring the absorbance at a specific wavelength corresponding to a reactant or product, one can track its concentration change over the course of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-invasive tool that provides detailed structural information about molecules in solution, making it ideal for monitoring the progress of chemical reactions.[3] It allows for the unambiguous identification of reactants, intermediates, and products.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. For reaction monitoring, ¹H NMR is most common, as it is highly sensitive and provides information about the chemical environment of protons. The disappearance of signals corresponding to the starting materials and the appearance of new signals for the products can be integrated to determine their relative concentrations over time. For instance, in a reaction involving this compound, one would expect to see changes in the chemical shifts of the methyl protons and the N-H protons as the reaction proceeds.

While NMR is inherently quantitative, care must be taken to ensure accurate integration, and the choice of a suitable deuterated solvent that does not interfere with the reaction is crucial.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a versatile technique for identifying functional groups in molecules and is well-suited for real-time, in-situ monitoring of chemical reactions.[5]

Principle: This method measures the absorption of infrared radiation by a sample, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, providing a molecular "fingerprint." In the context of this compound reactions, changes in the vibrational modes of the guanidinium group, such as the C=N stretching and N-H bending vibrations, can be monitored to track the reaction progress.[8] Attenuated Total Reflectance (ATR)-FTIR is particularly useful for in-situ monitoring as it allows for direct measurement in the reaction vessel without the need for sample preparation.[9]

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It is particularly advantageous for studying aqueous solutions, as water is a weak Raman scatterer.[6]

Principle: Raman spectroscopy is based on the inelastic scattering of monochromatic light. The frequency shifts between the incident and scattered light correspond to the vibrational frequencies of the molecules in the sample. For guanidinium compounds, Raman spectroscopy can be used for quantitative analysis by correlating the intensity of a characteristic peak with concentration.[6] For instance, a linear relationship has been demonstrated between the area of the 1010 cm⁻¹ Raman peak and the concentration of guanidine hydrochloride in aqueous solutions.[10] Similarly, the concentration of sulfate ions can be quantitatively determined in aqueous solutions using Raman spectroscopy.[11]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. Below are generalized methodologies for each spectroscopic technique.

UV-Vis Spectroscopy for Reaction Kinetics
  • Wavelength Selection: Identify the wavelength of maximum absorbance (λmax) for a reactant or product that has a unique absorption band.

  • Calibration Curve: Prepare a series of standard solutions of the analyte of known concentrations and measure their absorbance at the selected λmax. Plot absorbance versus concentration to create a Beer-Lambert calibration curve.

  • Reaction Monitoring: Initiate the chemical reaction in a cuvette inside the UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance at the chosen λmax at regular time intervals until the reaction is complete.

  • Data Analysis: Convert the absorbance data to concentration using the calibration curve. Plot concentration versus time to determine the reaction rate and order.

¹H NMR Spectroscopy for Reaction Monitoring
  • Sample Preparation: Prepare the reaction mixture in a deuterated solvent suitable for the reaction. Transfer an aliquot to an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials before initiating the reaction.

  • Reaction Initiation: Initiate the reaction within the NMR tube, if feasible, or externally and quickly transfer the sample to the spectrometer.

  • Time-course Measurement: Acquire a series of ¹H NMR spectra at regular intervals.

  • Data Analysis: Process the spectra and integrate the signals corresponding to the reactants and products. The change in the integral values over time provides the kinetic profile of the reaction.

In-situ ATR-FTIR Spectroscopy for Real-Time Monitoring
  • Setup: Immerse an ATR probe connected to an FTIR spectrometer into the reaction vessel.

  • Background Spectrum: Record a background spectrum of the solvent and any catalysts or reagents present before adding the limiting reactant.

  • Reaction Initiation: Start the reaction by adding the final component.

  • Continuous Monitoring: Collect FTIR spectra continuously or at short intervals throughout the reaction.

  • Data Analysis: Analyze the changes in the intensity of characteristic absorption bands of the reactants and products to monitor the reaction progress in real-time.

Raman Spectroscopy for Quantitative Analysis
  • Instrument Setup: Use a Raman spectrometer with a suitable laser excitation wavelength to minimize fluorescence.

  • Calibration: Prepare standard solutions of this compound and acquire their Raman spectra. Identify a characteristic Raman peak and plot its intensity or area against concentration to generate a calibration curve.

  • Reaction Monitoring: At various time points during the reaction, withdraw an aliquot of the reaction mixture.

  • Spectrum Acquisition: Acquire the Raman spectrum of the aliquot under the same conditions as the standards.

  • Concentration Determination: Use the calibration curve to determine the concentration of this compound in the aliquot.

Visualizing Workflows and Relationships

To further clarify the experimental processes and the logical connections between these spectroscopic methods, the following diagrams are provided.

Experimental_Workflow_Spectroscopic_Monitoring cluster_prep Reaction Preparation cluster_monitoring Spectroscopic Monitoring cluster_analysis Data Analysis cluster_output Output Prep Prepare Reaction Mixture UV_Vis UV-Vis Spectroscopy Prep->UV_Vis Initiate Reaction & Monitor NMR NMR Spectroscopy Prep->NMR Initiate Reaction & Monitor FTIR FTIR Spectroscopy Prep->FTIR Initiate Reaction & Monitor Raman Raman Spectroscopy Prep->Raman Initiate Reaction & Monitor Kinetics Determine Reaction Kinetics UV_Vis->Kinetics Structure Structural Elucidation NMR->Structure Quantify Quantify Reactants/Products NMR->Quantify FTIR->Quantify Raman->Quantify Results Reaction Profile & Insights Kinetics->Results Structure->Results Quantify->Results

General workflow for spectroscopic reaction monitoring.

Logical_Relationship_Spectroscopic_Methods cluster_structural Structural Information cluster_functional Functional Group Information cluster_quantitative Quantitative Kinetics NMR NMR (High Detail) FTIR FTIR NMR->FTIR Complementary Vibrational Data NMR_Q NMR (High Accuracy) Raman Raman FTIR->Raman Similar Principle UV_Vis UV-Vis (High Throughput) UV_Vis->NMR_Q Cross-validation

Logical relationship between spectroscopic methods.

References

A Comparative Guide to Chiral Guanidine Catalysts in Stereoselective Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral guanidines have emerged as powerful and versatile organocatalysts in asymmetric synthesis, enabling the stereoselective formation of complex molecules with high efficiency. Their strong Brønsted basicity, coupled with the ability to form multiple hydrogen bonds, allows for effective and highly organized activation of substrates, leading to excellent control over the stereochemical outcome of a wide range of chemical transformations. This guide provides an objective comparison of the performance of different classes of chiral guanidine catalysts in key stereoselective reactions, supported by experimental data and detailed protocols.

Catalyst Classes and Activation Modes

Chiral guanidine catalysts can be broadly categorized into three main structural classes: bicyclic, acyclic, and axially chiral. Each class offers a unique stereochemical environment, influencing its efficacy in different reaction types. The primary mode of activation involves the guanidine moiety acting as a Brønsted base to deprotonate a pronucleophile, while the resulting protonated guanidinium ion, along with other hydrogen bond donors on the catalyst scaffold, activates and orients the electrophile. This dual activation is key to achieving high stereoselectivity.

G General Catalytic Cycle of Chiral Guanidine Catalysts Catalyst Chiral Guanidine (B:) Intermediate Ion Pair Intermediate {[BH]+[Nu]-} Catalyst->Intermediate Deprotonation Pronucleophile Pronucleophile (H-Nu) Pronucleophile->Intermediate Electrophile Electrophile (E) TransitionState Organized Transition State {[BH]+[Nu]-[E]} Electrophile->TransitionState Coordination & Activation Intermediate->TransitionState TransitionState->Catalyst Release & Regeneration Product Stereoselective Product (Nu-E) TransitionState->Product C-C Bond Formation Catalyst_Regen Catalyst Regeneration G Proposed Transition State for Michael Addition cluster_TS Transition State Assembly Catalyst [Chiral Guanidinium]+ Enolate Enolate Catalyst->Enolate H-Bond Nitroalkene Nitroalkene Catalyst->Nitroalkene H-Bond Enolate->Nitroalkene C-C bond formation

1,1-Dimethylguanidine Sulfate: A Potential Protein Stabilizer in Biopharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of 1,1-Dimethylguanidine Sulfate with established protein stabilizers and denaturants for researchers, scientists, and drug development professionals.

In the realm of biopharmaceutical development, ensuring protein stability is paramount to maintaining therapeutic efficacy and shelf-life. While a variety of excipients are employed to this end, the search for novel, more effective stabilizers is a continuous endeavor. This guide provides a comparative analysis of this compound, a derivative of the known protein stabilizer guanidine sulfate, against the widely used stabilizer L-Arginine and the classic denaturant Guanidinium chloride.

Comparative Analysis of Protein Modulators

The influence of an excipient on protein stability is a delicate balance between its interactions with the protein and the surrounding solvent. Stabilizers typically enhance the hydration of the protein surface and are preferentially excluded from it, a phenomenon that favors the compact native state. Conversely, denaturants tend to interact favorably with the protein backbone and hydrophobic side chains, promoting unfolding.

FeatureThis compound (Inferred)L-ArginineGuanidinium Chloride
Primary Effect Protein StabilizerProtein Stabilizer / Aggregation SuppressorProtein Denaturant
Mechanism of Action Likely promotes preferential hydration of the protein surface, similar to guanidine sulfate, making the unfolded state thermodynamically unfavorable.[1]Suppresses protein aggregation by various proposed mechanisms, including acting as a "neutral crowder" that is excluded from the protein-protein interface, and through direct interactions with the protein surface.[2][3][4][5]Directly interacts with the protein, disrupting the hydrophobic core and forming new hydrogen bonds with the polypeptide backbone, which stabilizes the unfolded state.[6][7][8][9][10]
Effect on Melting Temperature (Tm) Expected to increase TmGenerally increases TmDecreases Tm
Effect on Gibbs Free Energy of Unfolding (ΔG) Expected to increase ΔG (more stable)Can increase ΔG, though its primary role is often cited as aggregation suppression.[3][4]Decreases ΔG (less stable)
Counter-ion Effect The sulfate anion is known to be a stabilizer, contributing to the overall stabilizing effect.[1]Typically used as a hydrochloride salt; the chloride ion has a mildly destabilizing effect compared to sulfate.The chloride anion contributes to the overall denaturing effect.

Experimental Protocols for Assessing Protein Stability

To empirically determine the effect of this compound on a specific protein, a series of biophysical techniques should be employed. The following are standard experimental protocols used to characterize protein stability in the presence of different excipients.

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a protein as it unfolds upon heating, providing a direct assessment of its thermal stability.[11][12][13][14]

Experimental Protocol:

  • Sample Preparation: Prepare protein solutions at a concentration of 0.5-2.0 mg/mL in a well-defined buffer system (e.g., phosphate or histidine buffer). Prepare identical solutions containing varying concentrations of this compound, L-Arginine, or Guanidinium chloride. A buffer-only solution will serve as the reference.

  • Instrument Setup: Use a differential scanning calorimeter. Set the scan rate typically between 60-90 °C/hour.

  • Data Acquisition: Load the sample and reference solutions into the DSC cells. Initiate the temperature scan and record the differential heat capacity as a function of temperature.

  • Data Analysis: The resulting thermogram will show a peak corresponding to the protein unfolding transition. The temperature at the apex of this peak is the melting temperature (Tm). The area under the peak corresponds to the calorimetric enthalpy of unfolding (ΔHcal). These parameters can be used to calculate the Gibbs free energy of unfolding (ΔG) at a given temperature.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring changes in the secondary and tertiary structure of a protein.[15][16][17][18][19] Thermal or chemical denaturation can be tracked by observing the change in the CD signal at specific wavelengths.

Experimental Protocol:

  • Sample Preparation: Prepare protein solutions at a concentration of 0.1-0.2 mg/mL in a suitable buffer that has low absorbance in the far-UV region (e.g., phosphate buffer). Prepare parallel samples with the desired concentrations of the test compounds.

  • Instrument Setup: Use a CD spectrometer equipped with a temperature controller.

  • Data Acquisition (Thermal Melt): Place the sample in a quartz cuvette with a path length of 1 mm. Monitor the CD signal at a wavelength sensitive to the protein's secondary structure (e.g., 222 nm for α-helical proteins) as the temperature is increased at a controlled rate.

  • Data Acquisition (Chemical Denaturation): Titrate the protein solution with increasing concentrations of the denaturant (e.g., Guanidinium chloride) or stabilizer at a constant temperature. Record the CD spectrum at each concentration.

  • Data Analysis: Plot the change in the CD signal as a function of temperature or denaturant concentration. The midpoint of the transition curve represents the Tm or the concentration of denaturant required to unfold 50% of the protein (Cm).

Intrinsic Tryptophan Fluorescence Spectroscopy

The fluorescence of intrinsic tryptophan residues is highly sensitive to their local environment. Upon protein unfolding, these residues become more exposed to the aqueous solvent, leading to a change in their fluorescence emission spectrum.[20][21][22][23][24]

Experimental Protocol:

  • Sample Preparation: Prepare protein solutions at a concentration of 0.05-0.1 mg/mL in a suitable buffer. Prepare parallel samples with the desired concentrations of the test compounds.

  • Instrument Setup: Use a fluorescence spectrophotometer. The excitation wavelength is typically set to 295 nm to selectively excite tryptophan residues.

  • Data Acquisition (Thermal Melt): Monitor the fluorescence emission spectrum (typically from 310 to 400 nm) as the temperature is increased in a stepwise manner.

  • Data Acquisition (Chemical Denaturation): Titrate the protein solution with increasing concentrations of the test compound at a constant temperature and record the fluorescence emission spectrum after each addition.

  • Data Analysis: The ratio of fluorescence intensities at two different wavelengths (e.g., 350 nm / 330 nm) or the shift in the wavelength of maximum emission (λmax) can be plotted against temperature or denaturant concentration to determine the Tm or Cm.

Visualizing the Mechanisms of Action

To better understand the contrasting effects of stabilizers and denaturants, the following diagrams illustrate their proposed mechanisms of action.

Mechanism of Protein Stabilization cluster_0 Native State (Favored) cluster_1 Unfolded State (Disfavored) Native Folded Protein HydrationShell Ordered Water Shell Unfolded Unfolded Protein Native->Unfolded Unfolding Unfolded->Native Folding Stabilizer This compound (Preferentially Excluded) Stabilizer->Native Stabilizes by promoting preferential hydration

Caption: Proposed mechanism of protein stabilization by this compound.

Mechanism of Protein Denaturation cluster_0 Native State (Disfavored) cluster_1 Unfolded State (Favored) Native Folded Protein Unfolded Unfolded Protein Native->Unfolded Unfolding Unfolded->Native Folding Denaturant Guanidinium Chloride (Direct Binding) Denaturant->Unfolded Stabilizes by direct interaction with backbone and side chains

Caption: Mechanism of protein denaturation by Guanidinium Chloride.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for comparing the effects of different excipients on protein stability.

Experimental Workflow for Protein Stability Analysis A Protein Sample Preparation (Consistent Buffer and Concentration) B Addition of Excipients (this compound, Arginine, Guanidinium Chloride) at Varying Concentrations A->B C Biophysical Characterization B->C D Differential Scanning Calorimetry (DSC) C->D E Circular Dichroism (CD) Spectroscopy C->E F Fluorescence Spectroscopy C->F G Data Analysis and Comparison (Tm, ΔG, Structural Changes) D->G E->G F->G H Conclusion on Excipient Effect (Stabilizer vs. Denaturant) G->H

Caption: A structured workflow for evaluating protein stability with different excipients.

References

Catalytic Applications of Substituted Guanidines: A Comparative Review for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Substituted guanidines have emerged as a versatile and powerful class of organocatalysts, finding widespread application in organic synthesis, polymer chemistry, and CO2 utilization. Their strong basicity, coupled with the ability to act as hydrogen-bond donors, allows them to effectively catalyze a diverse range of chemical transformations. This guide provides a comparative overview of substituted guanidines in three key catalytic applications: the asymmetric Michael addition, the ring-opening polymerization (ROP) of lactide, and the chemical fixation of carbon dioxide. The performance of various guanidine-based catalysts is compared through quantitative data, and detailed experimental protocols for representative reactions are provided.

Asymmetric Michael Addition

The Michael addition, a fundamental carbon-carbon bond-forming reaction, has been a significant area for the application of chiral guanidine catalysts. These catalysts can deprotonate weakly acidic pronucleophiles and activate electrophiles through hydrogen bonding, leading to high yields and enantioselectivities.

Performance Comparison of Chiral Guanidine Catalysts in Asymmetric Michael Additions
Catalyst/PromoterMichael DonorMichael AcceptorYield (%)ee (%)Catalyst Loading (mol%)Time (h)
Axially Chiral Guanidine1,3-Dicarbonyl CompoundsConjugated NitroalkenesHighHigh1.5 - 51 - 24
Chiral Bicyclic GuanidineAnthronesVarious DienophilesExcellentHighNot specified-
Chiral Guanidine-ThioureaNot specifiedNot specified82up to 93Not specified-
(M)-bis(guanidino)iminophosphoraneCyanohydrin ether derivativesEnonesHighModerate to High11-
N-benzyl-N',N''-diphenylguanidineNitromethaneChalcone92N/A1012
PentaethylguanidineDiethyl malonateα,β-Unsaturated ketone-N/A52 - 12

This table presents a summary of representative data. Direct comparison should be made with caution as reaction conditions and substrates vary across different studies.

Experimental Protocol: Michael Addition of Nitromethane to Chalcone Catalyzed by N-benzyl-N',N''-diphenylguanidine[1]

Materials:

  • Chalcone (1.0 mmol, 208.26 mg)

  • N-benzyl-N',N''-diphenylguanidine (0.1 mmol, 28.74 mg, 10 mol%)

  • Nitromethane (2.0 mmol, 122.1 mg, 2.0 equivalents)

  • Anhydrous toluene (5 mL)

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add chalcone.

  • Add N-benzyl-N',N''-diphenylguanidine and dissolve the solids in anhydrous toluene under an inert atmosphere.

  • Add nitromethane to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexane). The reaction is typically complete within 12-24 hours.

  • Upon completion, concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure Michael adduct.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Catalytic Cycle of a Guanidine-Catalyzed Michael Addition

Michael_Addition cluster_0 Catalytic Cycle Catalyst Guanidine Catalyst Guanidinium Protonated Guanidine (Guanidinium) Catalyst->Guanidinium Deprotonation Pronucleophile Pronucleophile (R-H) Nucleophile Nucleophile (R-) Pronucleophile->Nucleophile Activation Guanidinium->Catalyst Proton Transfer Intermediate Enolate Intermediate Nucleophile->Intermediate Addition Acceptor Michael Acceptor Acceptor->Intermediate Product Michael Adduct Intermediate->Product Protonation ROP_Lactide cluster_1 Coordination-Insertion Mechanism Catalyst Guanidine-Metal Complex (L-M-OR) Coordination Coordination of Lactide to Metal Center Catalyst->Coordination Lactide Lactide Lactide->Coordination Insertion Nucleophilic Attack by Alkoxide & Ring Opening Coordination->Insertion Propagation Propagating Polymer Chain Insertion->Propagation Monomer Insertion Propagation->Catalyst Regeneration of Active Species CO2_Cycloaddition cluster_2 Synergistic Catalysis Epoxide Epoxide Activated_Epoxide Activated Epoxide Epoxide->Activated_Epoxide Guanidinium Guanidinium Cation (from Guanidine HCl) Guanidinium->Activated_Epoxide H-bonding ZnI2 ZnI₂ ZnI2->Activated_Epoxide Lewis Acid Activation CO2 CO₂ Ring_Opened Ring-Opened Intermediate CO2->Ring_Opened Activated_Epoxide->Ring_Opened Nucleophilic Attack by Iodide Cyclic_Carbonate Cyclic Carbonate Ring_Opened->Cyclic_Carbonate CO₂ Insertion & Cyclization Cyclic_Carbonate->Guanidinium Catalyst Regeneration Cyclic_Carbonate->ZnI2

Safety Operating Guide

Proper Disposal of 1,1-Dimethylguanidine Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of 1,1-Dimethylguanidine sulfate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed to offer clear, step-by-step guidance for handling and disposing of this compound.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Always work in a well-ventilated area and wear the proper Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If dust is generated, a NIOSH-approved N95 (or equivalent) dust mask should be worn.

II. Quantitative Data for Disposal Considerations

A key physical property influencing the preparation of aqueous solutions for disposal is the solubility of the compound in water.

PropertyValueTemperature
Solubility in Water490 g/L20°C

This high solubility allows for the preparation of dilute aqueous solutions, which can then be neutralized before disposal.

III. Disposal Procedures

The appropriate disposal method for this compound depends on the nature of the waste (solid, concentrated liquid, or dilute aqueous solution).

A. Solid Waste and Concentrated Solutions:

Solid this compound and concentrated solutions should be disposed of as hazardous chemical waste.

Step-by-Step Procedure:

  • Segregation and Collection: Collect solid waste and concentrated solutions in a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material and have a secure lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Irritant).

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Arrange for collection and disposal by a licensed hazardous waste management company. Consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, regional, and national regulations.

B. Dilute Aqueous Solutions (In-Lab Neutralization):

For dilute aqueous solutions, a chemical neutralization step can be performed to reduce the basicity of the waste before it is collected by a hazardous waste contractor.

Disclaimer: This procedure reduces the basicity but does not render the waste non-hazardous. The neutralized solution must still be collected and disposed of as hazardous waste.

Experimental Protocol for Neutralization:

  • Preparation: This procedure must be conducted in a chemical fume hood while wearing appropriate PPE. Prepare a stir plate and a beaker of a suitable size to contain the waste solution. Place a stir bar in the beaker.

  • Dilution: If the aqueous waste is concentrated, dilute it with water to a concentration of less than 10 g/L.

  • Neutralization: While stirring the solution, slowly add a weak acid, such as a 5% solution of acetic acid or citric acid. The use of a strong acid is not recommended due to the potential for a vigorous exothermic reaction.

  • Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH paper. Continue adding the weak acid dropwise until the pH of the solution is between 6.0 and 8.0.

  • Collection: Once neutralized, transfer the solution to a labeled hazardous waste container. The label should indicate "Neutralized this compound solution" and list the final components.

  • Disposal: Arrange for the collection of the neutralized aqueous waste through your institution's hazardous waste program.

IV. Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation.

  • Collection: Place the swept-up material into a suitable, labeled container for disposal as hazardous waste.

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the spill to your institution's EHS department.

V. Incompatible Materials

When handling and disposing of this compound, it is critical to avoid contact with the following:

  • Strong oxidizing agents

  • Strong acids

  • Bleach: Guanidine compounds can react with bleach (sodium hypochlorite) to form hazardous gases.

VI. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste or Concentrated Solution waste_type->solid_waste Solid/Concentrated dilute_waste Dilute Aqueous Solution (<10 g/L) waste_type->dilute_waste Dilute Aqueous collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid neutralize Neutralize with Weak Acid to pH 6.0-8.0 dilute_waste->neutralize store Store in Designated Hazardous Waste Area collect_solid->store collect_liquid Collect Neutralized Solution in Labeled Container neutralize->collect_liquid collect_liquid->store disposal_company Arrange for Disposal by Licensed Waste Contractor store->disposal_company end Disposal Complete disposal_company->end

Caption: Decision tree for the disposal of this compound.

References

Personal protective equipment for handling 1,1-Dimethylguanidine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical information for the handling and disposal of 1,1-Dimethylguanidine sulfate (CAS No. 598-65-2), tailored for research, scientific, and drug development professionals. The following procedures are compiled from authoritative safety data sheets to ensure the safe use of this substance in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Exposure can occur via inhalation, ingestion, or skin/eye contact. Adherence to proper PPE protocols is mandatory to minimize risk.

Protection Type Specific Requirement Standard Rationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.ANSI Z87.1 (US) or EN 166 (EU).[1][3][4]Protects against dust particles and splashes, preventing serious eye irritation.[1][2]
Hand Protection Chemical-resistant, impervious gloves. Nitrile rubber (min. 0.11mm thickness) is a suitable material.[4][5]EN 374.[1][5]Prevents skin contact which can cause irritation.[1][2] Gloves must be inspected before use and disposed of properly.[1][4]
Body Protection Laboratory coat or a chemical-protective suit.[3][4] Closed-toe shoes are required.[6]N/AProtects skin on arms and body from accidental contact with the chemical.
Respiratory Protection For nuisance exposures or when dust formation is likely, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use appropriate respirator cartridges (e.g., OV/AG/P99).[4]NIOSH (US) or CEN (EU).[4]Prevents inhalation of dust, which may cause respiratory tract irritation.[1][2]

Procedural Protocols: Handling, Storage, and Disposal

Strict adherence to the following step-by-step procedures is essential for safe laboratory operations.

2.1 Standard Chemical Handling Protocol

  • Preparation : Before handling, ensure an eyewash station and safety shower are accessible.[3] Confirm the work area is well-ventilated, preferably within a chemical fume hood.[1][4]

  • Don PPE : Put on all required personal protective equipment as detailed in the table above.

  • Handling : Handle the substance carefully to avoid the formation and dispersion of dust.[1][4][5] Avoid all contact with skin, eyes, and clothing.[6] Do not breathe the dust.[5][6]

  • Post-Handling : Keep the container tightly closed when not in use.[3][7]

  • Hygiene : Wash hands and any exposed skin thoroughly after handling and before breaks, eating, drinking, or smoking.[1][4][6]

  • Doff PPE : Remove PPE carefully, avoiding contamination of skin or personal clothing. Dispose of single-use items like gloves in accordance with institutional policy.[1]

2.2 Storage Plan

  • Store in a cool, dry, and well-ventilated area.[3][4]

  • Keep containers tightly closed to prevent moisture absorption, as the substance can be hygroscopic.[2][5]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • Store in a locked-up area or one accessible only to authorized personnel.[2][7]

2.3 Disposal Plan

  • Chemical Waste : Dispose of unused product and waste material at an approved waste disposal plant.[2][7] Do not mix with other waste.

  • Contaminated Packaging : Handle uncleaned containers as you would the product itself. Dispose of as unused product in accordance with federal, state, and local environmental regulations.[1]

Emergency and First Aid Procedures

Immediate response is critical in the event of an exposure or spill.

3.1 First Aid Measures

Exposure Route Immediate Action
Inhalation Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[2][6]
Skin Contact Immediately flush skin with plenty of soap and water while removing all contaminated clothing.[2][4][6] If skin irritation persists, seek medical attention.[6]
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, holding eyelids open.[1][2][6] Remove contact lenses if present and easy to do.[1][2][6] Continue rinsing. If eye irritation persists, get medical advice.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2][6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

3.2 Spill Response Protocol

  • Evacuate : Evacuate non-essential personnel from the spill area.[1]

  • Ventilate : Ensure the area is well-ventilated.

  • Protect : Wear all necessary PPE, including respiratory protection.[1] Avoid breathing dust.[1]

  • Contain : Prevent the spill from entering drains or waterways.[1][4][5][6]

  • Clean-up : Carefully sweep or shovel the spilled material into a suitable, closed, and labeled container for disposal.[1][3][4][6] Use methods that do not create dust.[3][4][8]

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : Dispose of the container and its contents according to the disposal plan.

Visual Workflow Guides

The following diagrams illustrate key procedural workflows for handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep1 Verify accessible eyewash & safety shower prep2 Ensure adequate ventilation (Fume Hood) prep1->prep2 prep3 Gather all required PPE prep2->prep3 h1 Don PPE: Gloves, Goggles, Lab Coat, Respirator (if needed) prep3->h1 h2 Handle chemical carefully to avoid dust h1->h2 h3 Keep container closed when not in use h2->h3 c1 Doff PPE carefully h3->c1 c2 Wash hands and exposed skin thoroughly c1->c2 c3 Store chemical in a cool, dry, secure location G cluster_large_spill Major Spill Response cluster_small_spill Minor Spill Response start Spill Detected assess_size Is the spill large or uncontrolled? start->assess_size evacuate Evacuate the area assess_size->evacuate Yes don_ppe Don full PPE (incl. respirator) assess_size->don_ppe No alert Alert emergency response team evacuate->alert end_node Dispose of waste per protocol alert->end_node contain Contain spill (Prevent entry to drains) don_ppe->contain cleanup Sweep/shovel into a sealed waste container contain->cleanup decon Decontaminate the area cleanup->decon decon->end_node G cluster_routes Routes of Exposure & Immediate Actions cluster_medical Medical Assessment exposure Exposure Event Occurs inhalation Inhalation: Move to fresh air exposure->inhalation skin Skin Contact: Wash with soap & water for 15 min. Remove clothing. exposure->skin eye Eye Contact: Rinse with water for 15 min. Remove contact lenses. exposure->eye assess Do symptoms persist or are they severe? inhalation->assess skin->assess eye->assess seek_medical Seek immediate medical attention. Bring SDS. assess->seek_medical Yes monitor Monitor for symptoms assess->monitor No

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.